(3,5-Dimethyl-pyrazol-1-yl)-acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-6(2)9(8-5)4-7(10)11/h3H,4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSWEDYPQJOEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341409 | |
| Record name | (3,5-Dimethyl-pyrazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341409 | |
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Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16034-49-4 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16034-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethyl-pyrazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for (3,5-Dimethyl-pyrazol-1-yl)-acetic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details the step-by-step experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical synthesis and experimental workflows.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process. The pathway commences with the synthesis of the pyrazole core, followed by an N-alkylation to introduce the acetic acid ester moiety, and concludes with the hydrolysis of the ester to the final carboxylic acid product.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols and Data
This section provides detailed methodologies for each key step in the synthesis.
Step 1: Synthesis of 3,5-Dimethylpyrazole
The initial step involves the Paal-Knorr condensation of a 1,3-dicarbonyl compound (acetylacetone) with a hydrazine source to form the pyrazole ring.
Experimental Protocol:
A common and effective method for the synthesis of 3,5-dimethylpyrazole involves the reaction of acetylacetone with hydrazine hydrate.[1] In a typical procedure, hydrazine hydrate is added dropwise to a solution of acetylacetone in a suitable solvent, such as ethanol or water, often with cooling to control the exothermic reaction.[1] The reaction mixture is then stirred at room temperature or gently heated to ensure the completion of the reaction. The product, 3,5-dimethylpyrazole, can then be isolated by crystallization, often after removal of the solvent.
Quantitative Data:
| Reactant/Product | Molar Ratio | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Acetylacetone:Hydrazine Hydrate | 1:1 | Water | ≤ 50 | 3 hours | > 90 | > 99 (HPLC) | [1][2] |
| Acetylacetone:Hydrazine Sulfate | 1:1 | 10% NaOH(aq) | 15 | 1 hour | 77-81 | - | [3] |
Step 2: Synthesis of Ethyl (3,5-Dimethyl-pyrazol-1-yl)-acetate
This step involves the N-alkylation of the synthesized 3,5-dimethylpyrazole with an appropriate haloacetate ester.
Experimental Protocol:
To a solution of 3,5-dimethylpyrazole in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), a base, typically anhydrous potassium carbonate, is added.[4] Ethyl bromoacetate is then added to the suspension, and the mixture is heated to reflux.[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield pure ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate.
Quantitative Data:
| Reactant/Product | Molar Ratio | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 3,5-Dimethylpyrazole:Ethyl Bromoacetate | 1:1 | K2CO3 | DMF | Room Temp. | 3 hours | 64 | [4] |
| 3,5-Dimethylpyrazole:Ethyl Bromoacetate | 1:1.2 | K2CO3 | Acetone | Reflux | 5-6 hours | Not specified |
Step 3: Hydrolysis of Ethyl (3,5-Dimethyl-pyrazol-1-yl)-acetate
The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.
Experimental Protocol (Alkaline Hydrolysis):
Ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate is dissolved in an alcohol, such as ethanol. An aqueous solution of a base, for instance, sodium hydroxide or potassium hydroxide, is added to the solution. The mixture is then heated under reflux until the hydrolysis is complete, which can be monitored by TLC. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound. This method of alkaline hydrolysis is effective for related pyrazole esters.[5]
Quantitative Data:
Data for the direct hydrolysis of ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate is not extensively detailed in the surveyed literature. However, based on analogous reactions, high yields are expected.
| Reactant/Product | Hydrolysis Condition | Solvent | Temperature (°C) | Expected Yield (%) |
| Ethyl (3,5-Dimethyl-pyrazol-1-yl)-acetate | Aqueous NaOH or KOH | Ethanol/Water | Reflux | > 85 |
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the experimental procedures.
References
- 1. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 2. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Biological Activity of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid and Its Derivatives
Disclaimer: This technical guide focuses primarily on the biological activities of derivatives of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid due to the limited availability of published data on the parent compound. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound serves as a versatile scaffold in medicinal and agricultural chemistry. While direct biological data on the parent compound is scarce in publicly available literature, its derivatives have demonstrated a range of significant biological activities. Researchers have explored these derivatives for their potential as anti-inflammatory, analgesic, and anticancer agents.[1] In agriculture, this chemical family has been investigated for herbicidal and fungicidal applications.[1] The pyrazole nucleus is a key feature in several FDA-approved drugs, highlighting the therapeutic potential of this class of compounds.
Biological Activities of Derivatives
The primary biological activities reported for derivatives of this compound are anti-inflammatory, analgesic, and anticancer effects.
Anti-inflammatory and Analgesic Activity
Several studies have focused on synthesizing derivatives of this compound and evaluating their anti-inflammatory and analgesic properties. These studies often involve modifying the acetic acid moiety or substituting the pyrazole ring to enhance activity and reduce potential side effects like gastrointestinal toxicity, a common issue with non-steroidal anti-inflammatory drugs (NSAIDs).
One study synthesized amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetic acid and found that some of these compounds exhibited potent in vivo anti-inflammatory and analgesic effects, comparable to standard drugs like indomethacin and aspirin.[2] Another research effort involved creating 3,5-dimethyl pyrazole derivatives of existing NSAIDs such as diclofenac, ibuprofen, and flurbiprofen. These novel compounds were screened for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities.[3]
Quantitative Data on Anti-inflammatory and Analgesic Activities of Selected Derivatives:
| Compound/Derivative | Assay | Test System | Dose/Concentration | Result (% Inhibition) | Reference |
| Amide derivative of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetic acid (Compound 7c) | Carrageenan-induced paw edema | Rat | Not Specified | Comparable to Indomethacin | [2] |
| Amide derivative of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetic acid (Compound 7c) | Acetic acid-induced writhing | Mouse | Not Specified | Comparable to Aspirin | [2] |
| 3,5-Dimethyl pyrazole derivative of Diclofenac (Compound 3a) | Carrageenan-induced paw edema | Rat | Not Specified | 86.47% | [3] |
| 3,5-Dimethyl pyrazole derivative of Diclofenac (Compound 3a) | Acetic acid-induced writhing | Mouse | 10 mg/kg | 79.12% | [3] |
| 3,5-Dimethyl pyrazole derivative of Ibuprofen (Compound 3b) | Carrageenan-induced paw edema | Rat | Not Specified | 70.73% | [3] |
Anticancer Activity
Derivatives of this compound have also been investigated for their potential as anticancer agents. Certain pyrazolyl-s-triazine derivatives have shown promising cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer cell growth and survival, such as the EGFR/PI3K/AKT/mTOR pathway.[4]
Quantitative Data on Anticancer Activities of Selected Pyrazolyl-s-triazine Derivatives:
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | HCT-116 (Colorectal Carcinoma) | MTT Assay | 0.50 ± 0.080 | [5] |
| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | MCF-7 (Breast Carcinoma) | MTT Assay | 4.53 ± 0.30 | [5] |
| N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (5c) | MCF-7 (Breast Carcinoma) | MTT Assay | 2.29 ± 0.92 | [5] |
| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (5d) | HCT-116 (Colorectal Carcinoma) | MTT Assay | 3.66 ± 0.96 | [5] |
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.[2][6][7][8][9]
Methodology:
-
Animal Model: Male Wistar rats (180-200 g) are typically used.
-
Groups: Animals are divided into control, standard (e.g., Indomethacin, 10 mg/kg), and test compound groups.
-
Administration: Test compounds or vehicle (e.g., 1% CMC solution) are administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing in Mice
This is a common method for screening peripheral analgesic activity.[1][10][11][12][13]
Methodology:
-
Animal Model: Swiss albino mice (20-25 g) are often used.
-
Groups: Animals are divided into control, standard (e.g., Aspirin or Diclofenac), and test compound groups.
-
Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Writhing: After a set time (e.g., 30-60 minutes), 0.1 mL of a 1% acetic acid solution is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. inotiv.com [inotiv.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. saspublishers.com [saspublishers.com]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Pyrazole-Based Anti-Inflammatory Agents: A Technical Guide
Introduction
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological potential.[1][2][3][4] This scaffold is present in a variety of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][3][4][5] However, it is in the realm of anti-inflammatory drug discovery that pyrazole derivatives have made one of their most significant impacts.[6][7][8] Commercially successful drugs such as Celecoxib, Deracoxib, and Lonazolac feature the pyrazole core and are valued for their potent anti-inflammatory effects.[9][10] This technical guide provides an in-depth exploration of the discovery, mechanism of action, synthesis, and evaluation of pyrazole-based anti-inflammatory agents for researchers, scientists, and drug development professionals.
The Dawn of Selective COX-2 Inhibition
The therapeutic action of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) lies in their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins.[4][11] Prostaglandins are key mediators of inflammation and pain. The discovery in the early 1990s of two distinct COX isoforms, COX-1 and COX-2, was a watershed moment in pharmacology.[12]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that maintain homeostatic functions, such as protecting the gastrointestinal lining and mediating platelet aggregation.[11][12]
-
COX-2 , on the other hand, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[11][12]
The gastrointestinal side effects associated with long-term use of non-selective NSAIDs, such as ibuprofen and naproxen, stem from their inhibition of the protective COX-1 enzyme.[7][11][12] This understanding led to the hypothesis that selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the gastroprotective functions of COX-1, thus offering a safer therapeutic option.[12]
Caption: COX Pathway and Points of NSAID Inhibition.
The Landmark Discovery of Celecoxib
The pursuit of a selective COX-2 inhibitor culminated in the development of Celecoxib (marketed as Celebrex). A team at the Searle division of Monsanto, led by John Talley, discovered Celecoxib and other COX-2 selective inhibitors.[11][12][13] The development was rapid, with Celecoxib being launched in December 1998, less than eight years after the COX-2 enzyme was identified.[11] The synthesis of these new inhibitors was guided by the structure of an earlier compound, DuP-697.[11]
The selectivity of Celecoxib for COX-2 is attributed to specific structural features. The presence of a 4-sulfamoylphenyl group on the 1-position of the pyrazole ring and a trifluoromethyl group at the 3-position are crucial for its potent and selective inhibition of COX-2.[13] This selectivity arises from differences in the active sites of the two enzymes; the active site of COX-2 is slightly larger and has a side pocket that can accommodate the bulky side group of Celecoxib, a feature absent in the COX-1 active site.[13]
Caption: The developmental path to Celecoxib.
General Synthesis of Pyrazole-Based Anti-inflammatory Agents
The synthesis of pyrazole derivatives often involves cyclocondensation reactions. A common and versatile method is the reaction of chalcones (α,β-unsaturated ketones) with hydrazine hydrate or its derivatives.[1][4] Chalcones themselves are typically synthesized via a Claisen-Schmidt condensation of an appropriate aldehyde and acetophenone.[1] Another widely used approach for synthesizing compounds like Celecoxib involves the reaction of a trifluoromethyl β-dicarbonyl compound with a suitably substituted hydrazine.[12]
Caption: Chalcone-based synthesis of pyrazoles.
Quantitative Data on Pyrazole Derivatives
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyrazole-based compounds from various studies, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro COX Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | >10 | 2.16 | >4.63 |
| Compound 11[14] | - | 0.043 | - |
| Compound 12[14] | - | 0.049 | - |
| Compound 15[14] | - | 0.045 | - |
| Compound 5f[15] | 14.34 | 1.50 | 9.56 |
| Compound 6e[15] | 8.81 | 2.51 | 3.51 |
| Compound 6f[15] | 9.56 | 1.15 | 8.31 |
| Compound 6b[16] | 15.3 | 0.42 | 36.4 |
| Compound 7b[16] | 12.1 | 0.35 | 34.6 |
| Compound 5s[17] | 16.14 | 0.05 | 322.8 |
| Compound 5u[17] | 15.12 | 0.04 | 378.0 |
IC₅₀: The half maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index (SI): A higher value indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Time (hours) |
| Ibuprofen[17] | 10 | 81.32 | 3 |
| Ibuprofen[17] | 10 | 79.23 | 4 |
| Celecoxib[6] | 10 | 52.34 | - |
| Compound 6k[18] | 0.8575 mmol/kg (ED₅₀) | 50 | - |
| Compound 5s[17] | 10 | 80.87 | 3 |
| Compound 5s[17] | 10 | 76.56 | 4 |
| Compound 5u[17] | 10 | 80.63 | 3 |
| Compound 5u[17] | 10 | 78.09 | 4 |
ED₅₀: The dose that produces 50% of the maximum effect.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the evaluation and comparison of novel anti-inflammatory agents.
Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a method for determining the COX-1 and COX-2 inhibitory activity of test compounds.[19]
1. Materials and Reagents:
-
Recombinant human or ovine COX-1 and COX-2 enzymes[20]
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[20]
-
COX Probe (e.g., a fluorogenic probe that reacts with the peroxidase product)
-
COX Cofactor (e.g., Hematin)[20]
-
Arachidonic Acid (substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) dissolved in DMSO
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
2. Procedure:
-
Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes with the appropriate buffer as per the supplier's instructions. Keep the enzyme on ice.[19]
-
Reaction Mix Preparation: Prepare a master reaction mix for the number of assays to be performed. For each well, this will typically contain COX Assay Buffer, COX Probe, and COX Cofactor.
-
Inhibitor Addition: To appropriate wells of the 96-well plate, add 10 µL of the test inhibitor (diluted to 10x the final desired concentration) or a reference inhibitor. For the enzyme control (no inhibition) wells, add 10 µL of the solvent (e.g., DMSO).[19]
-
Enzyme Addition: Add 80 µL of the Reaction Mix to each well. Then add the reconstituted COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzymes.[20][21]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.[19]
-
Measurement: Immediately begin measuring the fluorescence in a kinetic mode at 25°C or 37°C for 5-10 minutes.[19]
3. Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[16][17][22][23]
1. Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
Animals should be acclimatized for at least one week before the experiment.
-
Fast the animals overnight before the experiment but allow free access to water.
2. Materials and Reagents:
-
1% (w/v) Carrageenan suspension in sterile saline.
-
Test compounds and reference drug (e.g., Indomethacin or Celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Pletysmometer or digital calipers for measuring paw volume/thickness.
3. Procedure:
-
Grouping: Divide the animals into groups (n=5-6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).
-
Drug Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness of the injected paw immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.[17]
-
Calculation:
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume (at 0 hours).
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Mean Paw Edema of Control Group - Mean Paw Edema of Treated Group) / Mean Paw Edema of Control Group] * 100
-
Conclusion
The discovery of pyrazole-based selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy, born from a rational drug design approach based on the distinct physiological roles of COX isoforms.[12] Celecoxib stands as a testament to this success. Research continues to thrive, with scientists designing novel pyrazole hybrids and derivatives to enhance potency, improve selectivity, and explore additional mechanisms of action, such as dual COX/lipoxygenase (LOX) inhibition.[6][7][9][24] The synthetic versatility of the pyrazole scaffold ensures its continued prominence in the development of new and improved anti-inflammatory agents.[5][8] The detailed protocols and comparative data presented in this guide are intended to support and facilitate further innovation in this critical area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 9. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. assaygenie.com [assaygenie.com]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
(3,5-Dimethyl-pyrazol-1-yl)-acetic acid chemical structure and properties
An In-depth Technical Guide to (3,5-Dimethyl-pyrazol-1-yl)-acetic acid
Introduction
This compound, with the CAS number 16034-49-4, is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and an acetic acid moiety.[1][2] This molecule serves as a versatile building block in the synthesis of more complex molecules for various applications.[1] It is recognized for its potential in pharmaceutical development, particularly in the creation of anti-inflammatory and analgesic agents.[3] Additionally, it finds use in agricultural chemistry as an intermediate for herbicides and fungicides and as a plant growth regulator.[3] This document provides a comprehensive overview of its chemical structure, properties, and relevant experimental insights for researchers in chemistry and drug development.
Chemical Structure and Identifiers
The core structure of this compound consists of a 3,5-dimethyl-1H-pyrazole ring where the nitrogen at position 1 is bonded to the methylene carbon of an acetic acid group.
Caption: 2D representation of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 16034-49-4 | [1][2][3] |
| Molecular Formula | C7H10N2O2 | [1][2][3] |
| IUPAC Name | 2-(3,5-dimethylpyrazol-1-yl)acetic acid | [2] |
| Canonical SMILES | CC1=CC(=NN1CC(=O)O)C | [1][2] |
| InChI | InChI=1S/C7H10N2O2/c1-5-3-6(2)9(8-5)4-7(10)11/h3H,4H2,1-2H3,(H,10,11) | [1][2] |
| InChIKey | JYSWEDYPQJOEPO-UHFFFAOYSA-N | [1][2] |
| PubChem CID | 572875 | [1][3] |
| MDL Number | MFCD00297249 | [2][3] |
Physicochemical Properties
The compound is a solid at room temperature with a defined melting point range.[2] Its predicted pKa suggests it is a moderately strong acid.[1]
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 154.17 g/mol | [3][4] |
| Appearance | Solid | [2] |
| Melting Point | 186 to 188 °C | [2] |
| pKa (Predicted) | 2.57 ± 0.10 | [1] |
| Purity | ≥ 95% (NMR) / 98% | [2][3] |
| Storage Conditions | 0-8 °C | [3] |
Synthesis and Experimental Protocols
Step 1: Synthesis of 3,5-Dimethyl Pyrazole The precursor, 3,5-dimethyl pyrazole, is commonly synthesized via the condensation reaction of acetylacetone (2,4-pentanedione) and hydrazine hydrate.[5] This reaction is often catalyzed by a weak acid, such as glacial acetic acid, and can be performed in a solvent like water or ethanol.[5][6][7]
-
Protocol Outline: Acetylacetone and an acid catalyst are mixed in a suitable solvent (e.g., water).[7] Hydrazine hydrate is then added dropwise, controlling the temperature to prevent overheating.[7] After the addition is complete, the mixture is typically heated or refluxed for several hours to drive the reaction to completion.[5] Upon cooling, the product, 3,5-dimethyl pyrazole, often crystallizes and can be isolated by filtration.[7]
Step 2: N-Alkylation to form this compound The second step involves the alkylation of the 3,5-dimethyl pyrazole at the N1 position. A common method for this transformation is a reaction with an ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3) in a solvent such as acetone.[5] This yields the ethyl ester of the target compound, which would then require hydrolysis to afford the final carboxylic acid.
-
Protocol Outline: 3,5-dimethyl pyrazole is dissolved in acetone, followed by the addition of anhydrous potassium carbonate and ethyl bromoacetate.[5] The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).[5] After completion, the inorganic salts are filtered off, and the solvent is evaporated. The resulting crude ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate would then be subjected to standard ester hydrolysis (e.g., using NaOH or HCl in an aqueous or alcoholic solution) followed by acidification to yield the final product, this compound.
Caption: Proposed workflow for the synthesis of the title compound.
Potential Applications and Biological Activity
This compound is a compound of interest in both pharmaceutical and agrochemical research.
-
Pharmaceutical Development: It is highlighted as a building block for creating novel anti-inflammatory and analgesic medications.[3] The pyrazole nucleus is a well-known scaffold in medicinal chemistry, present in numerous biologically active compounds with properties including antimicrobial, antidepressant, antiviral, and antitumor activities.[8] The ability of this compound to modulate biological pathways makes it an attractive candidate for drug discovery.[3]
-
Agricultural Chemistry: The compound serves as a plant growth regulator, potentially enhancing crop yield and resilience.[3] It is also used as an intermediate in the synthesis of fungicides and herbicides, contributing to crop protection.[3]
-
Bioremediation: There is an interest in investigating this chemical for its potential role in bioremediation processes to aid in the breakdown of environmental pollutants.[3]
Relevant Signaling Pathways
While specific signaling pathways directly modulated by this compound are not detailed in the search results, derivatives incorporating the pyrazole structure have been studied for their anticancer properties. For instance, novel pyrazolyl s-triazine derivatives have been synthesized and evaluated for the targeted therapy of triple-negative breast cancer.[9] These related compounds have shown inhibitory activity against the EGFR/PI3K/AKT/mTOR signaling cascade , a critical pathway in cancer cell growth and proliferation.[8][9] This suggests that the pyrazole scaffold, as present in the title compound, can be a key element in designing inhibitors for this pathway.
Caption: The EGFR/PI3K/AKT/mTOR pathway, a target for related pyrazole compounds.
Conclusion
This compound is a valuable chemical intermediate with a well-defined structure and properties. Its established role as a precursor in the development of pharmaceuticals and agrochemicals underscores its importance. While detailed public data on its specific biological mechanisms of action are limited, the known activities of related pyrazole-containing molecules, particularly as inhibitors of key signaling pathways like EGFR/PI3K/AKT/mTOR, provide a strong rationale for its continued investigation in drug discovery and development. The synthetic route, involving pyrazole formation and subsequent N-alkylation, is based on standard and reliable organic chemistry principles, making the compound accessible for further research.
References
- 1. guidechem.com [guidechem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [oakwoodchemical.com]
- 5. tsijournals.com [tsijournals.com]
- 6. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 7. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 8. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades [mdpi.com]
- 9. researchgate.net [researchgate.net]
Unraveling the Activity of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid: A Technical Overview of its Role in Bioactive Compound Development
For Immediate Release
An in-depth analysis of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid reveals its primary significance as a versatile ligand in the synthesis of metallodrugs, particularly copper complexes with potent anticancer activity. While the direct molecular mechanism of the parent compound is not extensively documented, this guide illuminates the well-researched mechanisms of its bioactive derivatives.
Introduction
This compound is a heterocyclic organic compound that has garnered attention in the fields of pharmaceutical and agricultural chemistry.[1] Although its intrinsic mechanism of action is not fully elucidated in publicly available literature, its structural components, a pyrazole ring and an acetic acid group, make it an excellent chelating agent for metal ions. This property has been extensively leveraged in the development of novel coordination complexes with significant biological activities, most notably in anticancer research. This technical guide provides a comprehensive overview of the known applications and the mechanisms of action of the derivatives of this compound.
From Ligand to Bioactive Complex: A Synthetic Workflow
The primary role of this compound in recent scientific research has been as a ligand in the synthesis of metal complexes. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate moiety readily coordinate with metal centers, such as copper(II), to form stable complexes.
Caption: General workflow for synthesizing bioactive metal complexes.
Anticancer Mechanism of Copper(II) Complexes
The most significant body of research related to this compound focuses on the anticancer properties of its copper(II) complexes. These complexes have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.
Quantitative Analysis of Cytotoxic Activity
The in vitro efficacy of these copper complexes is often superior to the established chemotherapeutic agent, cisplatin. The half-maximal inhibitory concentration (IC50) values highlight their potent growth-inhibitory effects.
| Cell Line | Cancer Type | Representative Copper(II) Complex IC50 (µM) |
| HCT-15 | Colon Carcinoma | ~5.0 |
| A549 | Lung Carcinoma | ~6.0 |
Data compiled from studies on copper(II) complexes of bis(3,5-dimethylpyrazol-1-yl)acetate.
Proposed Signaling Pathway for Anticancer Action
The cytotoxic mechanism of these copper(II) complexes is believed to be multifactorial, culminating in the induction of programmed cell death (apoptosis).
-
Cellular Internalization: The lipophilic nature of the complexes facilitates their transport across the cancer cell membrane.
-
Generation of Reactive Oxygen Species (ROS): Inside the cell, the copper ion can undergo redox cycling, leading to an accumulation of ROS.
-
Induction of Oxidative Stress: The surge in ROS overwhelms the cell's antioxidant defenses, causing damage to vital biomolecules such as DNA, lipids, and proteins.
-
Mitochondrial Dysfunction: Oxidative stress disrupts the integrity and function of mitochondria, key organelles in cellular energy production and apoptosis regulation.
-
Apoptotic Cell Death: The culmination of cellular damage triggers the apoptotic cascade, leading to the elimination of the cancer cell.
Caption: Proposed anticancer mechanism of copper(II) complexes.
Experimental Protocols
Synthesis of a Representative Copper(II) Complex of Bis(3,5-dimethylpyrazol-1-yl)acetic acid
-
Materials: Copper(II) perchlorate hexahydrate (Cu(ClO4)2·6H2O), bis(3,5-dimethylpyrazol-1-yl)acetic acid, and ethanol.
-
Procedure:
-
A solution of Cu(ClO4)2·6H2O in ethanol is prepared.
-
A solution of bis(3,5-dimethylpyrazol-1-yl)acetic acid in ethanol is prepared.
-
The copper salt solution is added to the ligand solution with continuous stirring at room temperature.
-
The resulting mixture is allowed to stand for slow evaporation of the solvent.
-
The formed crystals of the copper(II) complex are collected.[2]
-
In Vitro Cytotoxicity Evaluation (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach.
-
Varying concentrations of the synthesized copper complex are added to the wells.
-
After an incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added.
-
Viable cells metabolize MTT into a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured to determine cell viability relative to untreated controls.[2]
-
Agricultural Applications
Beyond its role in medicinal chemistry, this compound is also noted for its applications in agriculture as a plant growth regulator, contributing to enhanced crop yield and resilience.[1] However, detailed mechanistic studies in this context are limited in the available literature.
Conclusion
References
An In-Depth Technical Guide to the Functionalization of the Pyrazole Core
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery. Its versatile structure allows for a wide range of functionalizations, enabling the fine-tuning of physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the key strategies for functionalizing the pyrazole core, complete with detailed experimental protocols, comparative data, and visual workflows to aid researchers in the synthesis of novel pyrazole derivatives.
Core Synthesis Strategies
The construction of the pyrazole ring itself is the first step in generating functionalized derivatives. The two primary and most classical methods are cyclocondensation and 1,3-dipolar cycloaddition.
Knorr Pyrazole Synthesis (Cyclocondensation)
This is the most common method, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. The choice of substituents on both reactants directly translates to the substitution pattern on the final pyrazole ring.
1,3-Dipolar Cycloaddition
This method involves the reaction of a diazo compound with an alkyne. It offers an alternative route to pyrazoles, and regioselectivity can be a key consideration depending on the nature of the substituents on the reactants.
Functionalization of the Pyrazole Core
Once the pyrazole core is synthesized, it can be further modified at the nitrogen and carbon atoms. The regioselectivity of these reactions is a critical aspect, governed by the electronic properties of the pyrazole ring and the reaction conditions. Electrophilic substitution typically occurs at the C4 position, while nucleophilic attack is favored at C3 and C5. Modern transition-metal-catalyzed reactions have opened up new avenues for C-H functionalization at various positions.
N-Functionalization
Alkylation of the pyrazole nitrogen (N1) is a common strategy to introduce diversity and modulate the properties of the molecule. This is typically achieved by deprotonation of the N-H with a base, followed by reaction with an alkylating agent.
C-Functionalization: Electrophilic Substitution
The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic aromatic substitution, with the C4 position being the most reactive.
C-Functionalization: Transition-Metal-Catalyzed C-H Activation
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the pyrazole core, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed reactions are particularly prominent for arylation, alkenylation, and alkylation. Regioselectivity can be controlled by the choice of catalyst, ligands, and directing groups.
Data Presentation: Comparative Analysis of Functionalization Reactions
The following tables summarize quantitative data for various functionalization reactions of the pyrazole core, providing a basis for comparison of different methodologies.
Table 1: N-Alkylation of Pyrazoles
| Entry | Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,5-dimethyl-1H-pyrazole | 1-bromobutane | KOH | [BMIM][BF₄] | 80 | 2 | >95 | [1] |
| 2 | 4-chloropyrazole | phenethyl trichloroacetimidate | CSA (cat.) | 1,2-DCE | rt | 4 | 77 | [2] |
| 3 | 4-chloropyrazole | 4-methoxybenzyl trichloroacetimidate | CSA (cat.) | 1,2-DCE | rt | 4 | 92 | [2] |
| 4 | 3,5-dimethylpyrazole | tert-octylamine | K₂CO₃ | DMF | 85 | 1.5 | 56 | [3] |
| 5 | 3,5-dimethylpyrazole | aniline | K₂CO₃ | DMF | 85 | 1.5 | 70 | [3] |
Table 2: Electrophilic Halogenation at C4
| Entry | Pyrazole Substrate | Halogenating Agent | Catalyst/Solvent | Temp. | Time | Yield (%) | Reference |
| 1 | 1-phenylpyrazole | NBS | CCl₄ | reflux | 1 h | 98 | [4] |
| 2 | 1-phenylpyrazole | NCS | CCl₄ | reflux | 3 h | 95 | [4] |
| 3 | 1H-pyrazole | NBS | water | rt | 10 min | 96 | [4] |
| 4 | Celecoxib | NBS | Gallocyanine (cat.) / CH₃CN | rt | 15 min | 82 | [5] |
| 5 | Deracoxib | NBS | Gallocyanine (cat.) / CH₃CN | rt | 15 min | 96 | [5] |
| 6 | 1-methyl-3-nitro-1H-pyrazole | NaCl (aq) | Electrochemical (Pt anode) | - | - | 64 | [6] |
Table 3: Palladium-Catalyzed C5-Arylation of Pyrazoles
| Entry | Pyrazole Substrate | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | ethyl 1-methylpyrazole-4-carboxylate | 1-bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | KOAc | DMA | 150 | - | 85 |[7] | | 2 | ethyl 1-methylpyrazole-4-carboxylate | 1-bromo-4-cyanobenzene | Pd(OAc)₂ (2) | KOAc | DMA | 150 | - | 79 |[7] | | 3 | ethyl 1-methylpyrazole-4-carboxylate | 1-bromo-4-acetylbenzene | Pd(OAc)₂ (2) | KOAc | DMA | 150 | - | 80 |[7] | | 4 | 1-methylpyrazole | 1-bromo-4-nitrobenzene | Pd(OAc)₂ (5) | K₂CO₃ | Anisole | 140 | 24 | 55 |[8] |
Table 4: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 4-bromo-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 |[9][10] | | 2 | 4-bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 81 |[9][10] | | 3 | 4-bromo-1H-pyrazole | 4-Chlorophenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 |[10] | | 4 | 4-bromo-1H-pyrazole | 3-Thienylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61 |[9] |
Experimental Protocols
This section provides detailed methodologies for key pyrazole functionalization reactions.
Protocol 1: Knorr Pyrazole Synthesis
Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
-
Materials: Acetylacetone, phenylhydrazine, ethanol.
-
Procedure:
-
To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), add phenylhydrazine (1.08 g, 10 mmol).
-
Heat the reaction mixture at reflux for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the desired pyrazole.
-
Protocol 2: N-Alkylation of Pyrazole
Synthesis of N-Butyl-3,5-dimethylpyrazole [1]
-
Materials: 3,5-dimethyl-1H-pyrazole (0.20 g, 2 mmol), potassium hydroxide (0.14 g, 2.4 mmol), 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) (0.50 g, 2.2 mmol), 1-bromobutane (0.26 mL, 2.4 mmol).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine 3,5-dimethyl-1H-pyrazole, KOH, and [BMIM][BF₄].
-
Add 1-bromobutane to the flask using a syringe.
-
Attach a reflux condenser and heat the mixture in an oil bath at 80 °C with stirring for 2 hours.
-
After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Protocol 3: Electrophilic Nitration of Pyrazole
Synthesis of 4-nitropyrazole
-
Materials: Pyrazole, nitric acid (HNO₃), sulfuric acid (H₂SO₄).
-
Procedure:
-
To a cooled (0 °C) mixture of concentrated sulfuric acid, slowly add the pyrazole substrate.
-
To this solution, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) until the product precipitates.
-
Filter the solid, wash with cold water, and dry to obtain 4-nitropyrazole.
-
Protocol 4: C5-Selective Direct C-H Arylation
General Procedure for Palladium-Catalyzed C5-Arylation of Ethyl 1-methylpyrazole-4-carboxylate [7]
-
Materials: Ethyl 1-methylpyrazole-4-carboxylate (1.5 mmol), aryl bromide (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), potassium acetate (KOAc), N,N-dimethylacetamide (DMA).
-
Procedure:
-
In a reaction tube, combine ethyl 1-methylpyrazole-4-carboxylate, the aryl bromide, Pd(OAc)₂, and KOAc.
-
Add anhydrous DMA as the solvent.
-
Seal the tube and heat the reaction mixture at 150 °C for the appropriate time (monitor by TLC or GC-MS).
-
After cooling, dilute the mixture with an organic solvent and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways involving pyrazole-containing drugs, created using Graphviz.
Caption: Mechanism of action of Celecoxib, a selective COX-2 inhibitor.
Caption: Pyrazole-based inhibitors targeting the PI3K/AKT signaling pathway.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for pyrazole library synthesis and a logical decision-making process for pyrazole functionalization.
Caption: Experimental workflow for combinatorial pyrazole library synthesis.
Caption: Logical relationships for choosing a pyrazole functionalization strategy.
Conclusion
The functionalization of the pyrazole core is a rich and evolving field, driven by the continued importance of this scaffold in drug discovery and materials science. This guide has provided an overview of the key synthetic strategies, from core synthesis to late-stage functionalization. By understanding the principles of regioselectivity and leveraging the array of available synthetic methods, researchers can effectively design and synthesize novel pyrazole derivatives with desired properties for a wide range of applications. The provided protocols and comparative data serve as a practical resource for the implementation of these strategies in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 8. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of (3,5-Dimethyl-pyrazol-1-yl)-acetic Acid Derivatives: A Technical Guide
This technical guide provides an in-depth overview of the preliminary screening of (3,5-dimethyl-pyrazol-1-yl)-acetic acid derivatives, targeting researchers, scientists, and drug development professionals. The document covers the synthesis, biological evaluation, and mechanistic studies of these compounds, with a focus on their potential as anticancer and antimicrobial agents.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals.[1][2] The this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents due to its versatile chemical nature and diverse biological activities.[1][3] This guide details the initial stages of screening for these derivatives, encompassing their synthesis and evaluation in various biological assays.
Synthesis of this compound Derivatives
The synthesis of pyrazole derivatives can be achieved through several established methods, with cyclocondensation reactions being the most common.[2][3] A general approach involves the reaction of a 1,3-dicarbonyl compound, such as acetylacetone, with a hydrazine derivative.[2][4]
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound derivatives.
Caption: General workflow for the synthesis of pyrazole derivatives.
Experimental Protocol: Synthesis of Pyrazole Hydrazones
This protocol describes the synthesis of pyrazole-based hydrazone derivatives.[5]
-
Starting Material Preparation: Dissolve the appropriate substituted pyrazole-4-carboxaldehyde and phenylhydrazine in ethanol.
-
Reaction: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Reflux the reaction mixture until the reaction is complete, monitoring progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.
-
Work-up: After completion, concentrate the reaction mixture. Filter the crude product, wash it with cold ethanol, and dry it under a vacuum.
-
Purification: Recrystallize the solid product from ethanol to obtain the purified pyrazole hydrazone derivatives.[5]
-
Characterization: Confirm the structures of the synthesized compounds using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[5]
In Vitro Biological Screening
The preliminary screening of this compound derivatives typically involves evaluating their efficacy against various cancer cell lines and microbial strains.
Anticancer Activity
Derivatives of this scaffold have shown promising antiproliferative activity against a range of human cancer cell lines.[6][7]
The following protocol is based on the National Cancer Institute's (NCI) screening procedure.[6]
-
Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are used.
-
Compound Preparation: Test compounds are prepared at a single concentration of 10 µM.
-
Cell Treatment: The cell cultures are incubated with the test compounds for 48 hours.
-
Data Analysis: The percentage growth of the treated cells is compared to that of untreated control cells.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected (3,5-dimethyl-pyrazol-1-yl)-s-triazine derivatives against various cancer cell lines.[7][8]
| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| 4f | 4.53 ± 0.30 | 0.50 ± 0.080 | 3.01 ± 0.49 |
| 5c | 2.29 ± 0.92 | - | - |
| 5d | - | 3.66 ± 0.96 | 5.42 ± 0.82 |
Data presented as mean ± standard deviation.
Antimicrobial Activity
Several this compound derivatives have demonstrated significant antimicrobial properties.[9][10]
This method is commonly used for the preliminary screening of antimicrobial activity.[9]
-
Microbial Strains: Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Salmonella paratyphi) are used.
-
Medium: Nutrient agar is used as the culture medium.
-
Assay: The agar diffusion method is employed to determine the zone of inhibition.
-
Reference Drug: Ciprofloxacin is often used as a reference standard.[9]
-
Data Analysis: The diameter of the zone of inhibition is measured to assess the antimicrobial activity.
The following table presents the minimum inhibitory concentration (MIC) values for novel pyrazole analogues.[10]
| Compound | Escherichia coli MIC (µg/mL) | Streptococcus epidermidis MIC (µg/mL) |
| 3 | 0.25 | - |
| 4 | - | 0.25 |
| Ciprofloxacin | 0.5 | 4 |
Mechanistic Insights: Signaling Pathway Analysis
Molecular docking studies and enzymatic assays have revealed that some of these derivatives exert their anticancer effects by targeting key signaling pathways, such as the EGFR/PI3K/AKT/mTOR cascade, which is crucial for cell proliferation and survival.[7][8][11]
EGFR/PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the EGFR/PI3K/AKT/mTOR signaling pathway, a common target for anticancer therapies.
Caption: Targeted inhibition of the EGFR/PI3K/AKT/mTOR pathway.
Enzymatic Inhibition Data
Selected compounds have demonstrated potent inhibitory activity against key enzymes in this pathway. For instance, compound 4f exhibited an IC50 value of 61 nM against EGFR.[7] Furthermore, treatment with compound 4f led to a significant decrease in the concentrations of PI3K, AKT, and mTOR.[7][8]
Conclusion
The preliminary screening of this compound derivatives has revealed a class of compounds with significant potential for development as anticancer and antimicrobial agents. The data presented in this guide underscore the importance of this chemical scaffold in medicinal chemistry. Further investigation, including lead optimization and in vivo studies, is warranted to fully elucidate their therapeutic potential.
References
- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades | Semantic Scholar [semanticscholar.org]
The Pivotal Role of Pyrazole Compounds in Enzyme Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of enzyme inhibitors with significant therapeutic applications. This technical guide provides an in-depth exploration of the role of pyrazole compounds in enzyme inhibition, detailing their mechanisms of action, quantitative inhibitory data, experimental protocols for their evaluation, and their impact on key signaling pathways.
Mechanisms of Enzyme Inhibition by Pyrazole Compounds
Pyrazole derivatives employ a variety of mechanisms to inhibit enzyme activity. Their versatility allows them to be tailored to interact with different enzyme active sites and allosteric pockets.
-
Competitive Inhibition: Many pyrazole-based inhibitors act as competitive inhibitors, directly competing with the endogenous substrate for binding to the enzyme's active site. The pyrazole ring can mimic the structure of the natural substrate or interact with key amino acid residues in the active site through hydrogen bonding, hydrophobic interactions, or π-π stacking. For instance, the well-known anti-inflammatory drug Celecoxib competitively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3]
-
Non-competitive and Allosteric Inhibition: Some pyrazole compounds bind to a site on the enzyme distinct from the active site, known as an allosteric site. This binding induces a conformational change in the enzyme that reduces its catalytic efficiency. An example includes N-pyrazole, N'-aryl ureas that bind to a key domain distinct from the ATP-binding site of p38 MAP kinase.[4]
-
Covalent Inhibition: Certain pyrazole derivatives are designed to form a covalent bond with the target enzyme, leading to irreversible or slowly reversible inhibition. This often involves the pyrazole scaffold being functionalized with a reactive group that can form a bond with a nucleophilic residue in the enzyme's active site.
Quantitative Analysis of Pyrazole-Based Enzyme Inhibitors
The potency of pyrazole inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Ki). The following tables summarize the inhibitory activities of various pyrazole derivatives against a range of enzymes.
Table 1: Inhibitory Activity of Pyrazole Derivatives against Kinases
| Compound/Derivative | Target Kinase | IC50 / Ki | Reference |
| Compound 3f | JAK1 | 3.4 nM | [5][6] |
| Compound 3f | JAK2 | 2.2 nM | [5][6] |
| Compound 3f | JAK3 | 3.5 nM | [5][6] |
| Compound 11b | HEL (JAK2-dependent cell line) | 0.35 µM | [5] |
| Compound 11b | K562 (BCR-ABL-positive cell line) | 0.37 µM | [5] |
| BIRB 796 | p38α MAPK | 0.1 nM (Kd) | [7] |
| Pexmetinib | p38 MAPK | Not specified | [8] |
| Ravoxertinib (GDC-0994) | ERK1 | 6.1 nM | [8] |
| Ravoxertinib (GDC-0994) | ERK2 | 3.1 nM | [8] |
| Pyrazolo[3,4-g]isoquinolines | Haspin | Varies | [9] |
| Pyrazoline 18h | EGFR kinase | 0.574 µM | [10] |
| Pyrazoline 18h | HER2 kinase | 0.253 µM | [10] |
| Pyrazoline 18h | VEGFR2 kinase | 0.135 µM | [10] |
Table 2: Inhibitory Activity of Pyrazole Derivatives against Cyclooxygenases (COX)
| Compound/Derivative | Target Enzyme | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | ~10-25 µM (in cell-based assays) | High | [7] |
| Compound 11 | COX-2 | 0.043-0.049 µM | Selective | [11] |
| Compound 12 | COX-2 | 0.043-0.049 µM | Selective | [11] |
| Compound 15 | COX-2 | 0.043-0.049 µM | Selective | [11] |
| Pyrazolone derivatives (5a-f) | COX-2 | 1.50–20.71 μM | Varies | [12] |
| Aminopyrazole derivatives (6a-f) | COX-2 | 1.15–56.73 μM | Varies | [12] |
| Compound AD 532 | COX-2 | Less potent than Celecoxib | Selective | [13] |
Table 3: Inhibitory Activity of Pyrazole Derivatives against Other Enzymes
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| Acetazolamide (control) | Carbonic Anhydrase | Varies | [14] |
| Pyrazole-indole hybrid 7a | HepG2 cell line | 6.1 ± 1.9 μM | [15] |
| Pyrazole-indole hybrid 7b | HepG2 cell line | 7.9 ± 1.9 μM | [15] |
Experimental Protocols for Enzyme Inhibition Assays
Detailed and standardized experimental protocols are critical for the accurate evaluation of pyrazole-based enzyme inhibitors.
General In Vitro Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against a target kinase.[16]
Materials and Reagents:
-
Target kinase
-
Specific substrate peptide
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin)[9]
-
Test pyrazole compounds
-
DMSO (Dimethyl sulfoxide)
-
96-well or 384-well plates[9]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[9]
Procedure:
-
Compound Preparation: Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations.
-
Reaction Setup: In a multi-well plate, add the kinase, the test compound dilution (or DMSO for control), and the substrate in the reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).[9][16]
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[17][18]
In Vitro Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[14][19]
Materials and Reagents:
-
Human or bovine erythrocyte Carbonic Anhydrase (CA)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Acetazolamide (positive control inhibitor)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)[14]
-
DMSO or acetonitrile
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm[14][19]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA in cold assay buffer.
-
Prepare a fresh stock solution of p-NPA in DMSO or acetonitrile.[14]
-
Prepare serial dilutions of the test pyrazole compounds and acetazolamide in the assay buffer.
-
-
Assay Plate Setup:
-
Blank (No Enzyme): Assay buffer and substrate solution.
-
Maximum Activity (No Inhibitor): Assay buffer, DMSO, CA working solution, and substrate solution.
-
Test Compound: Assay buffer, test compound dilution, CA working solution, and substrate solution.
-
Positive Control: Assay buffer, acetazolamide dilution, CA working solution, and substrate solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the assay buffer, inhibitor (or DMSO), and CA working solution to the respective wells. Incubate at room temperature for 10-15 minutes to allow for binding.[14]
-
Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution to all wells. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[14]
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.[14]
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is a generalized method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.[20]
Materials and Reagents:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Fluorogenic COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test pyrazole compounds
-
Known selective inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction Setup:
-
To each well, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.
-
Add the diluted test compound or DMSO (for control).
-
Add the diluted COX-1 or COX-2 enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[20]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Measurement: Immediately measure the fluorescence in kinetic mode.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values as described in the previous protocols.
Signaling Pathways Modulated by Pyrazole-Based Enzyme Inhibitors
The therapeutic effects of pyrazole compounds are a direct consequence of their ability to modulate specific signaling pathways by inhibiting key enzymes.
Cyclooxygenase (COX) and Prostaglandin Synthesis Pathway
The anti-inflammatory and analgesic properties of pyrazole-based COX-2 inhibitors like Celecoxib stem from their ability to block the synthesis of prostaglandins.[1][21] COX-2 is an enzyme that converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[1][22]
Caption: Inhibition of the COX-2 pathway by Celecoxib.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress and inflammation.[7] Pyrazole-based inhibitors, such as BIRB 796, can effectively block this pathway, leading to anti-inflammatory effects.
Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole compounds.
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK/STAT signaling pathway is vital for immunity, hematopoiesis, and cell growth.[6] Abnormalities in this pathway are linked to various diseases, including cancer and inflammatory conditions. Pyrazole derivatives have been developed as potent inhibitors of JAKs.[5][6]
Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole inhibitors.
Conclusion and Future Directions
Pyrazole-containing compounds have firmly established their importance in the landscape of enzyme inhibition and drug discovery. Their synthetic tractability and ability to be tailored for specific enzyme targets have led to the development of numerous clinically successful drugs. The continued exploration of the vast chemical space around the pyrazole scaffold, coupled with advances in computational drug design and high-throughput screening, promises the discovery of novel inhibitors with enhanced potency, selectivity, and safety profiles. Future research will likely focus on developing pyrazole-based inhibitors for novel and challenging enzyme targets, as well as on the design of multi-target inhibitors for the treatment of complex diseases.
References
- 1. news-medical.net [news-medical.net]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. courses.edx.org [courses.edx.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinPGx [clinpgx.org]
Methodological & Application
Synthesis of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. Its pyrazole core is a key feature in various bioactive molecules, including anti-inflammatory and analgesic agents. This protocol outlines a two-step synthetic route involving the N-alkylation of 3,5-dimethylpyrazole with an ethyl haloacetate followed by hydrolysis of the resulting ester.
Experimental Overview
The synthesis proceeds in two main stages:
-
N-Alkylation: 3,5-dimethylpyrazole is reacted with ethyl bromoacetate in the presence of a base to yield ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate.
-
Hydrolysis: The ethyl ester is then hydrolyzed under basic conditions to produce the target compound, this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis, based on analogous reactions reported in the literature. Actual results may vary depending on experimental conditions.
| Parameter | Step 1: N-Alkylation | Step 2: Hydrolysis | Overall |
| Reactants | 3,5-Dimethylpyrazole, Ethyl Bromoacetate | Ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate | - |
| Solvent | Acetone | Methanol/Water | - |
| Base | K₂CO₃ | NaOH | - |
| Reaction Time | 14 hours | 40 minutes (reflux) | ~15 hours |
| Typical Yield | 75-85% | 90-95% | 67-80% |
| Purity (Typical) | >95% (after chromatography) | >98% (after recrystallization) | >98% |
| Melting Point | Not Applicable (Intermediate) | 167-169 °C (for analogous 2-(1-pyrazolyl)-acetic acid)[1] | 167-169 °C |
Experimental Protocols
Step 1: Synthesis of Ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate
This procedure is adapted from a similar synthesis of a pyrazolyl acetohydrazide.
Materials:
-
3,5-Dimethylpyrazole
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
To a solution of 3,5-dimethylpyrazole (1 equivalent) in acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 14 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate.
Step 2: Synthesis of this compound
This hydrolysis procedure is based on a general method for the synthesis of pyrazolyl-acetic acids[1].
Materials:
-
Ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Methylene chloride (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
pH indicator paper or pH meter
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Dissolve the ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate (1 equivalent) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux for 40 minutes.
-
Cool the solution to room temperature and wash twice with diethyl ether or methylene chloride to remove any unreacted starting material.
-
Cool the aqueous phase in an ice bath and acidify to approximately pH 2 with concentrated hydrochloric acid.
-
The product may precipitate out of the solution. If not, extract the aqueous layer multiple times with methylene chloride.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ether/tetrahydrofuran) to obtain the pure acid.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
(3,5-Dimethyl-pyrazol-1-yl)-acetic acid: A Versatile Building Block for Heterocyclic Synthesis
(An Application Note and Protocol Guide for Researchers)
Introduction
(3,5-Dimethyl-pyrazol-1-yl)-acetic acid and its derivatives are valuable building blocks in synthetic organic chemistry, particularly for the construction of novel heterocyclic scaffolds. The presence of the dimethylpyrazole moiety, a well-known pharmacophore, coupled with the reactive carboxylic acid functionality, allows for diverse chemical transformations, leading to compounds with potential applications in drug discovery and materials science. This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives in the synthesis of complex molecules, with a focus on the preparation of pyrazolyl phthalazine-1,4-diones.
Application Notes
The pyrazole nucleus is a prominent feature in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The incorporation of a this compound moiety into larger molecular frameworks is a strategic approach to imbue target molecules with these favorable pharmacological characteristics.
One key application of this building block is in the synthesis of fused heterocyclic systems. For instance, the acetic acid derivative can be readily converted into the corresponding acetohydrazide, which serves as a key intermediate for constructing larger ring systems. The subsequent condensation of this acetohydrazide with dicarbonyl compounds or their equivalents, such as phthalic anhydride, leads to the formation of complex heterocyclic structures like pyrazolyl-substituted phthalazine-1,4-diones.[1][2]
Phthalazinedione derivatives are themselves a class of compounds with significant biological activities, including antitumor and cytotoxic effects against various cancer cell lines.[1][3][4][5] The synergistic combination of the pyrazole and phthalazinedione scaffolds can lead to novel compounds with enhanced potency and selectivity. Researchers can explore the derivatization of the phthalazinedione core to generate a library of compounds for structure-activity relationship (SAR) studies, aiming to optimize their therapeutic potential.
The general synthetic strategy involves a multi-step sequence that is amenable to the introduction of chemical diversity at different stages. This allows for the fine-tuning of the physicochemical and biological properties of the final products.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of a key intermediate, ethyl (3,5-dimethylpyrazol-1-yl)acetate, and its subsequent conversion to substituted 3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones.
Protocol 1: Synthesis of Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate (2)
This protocol describes the N-alkylation of 3,5-dimethylpyrazole with ethyl bromoacetate.
Materials:
-
3,5-dimethylpyrazole (1)
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure: [2]
-
In a round-bottom flask, dissolve 3,5-dimethylpyrazole (1 equivalent) in acetone.
-
Add anhydrous potassium carbonate (3 equivalents) to the solution.
-
To this suspension, add ethyl bromoacetate (1.2 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 14 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate (2).
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (3)
This protocol details the conversion of the ethyl ester to the corresponding acetohydrazide.
Materials:
-
Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate (2)
-
Hydrazine hydrate
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure: [2]
-
Dissolve ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate (1 equivalent) in methanol.
-
Add hydrazine hydrate (a suitable excess) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Upon completion, the product, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (3), may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be collected by filtration, washed with a small amount of cold methanol, and dried.
Protocol 3: Synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)-2,3-dihydrophthalazine-1,4-dione (4)
This protocol describes the condensation of the acetohydrazide with phthalic anhydride.
Materials:
-
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (3)
-
Phthalic anhydride
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Dissolve 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (1 mmol) in methanol (20 mL) in a round-bottom flask.[1]
-
Slowly add phthalic anhydride (1.2 mmol) to the solution.[1]
-
Heat the mixture to reflux and stir for 5 hours, monitoring the reaction by TLC.[1]
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold methanol, dry, and recrystallize from methanol to obtain pure 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)-2,3-dihydrophthalazine-1,4-dione (4).[1]
-
A yield of 82% has been reported for this reaction.[1]
Protocol 4: Synthesis of Substituted 3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones (5a-e)
This protocol outlines the N-alkylation of the phthalazinedione ring.
Materials:
-
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)-2,3-dihydrophthalazine-1,4-dione (4)
-
Alkyl/aryl/aralkyl chlorides (e.g., benzyl chloride, ethyl chloroacetate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware and chromatography equipment
Procedure: [2]
-
In a round-bottom flask, combine 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)-2,3-dihydrophthalazine-1,4-dione (1 mmol), the desired alkyl/aryl/aralkyl chloride (1.2 mmol), and anhydrous potassium carbonate (3 mmol) in acetone (25 mL).[2]
-
Stir the mixture at reflux temperature for 5 to 6 hours.[2]
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water (30 mL) and extract with dichloromethane (3 x 15 mL).[2]
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate:hexane, 2:8) to afford the pure substituted 3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones (5a-e).[2]
Data Presentation
The following table summarizes the yields of the key reaction step in the synthesis of pyrazolyl phthalazine-1,4-diones.
| Reaction Step | Starting Materials | Product | Yield (%) | Reference |
| Condensation | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (3), Phthalic anhydride | 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)-2,3-dihydrophthalazine-1,4-dione (4) | 82 | [1] |
Visualizations
The following diagrams illustrate the synthetic workflow and a potential signaling pathway for the synthesized compounds.
Caption: Synthetic workflow for substituted pyrazolyl phthalazine-1,4-diones.
Caption: Postulated mechanism of action for antitumor pyrazolyl phthalazinediones.
References
- 1. Synthesis and cytotoxicity of 1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of phthalazine-1,4-dione-based menaquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives are a prominent class of heterocyclic compounds extensively utilized in medicinal chemistry due to their wide-ranging pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The precise characterization of these derivatives is fundamental for elucidating their structure, assessing purity, and understanding structure-activity relationships (SAR). This document provides comprehensive application notes and detailed experimental protocols for the key analytical techniques employed in the characterization of pyrazole derivatives.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation of pyrazole derivatives. These methods provide detailed information about the molecular structure, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of pyrazole derivatives.[2] ¹H NMR provides information about the chemical environment of protons, including those on the pyrazole ring and its substituents, through chemical shifts (δ), coupling constants (J), and signal multiplicities.[1] For instance, the protons on the pyrazole ring typically appear in distinct regions of the spectrum.[1] ¹³C NMR spectroscopy reveals the carbon skeleton of the molecule.[1] For unambiguous structure confirmation and determination of stereochemistry, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons.[1]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [1][3]
-
Sample Preparation:
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
Spectral Width: 0-15 ppm.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[2]
-
Spectral Width: 0-220 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[3]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[2]
-
Analyze chemical shifts, coupling constants, and multiplicities to assign the structure.
-
Data Presentation:
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles in CDCl₃ [2]
| Compound/Substituent | H-3 | H-4 | H-5 | Other Protons |
| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) |
| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for 1-Methylpyrazole in CDCl₃ [3]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C3 | ~138.7 |
| C5 | ~129.2 |
| C4 | ~105.4 |
| N-CH₃ | ~39.1 |
Infrared (IR) Spectroscopy
Application Note: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazole derivatives, characteristic absorption bands can be observed for N-H stretching (if present), C=N stretching of the pyrazole ring, and vibrations of various substituents.[5] This technique is rapid and requires minimal sample preparation.
Experimental Protocol: FT-IR Spectroscopy (ATR method) [3][6]
-
Sample Preparation:
-
For solid samples, place a small amount of the powdered pyrazole derivative directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
For liquid samples, place a single drop onto the ATR crystal.[6]
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Identify and assign the characteristic absorption bands.
-
Data Presentation:
Table 3: Characteristic FT-IR Absorption Bands for Pyrazole Derivatives [5][7]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (pyrazole ring) | 3100-3180 | Medium |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C=N Stretch (pyrazole ring) | 1580-1600 | Medium-Strong |
| C=C Stretch (aromatic) | 1450-1600 | Medium-Strong |
| C-N Stretch | 1250-1350 | Medium |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).[8] It also provides structural information through the analysis of fragmentation patterns.[8] For pyrazole derivatives, MS is crucial for confirming the molecular formula and identifying unknown impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) [9]
-
Sample Preparation:
-
Dissolve a small amount of the pyrazole derivative (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.[9]
-
Further dilute the stock solution to a final concentration of about 10 µg/mL.[9]
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Parameters:
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the nature of the analyte.
-
Mass Range: Typically scanned from m/z 100 to 1000.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the isotopic pattern to confirm the elemental composition.
-
Examine the fragmentation pattern to gain structural insights.
-
Chromatographic Methods
Chromatographic techniques are essential for the separation, purification, and quantification of pyrazole derivatives from reaction mixtures and biological matrices.
High-Performance Liquid Chromatography (HPLC)
Application Note: High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture.[10] For pyrazole derivatives, reverse-phase HPLC (RP-HPLC) is commonly used for purity assessment and quantification.[11] Chiral HPLC, utilizing chiral stationary phases, is employed for the separation of enantiomers of chiral pyrazole derivatives.[12]
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC) [11]
-
Sample Preparation:
-
Prepare a stock solution of the pyrazole derivative in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[13]
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). An isocratic or gradient elution can be used.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25 °C.[11]
-
Injection Volume: 5-20 µL.
-
Detector: UV detector set at a wavelength where the analyte has maximum absorbance (e.g., 206 nm).[11]
-
-
Data Analysis:
-
Identify the peak corresponding to the pyrazole derivative based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation:
Table 4: Example HPLC Parameters for a Pyrazoline Derivative [11]
| Parameter | Value |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | 0.1% Trifluoroacetic acid : Methanol (20:80) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 ± 2ºC |
| Injection Volume | 5.0 µL |
| Detection Wavelength | 206 nm |
X-ray Crystallography
Application Note: Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[14] This technique is crucial for unambiguously determining the molecular geometry, conformation, and intermolecular interactions of pyrazole derivatives, which is vital for understanding their structure-activity relationships.[14]
Experimental Protocol: Single-Crystal X-ray Diffraction [7][14]
-
Crystal Growth and Selection:
-
Grow suitable single crystals of the pyrazole derivative by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Select a well-formed, single crystal under a polarizing microscope and mount it on a goniometer head.[14]
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Data Presentation:
Table 5: Example Crystallographic Data for Pyrazole Derivatives [14][15]
| Parameter | Compound 4 | Compound 5a |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 9.348(2) | 21.54552(17) |
| b (Å) | 9.793(2) | 7.38135(7) |
| c (Å) | 16.366(4) | 22.77667(19) |
| α (°) | 87.493(6) | 90 |
| β (°) | 87.318(6) | 101.0921(8) |
| γ (°) | 84.676(6) | 90 |
Visualizations
Caption: Workflow for the characterization of a pyrazole derivative.
Caption: Analytical methods for pyrazole characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. connectjournals.com [connectjournals.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. conductscience.com [conductscience.com]
- 11. ijcpa.in [ijcpa.in]
- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. torontech.com [torontech.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid in Anti-inflammatory Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive literature searches did not yield specific quantitative in vivo anti-inflammatory, analgesic, ulcerogenic, or in vitro cyclooxygenase (COX) inhibition data for (3,5-Dimethyl-pyrazol-1-yl)-acetic acid. The following application notes and protocols are based on the well-documented anti-inflammatory and analgesic properties of the broader class of pyrazole derivatives. The provided data tables are representative examples from studies on other pyrazole compounds and should be used for illustrative purposes only.
Introduction
This compound is a heterocyclic compound belonging to the pyrazole class.[1] Pyrazole derivatives are a cornerstone in medicinal chemistry, with many compounds exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The therapeutic potential of pyrazoles in inflammation is primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. This selective inhibition is a key strategy in the design of modern non-steroidal anti-inflammatory drugs (NSAIDs) to minimize the gastrointestinal side effects associated with non-selective COX inhibition. This document provides an overview of the potential application of this compound in anti-inflammatory drug design, including detailed protocols for its evaluation.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (PGs) from arachidonic acid. Prostaglandins are potent inflammatory mediators involved in pain, fever, and swelling. There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and in platelet aggregation.
-
COX-2: An inducible enzyme that is upregulated by pro-inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.
Selective inhibition of COX-2 over COX-1 is a desirable characteristic for an anti-inflammatory drug as it can reduce the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.
Data Presentation
The following tables present representative quantitative data for the anti-inflammatory, analgesic, and ulcerogenic activities of various pyrazole derivatives as found in the literature. This data is not specific to this compound but serves as an example of how to present such findings.
Table 1: Anti-inflammatory Activity of Representative Pyrazole Derivatives (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |
| Pyrazole Derivative A | 50 | 3 | 45.2 | Indomethacin (10 mg/kg) | 55.8 |
| Pyrazole Derivative B | 50 | 3 | 62.7 | Indomethacin (10 mg/kg) | 55.8 |
| Pyrazole Derivative C | 20 | 4 | 75.1 | Celecoxib (20 mg/kg) | 70.3 |
Table 2: Analgesic Activity of Representative Pyrazole Derivatives (Acetic Acid-Induced Writhing in Mice)
| Compound | Dose (mg/kg) | % Inhibition of Writhing | Reference Compound | % Inhibition of Writhing (Reference) |
| Pyrazole Derivative D | 100 | 58.3 | Aspirin (100 mg/kg) | 65.1 |
| Pyrazole Derivative E | 100 | 72.9 | Aspirin (100 mg/kg) | 65.1 |
| Pyrazole Derivative F | 50 | 68.4 | Diclofenac (50 mg/kg) | 71.2 |
Table 3: Ulcerogenic Activity of Representative Pyrazole Derivatives in Rats
| Compound | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Reference Compound | Ulcer Index (Mean ± SEM) (Reference) |
| Pyrazole Derivative G | 100 | 1.5 ± 0.3 | Indomethacin (20 mg/kg) | 18.2 ± 2.5 |
| Pyrazole Derivative H | 100 | 0.8 ± 0.2 | Indomethacin (20 mg/kg) | 18.2 ± 2.5 |
| Pyrazole Derivative I | 50 | 2.1 ± 0.5 | Phenylbutazone (100 mg/kg) | 25.6 ± 3.1 |
Table 4: In Vitro Cyclooxygenase (COX) Inhibition by Representative Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole Derivative J | >100 | 0.15 | >667 |
| Pyrazole Derivative K | 15.2 | 0.08 | 190 |
| Celecoxib (Reference) | 7.6 | 0.04 | 190 |
| Indomethacin (Reference) | 0.1 | 1.8 | 0.05 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)
This is a widely used model for evaluating acute inflammation.
Materials:
-
Wistar rats (180-200 g)
-
This compound (Test Compound)
-
Indomethacin or other standard NSAID
-
1% (w/v) Carrageenan solution in normal saline
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Group II: Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: Test compound at different doses (e.g., 25, 50, 100 mg/kg)
-
-
Fasting: Fast the animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Treatment: Administer the vehicle, standard drug, or test compound orally 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where:
-
Vt = Paw volume at time 't'
-
V₀ = Initial paw volume
-
Protocol 2: Acetic Acid-Induced Writhing in Mice (for Analgesic Activity)
This model is used to screen for peripheral analgesic activity.
Materials:
-
Swiss albino mice (20-25 g)
-
This compound (Test Compound)
-
Aspirin or other standard analgesic
-
0.6% (v/v) Acetic acid solution in distilled water
-
Observation chambers
-
Intraperitoneal (i.p.) injection needles
Procedure:
-
Animal Preparation: Acclimatize mice as described in Protocol 1.
-
Grouping: Randomly divide the animals into groups (n=6 per group) similar to the anti-inflammatory assay.
-
Fasting: Fast the mice for 2-3 hours before the experiment with free access to water.
-
Treatment: Administer the vehicle, standard drug, or test compound orally 30 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally at a dose of 10 mL/kg.
-
Observation and Counting: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 15 minutes, starting 5 minutes after the injection.
-
Calculation: Calculate the percentage inhibition of writhing using the following formula: % Inhibition = [1 - (Number of writhes in test group / Number of writhes in control group)] x 100
Protocol 3: Ulcerogenic Activity Assessment in Rats
This protocol is to assess the potential of the compound to cause gastric ulcers, a common side effect of NSAIDs.
Materials:
-
Wistar rats (150-200 g)
-
This compound (Test Compound)
-
Indomethacin or other ulcerogenic NSAID
-
Dissecting instruments
-
Magnifying glass or dissecting microscope
-
Formalin solution
Procedure:
-
Animal Preparation and Grouping: Prepare and group the animals as in the previous protocols.
-
Fasting: Fast the rats for 24 hours before drug administration, with free access to water.
-
Treatment: Administer high doses of the test compound and the standard ulcerogenic drug orally for a set number of days (e.g., 3-7 days). A control group receives the vehicle.
-
Euthanasia and Stomach Excision: On the final day, 6 hours after the last dose, euthanize the animals by cervical dislocation. Open the abdomen and excise the stomach.
-
Stomach Preparation: Open the stomach along the greater curvature and wash it gently with saline to remove any contents.
-
Ulcer Scoring: Examine the gastric mucosa for any signs of ulceration, erosion, or hemorrhage using a magnifying glass. Score the ulcers based on a predefined scale (e.g., 0 = no ulcer, 1 = redness, 2 = spot ulcers, 3 = hemorrhagic streaks, 4 = ulcers >3mm, 5 = ulcers >5mm with perforation).
-
Ulcer Index Calculation: The ulcer index for each animal is the mean score of all ulcers. The group's ulcer index is the mean of the individual indices.
Conclusion
References
Application Notes & Protocols: Development of Herbicides Using Pyrazole Acetic Acid Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of herbicides derived from pyrazole acetic acid intermediates. The information compiled from recent scientific literature offers insights into the synthesis, mechanism of action, and structure-activity relationships of this important class of agrochemicals. Detailed experimental protocols and data are presented to facilitate further research and development in this field.
Introduction to Pyrazole-Based Herbicides
Pyrazole and its derivatives are key structural components in the discovery and development of novel herbicides due to their diverse biological activities.[1][2][3] Many commercially successful herbicides are based on the pyrazole scaffold. A significant class of pyrazole herbicides functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4][5] HPPD is a critical enzyme in the tyrosine degradation pathway, which is essential for the biosynthesis of plastoquinone and tocopherols in plants.[1] Inhibition of HPPD disrupts photosynthetic electron transport, leading to characteristic bleaching symptoms and ultimately, plant death.[1]
Mechanism of Action: HPPD Inhibition
The primary mode of action for many pyrazole-based herbicides is the inhibition of the HPPD enzyme. This inhibition disrupts the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA), a crucial step in the biosynthesis of essential molecules for plant survival.
Caption: Inhibition of the HPPD enzyme by pyrazole herbicides disrupts the tyrosine degradation pathway.
Synthesis of Pyrazole Acetic Acid Intermediates and Derivatives
The synthesis of pyrazole-based herbicides typically involves a multi-step process. A common strategy is the initial formation of a pyrazole ring, which then serves as an intermediate for further functionalization to produce the final active compound.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of pyrazole-based herbicides.
Caption: General workflow for the synthesis and evaluation of pyrazole-based herbicides.
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole Carboxylic Acid Intermediate
This protocol is based on the synthesis of pyrazole sulfonamide derivatives as described by Hu et al.[1]
-
Cyclization: A mixture of substituted phenylhydrazine and ethyl acetoacetate is refluxed to construct the core pyrazole scaffold.
-
Oxidation: The resulting intermediate is oxidized using a strong oxidizing agent, such as potassium permanganate, to afford the corresponding pyrazole carboxylic acid derivative.
Protocol 2: Synthesis of Pyrazole Isothiocyanates
This protocol is adapted from the work of Zhang et al. on substituted pyrazole isothiocyanates.[6]
-
Amine Formation: A substituted pyrazole carboxylic acid is converted to the corresponding amine.
-
Isothiocyanate Formation: The pyrazole amine is reacted with carbon disulfide in the presence of triphenylphosphine and tetrahydrofuran at room temperature. The reaction mixture is stirred for 6 hours.
-
Purification: The crude product is obtained by vacuum concentration and filtration, followed by purification using silica gel column chromatography.
Protocol 3: Synthesis of Pyrazole Benzophenone Derivatives
This protocol is derived from the synthesis of 1-acyl-3-phenyl-pyrazol benzophenones.[7]
-
Intermediate Synthesis: The initial pyrazole intermediate is prepared from 1,3-diphenylpropane-1,3-dione and dimethylformamide dimethylacetal.
-
Acylation: Acyl chlorides are added dropwise to a solution of the pyrazole intermediate and triethylamine in a suitable solvent. The reaction is refluxed for 4 hours.
-
Workup and Purification: The organic layer is dried and concentrated. The final product is purified by recrystallization or column chromatography.
Herbicidal Activity and Structure-Activity Relationship (SAR)
The efficacy of pyrazole-based herbicides is highly dependent on the substituents on the pyrazole ring and associated aromatic moieties. Structure-activity relationship (SAR) studies are crucial for optimizing the herbicidal activity and crop selectivity.
Quantitative Data on Herbicidal Activity
The following tables summarize the herbicidal activity of various pyrazole derivatives against different weed species.
| Compound | Target Weed | Inhibition (%) at 150 g a.i./hm² |
| 6a | Digitaria sanguinalis (DS) | 50-60 |
| Abutilon theophrasti (AT) | 50-60 | |
| Eclipta prostrata (EP) | 50-60 | |
| 6c | Digitaria sanguinalis (DS) | 50-60 |
| Abutilon theophrasti (AT) | 50-60 | |
| Eclipta prostrata (EP) | 50-60 |
Table 2: IC50 Values of Pyrazole Derivatives against HPPD
| Compound | Target Enzyme | IC50 Value | Reference |
| Pyrazolate Metabolite | HPPD | 13 nM | [3] |
| Pyrazolate | HPPD | 52 nM | [3][5] |
| Pyrazoxyfen | HPPD | 7.5 µM | [3][5] |
| Compound 16 | PPO | 0.04 mg/L | [1] |
| Pyraflufen-ethyl | PPO | 0.06 mg/L | [1] |
| Compound B5 | AtHPPD | 0.04 µM | [10] |
| Topramezone | AtHPPD | 0.11 µM | [10] |
Table 3: EC50 Values of Pyrazole Isothiocyanates against Various Weeds [6]
| Compound | Echinochloa crusgalli (µg/mL) | Cyperus iria (µg/mL) | Dactylis glomerata (µg/mL) | Trifolium repens (µg/mL) |
| 3-1 | 64.32 | 65.83 | 62.42 | 67.72 |
| 3-7 | 65.33 | 64.90 | 59.41 | 67.41 |
Key Structure-Activity Relationship Insights
-
Substituents on the Phenyl Ring: The presence of electron-withdrawing groups such as F, Cl, or CF3 on the phenyl ring is often essential for high herbicidal effectiveness.[1]
-
Steric Hindrance: Bulky substituents at certain positions, for instance, a methyl group at the pyrazole C3 position, can lead to diminished herbicidal efficacy due to steric constraints within the enzyme's active site.[1]
-
Bridging Moiety: The nature of the linking group between the pyrazole and phenyl rings significantly influences the herbicidal activity.
-
Prodrug Strategy: Chemical modification of the hydroxyl group on the pyrazole scaffold through ether or ester bond formation can create prodrugs with enhanced activity.[1]
Conclusion
The development of herbicides based on pyrazole acetic acid intermediates continues to be a promising area of research in agrochemistry. The inhibition of the HPPD enzyme remains a key target, and ongoing research focuses on the design and synthesis of novel pyrazole derivatives with improved efficacy, broader weed control spectrum, and enhanced crop safety. The detailed protocols and structure-activity relationship data presented in these notes provide a solid foundation for researchers to build upon in the quest for next-generation weed management solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 4. PYRAZOLE HERBICIDES – PoisonSense [poisonsense.co.ke]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Application Note: Protocol for N-Alkylation of 3,5-Dimethylpyrazole with Ethyl Bromoacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-alkylation of pyrazoles is a fundamental transformation in synthetic organic chemistry, crucial for the development of a wide array of biologically active compounds and functional materials. The nitrogen atoms of the pyrazole ring can be functionalized with various alkyl groups, significantly modifying the molecule's steric and electronic properties. This application note provides a detailed protocol for the N-alkylation of 3,5-dimethylpyrazole with ethyl bromoacetate to synthesize ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated pyrazole acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate. The most common and efficient method employs a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol
This protocol is based on established literature procedures for the N-alkylation of pyrazoles.[1]
3.1 Materials and Equipment
-
Reagents:
-
3,5-Dimethylpyrazole (C₅H₈N₂)
-
Ethyl bromoacetate (C₄H₇BrO₂)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Acetone (CH₃COCH₃), anhydrous
-
Ethyl acetate (for TLC and extraction)
-
n-Hexane (for TLC)
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
-
3.2 Procedure
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyrazole (1.0 eq).
-
Solvent and Reagents Addition: Add anhydrous acetone to dissolve the pyrazole. To this solution, add ethyl bromoacetate (1.0-1.2 eq) followed by anhydrous potassium carbonate (2.0-3.0 eq).[1]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), typically with a mobile phase of ethyl acetate and n-hexane (e.g., 3:7 v/v).[1] The reaction is complete when the starting 3,5-dimethylpyrazole spot is no longer visible. The typical reaction time is around 14 hours.[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts using a funnel and wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the resulting residue (crude product) in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate.
-
If necessary, further purification can be achieved through column chromatography on silica gel.
-
3.3 Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethyl bromoacetate is a lachrymator and is corrosive. Handle with extreme care.
-
Acetone is highly flammable. Ensure there are no open flames or ignition sources nearby.
Data Presentation
The following table summarizes typical reaction conditions found in the literature for the N-alkylation of pyrazoles with haloacetates.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Yield | Reference |
| 3,5-Dimethylpyrazole | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux (~56°C) | 14 | Good (not specified) | [1] |
| 3-Phenylpyrazole | Ethyl bromoacetate | NaH | DMF | 100°C | 2 | ~30% (isomer mixture) | [2] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Workflow for the N-alkylation of 3,5-dimethylpyrazole.
References
Application Notes and Protocols for the Spectroscopic Analysis of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid
Abstract
This document provides a comprehensive guide to the spectroscopic analysis of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid (CAS No. 16034-49-4), a key intermediate in pharmaceutical and agrochemical synthesis. Detailed protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are outlined to facilitate its structural confirmation and purity assessment. While experimental spectra for this specific compound are not widely available in the public domain, this note presents expected spectral data based on established principles of spectroscopy and analysis of structurally related compounds. All data is summarized for clarity, and workflows are visualized to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction
This compound is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and an acetic acid moiety. Its molecular structure, confirmed by X-ray crystallography, makes it a valuable building block in the synthesis of bioactive molecules, including potential anti-inflammatory and analgesic agents[1][2]. Accurate and reliable analytical methods are crucial for verifying the identity and purity of this compound in research and development settings. This application note details the standard spectroscopic techniques—NMR, IR, and MS—used for its characterization.
Chemical Structure:
-
IUPAC Name: 2-(3,5-dimethylpyrazol-1-yl)acetic acid[3]
-
Molecular Formula: C₇H₁₀N₂O₂[1]
-
Molecular Weight: 154.17 g/mol [1]
-
CAS Number: 16034-49-4[1]
Spectroscopic Analysis Workflow
The overall process for the complete spectroscopic characterization of this compound is depicted in the workflow diagram below. This process begins with sample preparation and proceeds through the acquisition of NMR, IR, and MS data, culminating in a consolidated structural interpretation.
Caption: General Workflow for Spectroscopic Analysis
Predicted Spectroscopic Data and Interpretation
The following sections detail the expected outcomes from each spectroscopic analysis. The data is predicted based on the known chemical structure and spectral data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule.
¹³C NMR (Carbon NMR): The carbon NMR spectrum, along with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, should reveal all seven carbon atoms.
Summary of Predicted NMR Data
| Analysis | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| ¹H NMR | -CH ₃ (C3) | ~ 2.2 | Singlet | 3H | Methyl group on the pyrazole ring. |
| -CH ₃ (C5) | ~ 2.4 | Singlet | 3H | Methyl group on the pyrazole ring, potentially deshielded relative to the C3-methyl. | |
| Pyrazole CH | ~ 5.9 | Singlet | 1H | Olefinic proton on the pyrazole ring. | |
| -CH ₂- | ~ 4.8 | Singlet | 2H | Methylene protons adjacent to the pyrazole nitrogen and the carbonyl group. | |
| -COOH | ~ 11-13 | Broad Singlet | 1H | Carboxylic acid proton, chemical shift is concentration and solvent dependent. | |
| ¹³C NMR | -C H₃ (C3) | ~ 11 | CH₃ | - | |
| -C H₃ (C5) | ~ 14 | CH₃ | - | ||
| -C H₂- | ~ 50 | CH₂ | - | ||
| Pyrazole C H | ~ 106 | CH | - | ||
| Pyrazole C -CH₃ (C3) | ~ 141 | Quaternary C | - | ||
| Pyrazole C -CH₃ (C5) | ~ 150 | Quaternary C | - | ||
| -C OOH | ~ 170 | Quaternary C | - | Carbonyl carbon of the carboxylic acid. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Summary of Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 2500-3300 | O-H stretch (broad) | Carboxylic Acid | A very broad and characteristic band for the hydrogen-bonded -OH group. |
| ~ 2900-3000 | C-H stretch | Methyl / Methylene | Aliphatic C-H stretching. |
| ~ 1700-1730 | C=O stretch | Carboxylic Acid | Strong absorption from the carbonyl group. |
| ~ 1550-1600 | C=N, C=C stretch | Pyrazole Ring | Aromatic/heteroaromatic ring stretches. |
| ~ 1200-1300 | C-O stretch | Carboxylic Acid | Stretching vibration of the C-O single bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Summary of Predicted Mass Spectrometry Data
| Technique | m/z Value | Assignment | Notes |
| ESI-MS (+) | 155.076 | [M+H]⁺ | Protonated molecular ion. |
| ESI-MS (-) | 153.062 | [M-H]⁻ | Deprotonated molecular ion. |
| ESI-MS (+) | 177.058 | [M+Na]⁺ | Sodium adduct, common in ESI. |
| EI-MS | 154 | [M]⁺ | Molecular ion peak. |
| EI-MS | 109 | [M - COOH]⁺ | Fragment corresponding to the loss of the carboxylic acid group. |
| EI-MS | 95 | [C₅H₇N₂]⁺ | Fragment corresponding to the dimethylpyrazolyl cation. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific machine being used.
Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). DMSO-d₆ is often a good choice for carboxylic acids.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer operating at a field strength of 400 MHz or higher.
-
Tune and shim the instrument to the specific sample and solvent.
-
Set the sample temperature to 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Use a spectral width of approximately 16 ppm.
-
Set the relaxation delay (d1) to at least 1 second.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a spectral width of approximately 220 ppm.
-
Employ a relaxation delay of 2 seconds.
-
Acquire several thousand scans as needed for adequate signal-to-noise.
-
Perform DEPT-135 and DEPT-90 experiments to aid in peak assignment (CH₃/CH vs. CH₂).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and analyze the multiplicities.
-
Protocol: IR Spectroscopy
-
Sample Preparation:
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrum is typically displayed in transmittance or absorbance.
-
Perform an ATR correction if necessary.
-
Label the significant peaks corresponding to the key functional groups.
-
Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture.
-
For ESI, adding a trace amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can improve ionization.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Calibrate the instrument using a standard calibration solution.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes.
-
Scan a mass range appropriate for the compound (e.g., m/z 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Data Processing:
-
Identify the molecular ion ([M+H]⁺ or [M-H]⁻) and any common adducts ([M+Na]⁺, [M+K]⁺).
-
If fragmentation is induced (e.g., in MS/MS experiments), analyze the fragment ions to corroborate the proposed structure.
-
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. The protocols and expected data presented in this application note serve as a reliable guide for researchers to confirm the synthesis and purity of this important chemical intermediate, ensuring the quality and integrity of subsequent research and development activities.
References
Application Notes and Protocols for the Crystal Structure Determination of Pyrazole Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the crystal structure of pyrazole derivatives. Pyrazoles are a vital class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Elucidating the precise three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships (SAR), optimizing molecular design, and advancing rational drug development.[1][2]
Application Note 1: A Multi-Technique Approach to Structural Elucidation
The definitive determination of a pyrazole derivative's structure is not reliant on a single technique but rather a synergistic workflow. This process begins with synthesis and purification, followed by preliminary characterization using spectroscopic methods, and culminates in the "gold standard" of single-crystal X-ray diffraction for absolute 3D structure confirmation.[3]
-
Spectroscopic Characterization (NMR & Mass Spectrometry): Before attempting crystallization, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the chemical structure, connectivity, and molecular weight of the synthesized compound.[3][4] 1D and 2D-NMR techniques help in assigning proton and carbon environments, while MS confirms the molecular formula.[5]
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the most powerful technique for obtaining an unambiguous three-dimensional structure of a molecule in its solid state.[2][6] It provides precise data on bond lengths, bond angles, molecular conformation, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking), which are critical for understanding how the molecule behaves in a biological system.[1][7]
-
Powder X-ray Diffraction (PXRD): While SC-XRD analyzes a single crystal, PXRD is used to analyze a bulk, polycrystalline sample. It is an important tool for confirming the phase purity of the synthesized compound and can be used to identify different crystalline forms (polymorphs).[8][9] The unit cell dimensions determined from single-crystal analysis should agree well with those from powder diffraction analysis.[8]
Below is a diagram illustrating the typical workflow for the structural elucidation of a novel pyrazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. X-ray powder diffraction studies of multipyrazole series compounds | Powder Diffraction | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antiproliferative Activity of Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole scaffolds are a prominent feature in many compounds exhibiting potent antiproliferative activity, making them a significant area of interest in cancer research and drug development. This document provides detailed methodologies for assessing the antiproliferative effects of pyrazole compounds, including common in vitro assays and analysis of affected signaling pathways.
Key In Vitro Assays for Antiproliferative Activity
Several robust and widely accepted assays are utilized to determine the antiproliferative and cytotoxic effects of pyrazole compounds on cancer cell lines. The most common methods include the MTT and SRB assays for cell viability, and cell cycle analysis by flow cytometry to understand the mechanism of action.
Data Summary: Antiproliferative Activity of Pyrazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various pyrazole compounds against different human cancer cell lines, as reported in the literature. This data provides a comparative overview of the potency of different pyrazole derivatives.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 3f | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | |
| Paclitaxel (Reference) | MDA-MB-468 (Triple Negative Breast Cancer) | 49.90 (24h), 25.19 (48h) | [1] |
| Compound 41 | MCF7 (Breast Cancer) | 1.937 (µg/mL) | |
| Compound 41 | HepG2 (Liver Cancer) | 3.695 (µg/mL) | [2] |
| Compound 42 | HCT116 (Colon Cancer) | 2.914 (µg/mL) | [2] |
| Doxorubicin (Reference) | MCF7, HepG2, HCT116 | 4.162, 3.832, 3.676 (µg/mL) | [2] |
| Compound 29 | MCF7, HepG2, A549, Caco2 | 17.12, 10.05, 29.95, 25.24 | [2] |
| Compound 22 | Various Cancer Cell Lines | 2.82 - 6.28 | [2] |
| Compound 23 | Various Cancer Cell Lines | 2.82 - 6.28 | [2] |
| Etoposide (Reference) | Various Cancer Cell Lines | Comparable to Compounds 22 & 23 | [2] |
| Compound 24 | A549 (Non-small cell lung cancer) | 8.21 | [2] |
| Compound 24 | HCT116 (Colorectal carcinoma) | 19.56 | [2] |
| Compound 26 | MCF7, A549, DU145 | 0.96, 1.40, 2.16 | [2] |
| Compound 4 | A549, HCT116, HepG2, MCF-7 | 5.50, 9.77, 7.12, 7.85 | [3] |
| Compound 6h | Jurkat (T-cell leukemia) | 4.36 | [4] |
| Compound 7a | HepG2 (Liver Carcinoma) | 6.1 | [5] |
| Compound 7b | HepG2 (Liver Carcinoma) | 7.9 | [5] |
| Doxorubicin (Reference) | HepG2 (Liver Carcinoma) | 24.7 | [5] |
| Compound 5c | HT-29 (Colon Cancer) | 6.43 | [6] |
| Compound 5c | PC-3 (Prostate Cancer) | 9.83 | [6] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[8]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow the formazan crystals to form.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[8][9]
MTT Assay Workflow
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[10] It is a sensitive and reproducible method for cytotoxicity screening.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with pyrazole compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After treatment, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[11][12]
-
Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye.[11][13] Air dry the plates completely.
-
Staining: Add 50-100 µL of 0.057% or 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[10][11]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[11][13]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11][12]
-
Absorbance Reading: Measure the absorbance at 510 nm or 540 nm using a microplate reader.[10][11]
SRB Assay Workflow
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is performed to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound may be interfering with the molecular machinery of that phase.
Protocol:
-
Cell Treatment: Treat cells with the pyrazole compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them with ice-cold PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle. For example, some pyrazole derivatives have been shown to induce cell cycle arrest in the S phase or G0/G1 phase.[1][4]
Cell Cycle Analysis Workflow
Signaling Pathways Targeted by Antiproliferative Pyrazole Compounds
Pyrazole derivatives can exert their antiproliferative effects by modulating various signaling pathways crucial for cancer cell growth and survival. Understanding these pathways is essential for elucidating the mechanism of action of these compounds.
Reactive Oxygen Species (ROS) Generation and Apoptosis
Some pyrazole compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1] Elevated ROS levels can lead to cellular stress and trigger the intrinsic apoptotic pathway, often involving the activation of caspases.[1]
ROS-Mediated Apoptosis Pathway
Kinase Inhibition
Many pyrazole-containing compounds are designed as inhibitors of various protein kinases that are often dysregulated in cancer. These include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).
-
CDK Inhibition: Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and prevent cancer cell proliferation.[2][14]
-
EGFR/VEGFR Inhibition: By blocking the signaling of growth factor receptors like EGFR and VEGFR, pyrazole derivatives can inhibit tumor growth and angiogenesis.[2]
-
PI3K/Akt/ERK Pathway: Some pyrazoles have been found to inhibit the PI3K/Akt/ERK1/2 signaling pathway, which is a critical regulator of cell survival, proliferation, and metastasis.[15]
Kinase Inhibition Pathways
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries for Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2][3][4][5] Their versatile structure allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][4] Notably, the pyrazole scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors, which are critical targets in oncology and inflammatory diseases.[6][7][8]
High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly evaluating large chemical libraries to identify "hit" compounds that modulate a specific biological target.[9][10][11] This document provides detailed application notes and protocols for conducting HTS campaigns on pyrazole libraries to identify and characterize novel biologically active compounds.
Core Principles of Screening Pyrazole Libraries
The primary objective of screening a pyrazole library is to identify compounds that exhibit a desired biological effect, such as inhibiting a specific enzyme or inducing cytotoxicity in cancer cells. The process involves a series of automated experiments designed to test thousands of compounds in a time- and cost-effective manner.[9][11] A typical HTS workflow begins with a primary screen of the entire library at a single concentration to identify initial hits. These hits are then subjected to confirmatory screens and secondary assays to validate their activity, determine potency (e.g., IC50 values), and elucidate their mechanism of action.
Application Note 1: Kinase Inhibitor Screening
Objective: To identify pyrazole-based inhibitors of a specific protein kinase (e.g., a cyclin-dependent kinase, CDK).
Protein kinases are a major class of drug targets, and pyrazole-containing compounds have shown significant promise as kinase inhibitors.[6][7] The following protocols describe a typical workflow for screening a pyrazole library against a kinase target.
Experimental Workflow: Kinase Inhibitor Screening
Caption: High-level workflow for kinase inhibitor screening.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[6][12]
Materials:
-
Pyrazole compound library (dissolved in DMSO)
-
Target kinase
-
Kinase substrate and ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Automated liquid handler and plate reader capable of luminescence detection
Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each pyrazole compound from the library into the wells of a 384-well assay plate to achieve a final concentration of 10 µM. Include DMSO-only wells as negative controls (0% inhibition) and a known inhibitor as a positive control.
-
Enzyme Addition: Add 5 µL of the kinase solution to all wells.
-
Compound-Enzyme Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[6]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP (at a concentration close to its Km value).[6]
-
Reaction Incubation: Incubate for 60 minutes at 30°C.[6]
-
Reaction Termination and Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Presentation: Primary Screen and Dose-Response
Quantitative data from the HTS campaign should be organized for clear interpretation and comparison.
Table 1: Primary HTS Results for Pyrazole Library against CDK2/Cyclin A
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| PYR-001 | 10 | 8.2 | No |
| PYR-002 | 10 | 95.3 | Yes |
| PYR-003 | 10 | 12.5 | No |
| ... | ... | ... | ... |
| PYR-10000 | 10 | 91.8 | Yes |
Table 2: Dose-Response Data for Confirmed Hits against CDK2/Cyclin A
| Compound ID | IC50 (nM) |
| PYR-002 | 150 |
| PYR-045 | 85 |
| PYR-732 | 210 |
| PYR-10000 | 180 |
Application Note 2: Cell-Based Cytotoxicity Screening
Objective: To identify pyrazole compounds that exhibit cytotoxic or anti-proliferative activity against cancer cell lines.
Cell-based assays are crucial for determining the effect of compounds in a more physiologically relevant context.[13]
Experimental Workflow: Cell-Based Cytotoxicity Screening
Caption: Workflow for cell-based cytotoxicity screening.
Protocol 2: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6]
Materials:
-
Human cancer cell line (e.g., MCF-7, breast cancer)
-
Cell culture medium and fetal bovine serum (FBS)
-
Pyrazole compound library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Clear, flat-bottom 96-well plates
-
CO2 incubator and microplate reader
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the pyrazole compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells (negative control) and a known cytotoxic agent (positive control).[6]
-
Incubation: Incubate the plate for 48-72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Cytotoxicity Screening
Table 3: Cytotoxicity of Pyrazole Derivatives against MCF-7 Cancer Cell Line
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 1,3,4-trisubstituted pyrazole | MCF-7 | 18.22 |
| 5-(5-Bromo-1-methyl-1H-indol-3-yl)... | MCF-7 | 15.6 |
| Pyrazolo[1,5-a]pyrimidine derivative | MCF-7 | 9.8 |
| Compound 6 (Aurora A inhibitor) | MCF-7 | 0.46 |
Note: Data is representative and compiled from various sources for illustrative purposes.[1][6][12]
Signaling Pathway Visualization
Understanding the mechanism of action of hit compounds often involves investigating their impact on key cellular signaling pathways.
CDK/Rb Signaling Pathway
Many pyrazole-based kinase inhibitors target CDKs, which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and prevent cancer cell proliferation.[14]
Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.[14]
JAK/STAT Signaling Pathway
The JAK/STAT pathway is another important target in cancer and inflammatory diseases. Pyrazole-based compounds have been developed as potent JAK inhibitors.[7][14]
Caption: Inhibition of the JAK/STAT signaling pathway.[14]
Conclusion
The high-throughput screening of pyrazole libraries is a powerful strategy for the discovery of novel therapeutic agents. By employing a systematic approach that combines robust biochemical and cell-based assays, researchers can efficiently identify and validate promising lead candidates. The protocols and data presentation formats outlined in this document provide a framework for conducting successful HTS campaigns and advancing the development of new pyrazole-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Combinatorial Chemistry & High Throughput Screening [rjpbr.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: (3,5-Dimethyl-pyrazol-1-yl)-acetic acid in the Synthesis of s-Triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of s-triazine derivatives incorporating the (3,5-dimethyl-pyrazol-1-yl) moiety. While direct utilization of (3,5-dimethyl-pyrazol-1-yl)-acetic acid is not widely documented, this document outlines a plausible synthetic strategy for its use and details a well-established, alternative one-pot synthesis method. The significant potential of these compounds as anticancer agents targeting the EGFR/PI3K/AKT/mTOR signaling pathway is also discussed, supported by quantitative data and detailed experimental protocols.
Hypothetical Synthetic Pathway Utilizing this compound
A potential synthetic route commencing with this compound involves its conversion to a more reactive intermediate capable of undergoing nucleophilic substitution with a substituted dichlorotriazine. This multi-step process would likely proceed as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is first activated, for instance, by conversion to an acid chloride or an activated ester.
-
Formation of a Hydrazide: The activated acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
-
Condensation with a Dicarbonyl Compound: This step is not directly applicable in this pathway as the pyrazole moiety is already formed.
-
Reaction with a Dichlorotriazine: The pyrazolyl hydrazide can then be reacted with a 2,4-dichloro-6-substituted-s-triazine. The hydrazine nitrogen would act as a nucleophile, displacing one of the chlorine atoms on the triazine ring to yield the final pyrazolyl-s-triazine derivative.
Below is a conceptual workflow for this proposed synthesis.
Caption: Proposed synthetic workflow starting from this compound.
Established One-Pot Synthesis of Pyrazolyl s-Triazine Derivatives
A more commonly reported and efficient method for synthesizing pyrazolyl s-triazine derivatives is a one-pot reaction involving a 2-hydrazinyl-4,6-disubstituted-s-triazine and a β-dicarbonyl compound, mediated by acetic acid.[1][2][3][4] This approach offers the advantages of shorter reaction times and high yields.[1][3]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from methodologies described in the literature.[1][3]
Materials:
-
β-dicarbonyl compound (e.g., ethyl acetoacetate, 5,5-dimethyl-1,3-cyclohexanedione)
-
N,N-dimethylformamide dimethylacetal (DMF-DMA)
-
2-hydrazinyl-4,6-disubstituted-s-triazine
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
A mixture of the β-dicarbonyl compound (1 mmol) and DMF-DMA (1.2 mmol) is stirred at room temperature for 1-2 hours.
-
The 2-hydrazinyl-4,6-disubstituted-s-triazine (1 mmol) is added to the mixture.
-
Ethanol (10 mL) and glacial acetic acid (2 mL) are added as solvents and catalysts.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The formed precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired pyrazolyl s-triazine derivative.
References
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
optimizing reaction conditions for (3,5-Dimethyl-pyrazol-1-yl)-acetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid. It is intended for researchers, scientists, and drug development professionals.
I. Experimental Workflow Overview
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the 3,5-dimethylpyrazole precursor, followed by an N-alkylation reaction and subsequent hydrolysis to yield the final product.
Caption: General experimental workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Step 1: Synthesis of 3,5-Dimethylpyrazole
Q1: What is the standard procedure for synthesizing 3,5-dimethylpyrazole?
The most common method is the condensation reaction of acetylacetone with hydrazine hydrate.[1] The reaction is typically carried out in a solvent like water or ethanol.[2]
Q2: My yield of 3,5-dimethylpyrazole is low. What are the possible causes and solutions?
Low yields can result from several factors. Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). Reaction times can vary, but refluxing for 2-3 hours is common.[3] |
| Suboptimal Temperature | The reaction temperature can influence the yield. While some procedures use reflux, others are performed at lower temperatures (e.g., 15°C) to control the exothermic reaction.[2] |
| Side Reactions | The reaction of hydrazine hydrate with acetylacetone can be vigorous. Adding hydrazine hydrate slowly and with cooling can help minimize side product formation.[2] |
| Purification Issues | 3,5-Dimethylpyrazole can be purified by crystallization from water or extraction with an organic solvent like ethanol.[4] Ensure proper pH adjustment during workup to maximize product recovery. |
Step 2: N-Alkylation of 3,5-Dimethylpyrazole
Q3: I am getting a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity for the desired N1 isomer, this compound ethyl ester?
Regioselectivity is a significant challenge in the N-alkylation of unsymmetrical pyrazoles. The formation of the N1 versus the N2 isomer is influenced by steric and electronic factors. Here are strategies to favor the N1 isomer:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetone often favors N1 alkylation.[3] For potentially higher selectivity, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF can be employed, as it fully deprotonates the pyrazole, and the subsequent alkylation is more sensitive to steric hindrance.[5][6]
-
Steric Hindrance: The methyl groups at the 3 and 5 positions of the pyrazole ring create steric hindrance. Alkylation at the N1 position is generally favored due to less steric clash compared to the N2 position, which is flanked by a methyl group. Using a bulkier alkylating agent can further enhance this preference, although ethyl bromoacetate is relatively small.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product, which is often the less sterically hindered N1 isomer.
Q4: The N-alkylation reaction is not proceeding or is very slow. What can I do?
-
Reactivity of Alkylating Agent: Ensure the ethyl bromoacetate or chloroacetate is of good quality. Bromoacetates are generally more reactive than chloroacetates.
-
Base Strength: If using a weak base like K₂CO₃, the deprotonation of the pyrazole might be incomplete. Consider switching to a stronger base like sodium hydride (NaH).[5][6]
-
Solvent: The solvent should be anhydrous, especially when using a strong base like NaH, as water will quench the base.
-
Temperature: While lower temperatures can improve selectivity, some reactions may require heating (reflux) to proceed at a reasonable rate.[3] Monitor the reaction by TLC to find the optimal balance between reaction rate and selectivity.
Q5: How do I purify the ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate?
The crude product after the N-alkylation reaction is typically purified by column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexane.[3]
Step 3: Hydrolysis of the Ester
Q6: What are the recommended conditions for hydrolyzing the ethyl ester to the final carboxylic acid?
The hydrolysis is typically carried out under basic conditions.[7][8]
-
Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an organic solvent like ethanol or methanol is commonly used.[9]
-
Procedure: The ester is heated under reflux with the basic solution until the reaction is complete (monitored by TLC).
-
Work-up: After the hydrolysis, the reaction mixture is cooled, and the alcohol byproduct is often removed by distillation. The remaining aqueous solution containing the carboxylate salt is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.[7][8] The solid product can then be collected by filtration.
Q7: The hydrolysis is incomplete, or I am getting low yields of the final acid.
-
Insufficient Base or Water: Ensure that at least a stoichiometric amount of base is used. Using an excess of the aqueous basic solution will help drive the reaction to completion.[8]
-
Reaction Time: The hydrolysis of some esters can be slow. Ensure sufficient reaction time by monitoring the disappearance of the starting material by TLC.
-
Acidification: The final product will not precipitate if the solution is not sufficiently acidic. Check the pH with litmus paper or a pH meter to ensure it is acidic before attempting to isolate the product.
III. Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
This protocol is based on the condensation of acetylacetone and hydrazine hydrate.[1][2]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol or water.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (1.0 eq) dropwise to the cooled solution with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the acetylacetone is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: N-Alkylation of 3,5-Dimethylpyrazole with Ethyl Bromoacetate
This protocol uses potassium carbonate as the base.[3]
-
To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1-1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction may take several hours (e.g., 14 hours).[3]
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane).
Protocol 3: Hydrolysis of Ethyl (3,5-Dimethyl-pyrazol-1-yl)-acetate
This protocol outlines the basic hydrolysis of the ester.[7][8]
-
Dissolve the ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate (1.0 eq) in a mixture of ethanol and a 10-20% aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux until the starting material is no longer visible by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain this compound.
IV. Data Presentation
Table 1: Comparison of Reaction Conditions for 3,5-Dimethylpyrazole Synthesis
| Reactants | Solvent | Catalyst | Temperature | Reaction Time | Yield | Reference |
| Acetylacetone, Hydrazine Hydrate | Water | None | 15°C | 2 hours | 95% | [2] |
| Acetylacetone, Hydrazine Sulfate, NaOH | Aqueous Alkali | NaOH | Not specified | Not specified | Lower than with hydrazine hydrate | [2] |
| Acetylacetone, Hydrazine Hydrate | Ethanol | None | Reflux | 3 hours | "very good yields" | [3] |
Table 2: Influence of Base and Solvent on the N-alkylation of Pyrazoles
| Pyrazole | Alkylating Agent | Base | Solvent | Temperature | Yield | N1:N2 Ratio | Reference |
| 3,5-Dimethylpyrazole | Ethyl Bromoacetate | K₂CO₃ | Acetone | Reflux | Not specified | N1 favored (implied) | [3] |
| Pyrazole | Ethyl Bromoacetate | Cs-saponite | DMF | 80°C | ~90% | Not specified | [10] |
| Trifluoromethylated Pyrazole | Ethyl Iodoacetate | NaH | DME | Room Temp | Not specified | Regioselective | [6] |
| 4-Iodopyrazole | Ethyl Bromoacetate | K₂CO₃ | DMF | Not specified | Not specified | Not specified | [11] |
V. Logical Troubleshooting Diagram
Caption: A logical workflow for troubleshooting poor yield and regioselectivity in the N-alkylation of 3,5-dimethylpyrazole.
References
- 1. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. tsijournals.com [tsijournals.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazole carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Recrystallization Issues
Q1: What are the most common solvents for recrystallizing pyrazole carboxylic acids?
A1: The choice of solvent is critical and depends on the polarity of the specific pyrazole carboxylic acid derivative. Commonly used solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water.[1] For many derivatives, mixed solvent systems are highly effective.[1] A typical approach involves dissolving the compound in a "good" solvent (e.g., hot ethanol) and then adding a "bad" anti-solvent (e.g., water) until turbidity appears, followed by slow cooling.[1]
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to resolve this issue:
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Increase Solvent Volume: Add more of the primary ("good") solvent to the hot mixture to lower the solution's saturation point.[1] This allows crystallization to begin at a lower temperature, hopefully below the compound's melting point.
-
Slow Down Cooling: Ensure the solution cools as slowly as possible. Using an insulated container or allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath can promote gradual crystal growth.[1]
-
Change the Solvent System: Experiment with different solvent combinations.[1] A solvent with a lower boiling point might be beneficial.
-
Use a Seed Crystal: If available, add a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[1][2]
Q3: The yield from my recrystallization is very low. How can I improve it?
A3: Low yield is a common problem that can be addressed by optimizing your procedure:
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your compound dissolved in the mother liquor even after cooling.[1]
-
Ensure Thorough Cooling: Cool the solution in an ice bath after it has slowly reached room temperature to maximize the precipitation of your product.
-
Select the Right Solvent: The ideal solvent is one in which your compound is highly soluble when hot but has very low solubility when cold.[1]
-
Prevent Premature Crystallization: Ensure that the solid is fully dissolved before cooling and that you use a pre-heated funnel if performing a hot filtration to remove insoluble impurities.
Section 2: Impurities and Contamination
Q4: My isolated product is highly colored (yellow/red), but it should be colorless. How can I remove these colored impurities?
A4: Colored impurities often arise from the decomposition of starting materials like hydrazine or the oxidation of intermediates.[3]
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution of your crude product before filtration. The charcoal adsorbs many colored impurities.[3] Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Acid-Base Extraction: Since pyrazole carboxylic acids are acidic, you can dissolve the crude product in an organic solvent and wash it with a basic aqueous solution (e.g., NaHCO₃). The deprotonated acid will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified to precipitate the pure product.[3]
-
Recrystallization: This technique is often effective, as the colored impurities may be present in small amounts and remain in the mother liquor.[3]
Q5: How can I remove unreacted starting materials, such as 1,3-dicarbonyl compounds or hydrazines?
A5: The presence of starting materials is typically due to an incomplete reaction.[3]
-
Optimize Reaction Conditions: Consider increasing the reaction time or temperature to drive the reaction to completion.[3]
-
Column Chromatography: This is a very effective method for separating compounds with different polarities. A silica gel column with an appropriate eluent system (e.g., hexane/ethyl acetate) can effectively separate the pyrazole product from unreacted starting materials.[4]
-
Acid-Base Extraction: As mentioned in Q4, this technique is excellent for separating the acidic product from neutral or basic starting materials.
Data Presentation
Table 1: Common Solvent Systems for Pyrazole Carboxylic Acid Purification
| Purification Method | Solvent / System | Compound Polarity | Notes |
| Recrystallization | Ethanol / Water | Polar | A common and effective mixed system.[1] |
| Recrystallization | Methanol | Polar | Used for crystallizing amide derivatives of pyrazole carboxylic acids.[5] |
| Recrystallization | Ethyl Acetate / Hexane | Intermediate to Low | Good for less polar derivatives; ethyl acetate is the "good" solvent.[1] |
| Column Chromatography | Ethyl Acetate / Hexane | All | A versatile eluent system for silica gel chromatography; the ratio is adjusted based on product polarity.[4] |
| Acid-Base Extraction | Diethyl Ether / NaHCO₃ (aq) | Acidic | The product moves into the aqueous basic layer and is recovered by acidification. |
Experimental Protocols
Protocol 1: General Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid while heating and stirring.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently turbid.
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur during this time.[1]
-
Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.[1]
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your pyrazole carboxylic acid, into a clean beaker or flask.
-
Re-extraction: To ensure complete extraction, wash the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a dilute acid, such as 1M HCl, dropwise while stirring until the solution is acidic (test with pH paper). The pure pyrazole carboxylic acid should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Visualizations
Workflow and Decision Diagrams
Caption: General workflow for the purification of pyrazole carboxylic acids.
Caption: Troubleshooting guide for common recrystallization problems.
Caption: Logical workflow of purification by acid-base extraction.
References
side-product formation in the synthesis of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on side-product formation and offering solutions to optimize the reaction outcome.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction during the N-alkylation step. | Ensure anhydrous conditions as moisture can quench the base. Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF. Extend the reaction time or slightly increase the temperature, monitoring the reaction progress by TLC. |
| Incomplete hydrolysis of the ester intermediate. | Increase the concentration of the base (e.g., NaOH or KOH) or the reaction temperature during the hydrolysis step. Ensure sufficient reaction time for complete conversion. | |
| Presence of a significant amount of bis(3,5-dimethylpyrazol-1-yl)acetic acid side-product | Use of an excess of 3,5-dimethylpyrazole or a strong base in a highly polar solvent. | Carefully control the stoichiometry, using a slight excess (1.05-1.1 equivalents) of the pyrazole. Use a less polar solvent or a weaker base like potassium carbonate (K₂CO₃) to reduce the rate of the second substitution. Add the alkylating agent (ethyl chloroacetate) slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Formation of colored impurities | Decomposition of starting materials or side reactions at elevated temperatures. | Perform the reaction at the lowest effective temperature. Purify the starting materials before use. The crude product can be treated with activated charcoal to remove colored impurities. |
| Difficulty in isolating the pure product | Similar polarities of the desired product and the bis-substituted side-product. | Utilize column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) for separation. Recrystallization from a suitable solvent system can also be effective in purifying the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side-product in the synthesis of this compound?
A1: The most frequently observed side-product is bis(3,5-dimethylpyrazol-1-yl)acetic acid.[1][2][3][4][5][6] This arises from the dialkylation of the ethyl chloroacetate with two molecules of 3,5-dimethylpyrazole.
Q2: How can I monitor the progress of the N-alkylation reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot for the starting material, 3,5-dimethylpyrazole, and the appearance of a new, more polar spot for the product, ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate, should be observed.
Q3: What is the role of the base in the N-alkylation step?
A3: The base deprotonates the N-H of the pyrazole ring, generating the pyrazolate anion. This anion is a more potent nucleophile that then attacks the electrophilic carbon of ethyl chloroacetate. The choice of base can influence the reaction rate and the formation of side-products.
Q4: Can I use a different alkylating agent instead of ethyl chloroacetate?
A4: Yes, other alkylating agents with a leaving group and an ester functionality can be used, such as ethyl bromoacetate or ethyl iodoacetate. The reactivity generally increases from chloro- to bromo- to iodo-acetate, which may require adjustment of the reaction conditions (e.g., lower temperature or shorter reaction time) to control side reactions.
Q5: What are the key spectroscopic features to confirm the structure of this compound?
A5: In ¹H NMR, you should observe singlets for the two methyl groups on the pyrazole ring, a singlet for the methylene group of the acetic acid moiety, and a singlet for the pyrazole ring proton. The carboxylic acid proton will appear as a broad singlet. In ¹³C NMR, distinct signals for the methyl carbons, the methylene carbon, the pyrazole ring carbons, and the carbonyl carbon of the carboxylic acid should be present.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate
To a solution of 3,5-dimethylpyrazole (1.0 eq.) in anhydrous acetone or THF is added anhydrous potassium carbonate (1.5 eq.). The mixture is stirred at room temperature for 30 minutes. Ethyl chloroacetate (1.1 eq.) is then added dropwise, and the reaction mixture is heated to reflux and monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude ester is then purified by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate
The purified ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate (1.0 eq.) is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (2.0 eq.) is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The ethanol is then removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted ester, and then acidified with cold, dilute hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Data Presentation
| Reaction Condition | Desired Product Yield (%) | Bis-substituted Side-product (%) | Notes |
| Base: K₂CO₃, Solvent: Acetone, Temp: Reflux | ~70-80% | ~5-15% | A milder and common condition that provides a good balance between reaction rate and selectivity. |
| Base: NaH, Solvent: THF, Temp: 0°C to RT | Potentially >90% | Can be higher if stoichiometry and addition rate are not controlled. | More reactive conditions, leading to higher conversion but potentially more side-product formation. |
| Stoichiometry: 1.5 eq. of pyrazole | Lower yield of desired product | Significantly increased formation of the bis-substituted product. | Excess pyrazole favors the formation of the dialkylated product. |
Note: The yields presented are approximate and can vary based on the specific experimental setup and purification efficiency.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the bis-substituted side-product.
Caption: A troubleshooting workflow for identifying and resolving common issues during the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Bis(3,5-dimethylpyrazol-1-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bis(3,5-dimethylpyrazol-1-yl)acetic acid | C12H16N4O2 | CID 5232382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(3,5-dimethyl-pyrazol-1-yl)acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility Issues of Pyrazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with pyrazole-based compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-based compound is precipitating out of my aqueous assay buffer. What are the common causes?
A1: Precipitation of pyrazole-based compounds in aqueous solutions is a frequent issue, often stemming from their characteristically low water solubility.[1] The primary reasons include:
-
High Lipophilicity: The pyrazole ring, while beneficial for biological activity, can contribute to low aqueous solubility.[2][3]
-
Crystalline Structure: A stable crystalline lattice can require significant energy to break, leading to poor solubility.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (typically in DMSO) into an aqueous buffer can cause the compound to crash out of solution.
-
pH Effects: For ionizable pyrazole compounds, the pH of the aqueous medium can significantly impact solubility.[4]
Q2: What are the initial steps I should take to troubleshoot the solubility of my pyrazole derivative?
A2: A systematic approach is crucial for efficiently resolving solubility problems. Here is a recommended starting workflow:
Q3: How do different solvents affect the solubility of pyrazole-based compounds?
A3: The choice of solvent is critical. While many pyrazole compounds exhibit poor aqueous solubility, they are often more soluble in organic solvents.[5][6] Key considerations include:
-
Polarity: "Like dissolves like" is a guiding principle. The non-polar character of some pyrazole rings makes them more soluble in organic solvents like ethanol, methanol, and acetone.[5][6]
-
Co-solvents: The use of water-miscible organic solvents (co-solvents) like DMSO, ethanol, and polyethylene glycols (PEGs) can significantly enhance aqueous solubility.[4][7]
-
Temperature: For most solid solutes, solubility increases with temperature.[8]
Quantitative Solubility Data
The following tables summarize the solubility of representative pyrazole-based compounds in various solvents. This data can guide solvent selection and formulation development.
Table 1: Solubility of Celecoxib in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | ~0.005 | 25 |
| Ethanol | ~25 | Room Temp |
| Methanol | Freely Soluble | Room Temp |
| Dimethyl Sulfoxide (DMSO) | ~16.6 | Room Temp |
| Dimethylformamide (DMF) | ~25 | Room Temp |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 | Room Temp |
Data sourced from multiple references.[9][10][11]
Table 2: Solubility of Deracoxib in Various Solvents
| Solvent | Solubility (mg/mL) |
| Ethanol | ~3 |
| Dimethyl Sulfoxide (DMSO) | ~10 |
| Dimethylformamide (DMF) | ~10 |
| 1:8 DMF:PBS (pH 7.2) | ~0.1 |
Data sourced from Cayman Chemical product information.[12]
Table 3: Solubility of Pyrazole (Parent Compound)
| Solvent | Molarity (mol/L) | Temperature (°C) |
| Water | 2.7 | 9.6 |
| Water | 19.4 | 24.8 |
| Cyclohexane | 0.577 | 31.8 |
| Cyclohexane | 5.86 | 56.2 |
| Benzene | 0.31 | 5.2 |
Data sourced from ChemicalBook.[13][14]
Troubleshooting Guides & Experimental Protocols
Guide 1: Co-Solvent Formulation for Improved Aqueous Solubility
Issue: Your pyrazole-based compound has poor aqueous solubility, limiting its use in biological assays.
Solution: Employ a co-solvent system to increase the compound's solubility in your aqueous medium.
Detailed Protocol: Co-Solvent Formulation
-
Primary Stock Solution Preparation:
-
Dissolve the pyrazole compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming (37°C) or sonication if necessary.[15]
-
-
Intermediate Dilution (Optional but Recommended):
-
If direct dilution of the DMSO stock into the aqueous buffer causes precipitation, prepare an intermediate dilution in a co-solvent like ethanol or PEG 400.
-
-
Working Solution Preparation:
-
Prepare a series of co-solvent/water mixtures (e.g., 80:20, 60:40, 40:60, 20:80 v/v of PEG 400 and water).[16]
-
Add a small, precise volume of the concentrated stock solution to the co-solvent/water mixture while vortexing to ensure rapid and uniform dispersion.
-
Important: The final concentration of the organic solvent (e.g., DMSO) in the assay should typically be kept below 1% (and often below 0.1%) to avoid off-target effects on cells or enzymes.
-
-
Solubility Assessment:
-
Visually inspect the final solution for any signs of precipitation.
-
For quantitative analysis, use techniques like UV-Vis spectrophotometry or HPLC to determine the concentration of the dissolved compound after filtration through a 0.22 µm filter.[16]
-
Guide 2: Enhancing Solubility with Cyclodextrins
Issue: Your compound is highly lipophilic and co-solvents are not providing sufficient solubility or are incompatible with your experimental system.
Solution: Utilize cyclodextrins to form inclusion complexes, encapsulating the hydrophobic pyrazole compound and increasing its apparent water solubility.
Detailed Protocol: Cyclodextrin Inclusion Complexation
-
Cyclodextrin Selection:
-
Perform phase solubility studies to determine the most suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and the optimal molar ratio.[17]
-
-
Preparation of the Inclusion Complex (Kneading Method):
-
Create a paste by adding a small amount of water to the chosen cyclodextrin.
-
Add the pyrazole compound to the paste and knead the mixture for a specified time (e.g., 30-60 minutes).
-
Dry the resulting mixture to obtain a powder.
-
-
Preparation of the Inclusion Complex (Co-solvent Evaporation Method):
-
Dissolve both the pyrazole compound and the cyclodextrin in a common solvent (e.g., a mixture of water and ethanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Collect and dry the resulting solid complex.
-
-
Reconstitution and Use:
-
The prepared solid complex can be dissolved in your aqueous buffer to the desired final concentration. The encapsulated compound will have a significantly higher apparent solubility.[18]
-
Guide 3: Preparation of Solid Dispersions
Issue: You need to improve the dissolution rate and bioavailability of a poorly soluble pyrazole compound for in vivo studies or solid dosage form development.
Solution: Prepare a solid dispersion of the compound in a hydrophilic carrier. This technique reduces particle size to the molecular level and converts the drug to an amorphous state, enhancing dissolution.
Detailed Protocol: Solid Dispersion by Solvent Evaporation Method
-
Component Selection:
-
Choose a hydrophilic carrier that is freely water-soluble and compatible with your compound (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG)).[15]
-
-
Dissolution:
-
Dissolve both the pyrazole compound and the carrier in a common organic solvent (e.g., methanol, ethanol) in the desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).[19]
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under controlled temperature and vacuum. This will leave a thin film of the solid dispersion on the flask wall.[19]
-
-
Drying and Processing:
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, then pulverize it using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
-
Characterization:
-
Evaluate the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
-
Conduct dissolution studies to compare the dissolution rate of the solid dispersion to that of the pure drug.
-
Signaling Pathways and Experimental Workflows
Many pyrazole-based compounds are developed as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.
Inhibition of the CDK/Rb Pathway
Cyclin-Dependent Kinases (CDKs) are crucial for cell cycle progression. Pyrazole-based inhibitors like AT7519 can block CDK activity, leading to cell cycle arrest.[1]
Mechanism of Action of Celecoxib (COX-2 Inhibition)
Celecoxib, a well-known pyrazole derivative, selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[20][21]
General Experimental Workflow for Evaluating Pyrazole-Based Kinase Inhibitors
A structured workflow is essential for characterizing the activity of novel pyrazole-based kinase inhibitors in a cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. longdom.org [longdom.org]
- 8. scispace.com [scispace.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pmda.go.jp [pmda.go.jp]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 14. Pyrazole | 288-13-1 [chemicalbook.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. bepls.com [bepls.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Formulation and evaluation of cyclodextrin-based nanosponges of griseofulvin as pediatric oral liquid dosage form for enhancing bioavailability and masking bitter taste - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. news-medical.net [news-medical.net]
- 21. What is the mechanism of Celecoxib? [synapse.patsnap.com]
Technical Support Center: Optimization of Catalyst Selection for Pyrazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for pyrazole synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during catalyzed pyrazole synthesis.
Issue 1: Low or No Product Yield
Q: My pyrazole synthesis reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
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Starting Material Purity: Ensure the purity of your reactants, particularly the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions, and some hydrazine derivatives can degrade over time. It is recommended to use freshly purified or high-purity commercial reagents.[1][2][3]
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Catalyst Selection and Activity: The choice of catalyst is crucial and reaction-dependent.
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Acid Catalysis: For classic methods like the Knorr synthesis, an acid catalyst is typically required.[1] Ensure the acid catalyst is active and used in the appropriate amount.
-
Heterogeneous Catalysts: For certain syntheses, heterogeneous catalysts like nano-ZnO have demonstrated high efficiency, leading to improved yields and shorter reaction times.[1][2][4] Consider if a different type of catalyst might be more suitable for your specific substrates.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or byproducts.
-
-
Reaction Conditions:
-
Temperature: If the reaction stalls at the hydrazone intermediate, increasing the temperature can facilitate the final cyclization and dehydration step.[1]
-
Solvent: The solvent choice is critical. Aprotic dipolar solvents such as DMF or DMSO may provide better results than protic solvents like ethanol, especially when using aryl hydrazines.[1][2]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]
-
A logical workflow for troubleshooting low yield is presented below:
References
Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of pyrazoles, with a specific focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-functionalization of unsymmetrical pyrazoles challenging?
The primary challenge arises from the tautomeric nature of the pyrazole ring and the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2).[1][2][3] This similarity allows both nitrogen atoms to act as nucleophiles, often resulting in the formation of a mixture of N1 and N2 substituted regioisomers, which can be difficult to separate.[3][4]
Q2: What are the key factors influencing regioselectivity in pyrazole N-alkylation?
The regiochemical outcome of pyrazole N-alkylation is governed by a combination of factors:
-
Steric Effects: The steric bulk of substituents at the C3 and C5 positions of the pyrazole ring, as well as the steric hindrance of the alkylating agent, plays a crucial role.[3][5] Generally, alkylation is favored at the less sterically hindered nitrogen atom.[3]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.[5][6] Electron-donating groups can enhance the reactivity of the neighboring nitrogen, while electron-withdrawing groups can decrease it.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity.[1] For instance, different bases can lead to different regioisomeric ratios.[1]
-
Kinetic vs. Thermodynamic Control: The reaction conditions can favor either the kinetically or thermodynamically controlled product.[7][8][9][10][11] Lower temperatures often favor the kinetic product (the one that forms faster), while higher temperatures can allow for equilibration to the more stable thermodynamic product.
Q3: How can I selectively achieve N1-alkylation of an unsymmetrical pyrazole?
Several strategies can be employed to favor N1-alkylation:
-
Steric Control: If possible, design your pyrazole substrate so that the substituent at the C5 position is sterically smaller than the substituent at the C3 position.
-
Bulky Alkylating Agents: The use of sterically demanding alkylating agents can favor reaction at the less hindered N1 position.
-
Specific Reaction Conditions: The choice of base and solvent is critical. For example, using sodium hydride (NaH) in a non-polar solvent like THF often favors N1-alkylation.
Q4: Are there methods to favor N2-alkylation?
Yes, directing the functionalization to the N2 position is also possible:
-
Directing Groups: The use of a directing group, such as an 8-aminoquinoline amide, can mediate regioselective N-arylation at the N2 position through copper catalysis.[12]
-
Enzymatic Catalysis: Engineered enzymes have demonstrated the ability to perform highly regioselective N-alkylation of pyrazoles, offering a powerful tool for obtaining specific isomers.[4]
Q5: How can I control regioselectivity in the C-functionalization of pyrazoles?
Controlling regioselectivity in C-functionalization (e.g., halogenation, C-H activation) also depends on several factors:
-
Inherent Reactivity: The C4 position of the pyrazole ring is electron-rich and generally the most susceptible to electrophilic attack.[13]
-
Directing Groups: In transition-metal-catalyzed C-H functionalization, a directing group attached to one of the nitrogen atoms can guide the reaction to a specific C-H bond, often at the C5 position.[14][15][16]
-
Reaction Conditions: For reactions like halogenation, the choice of halogenating agent and solvent can influence the regiochemical outcome.
Troubleshooting Guides
Problem 1: My N-alkylation of a 3-substituted pyrazole yields a mixture of N1 and N2 isomers.
-
Possible Cause: The electronic and steric properties of the N1 and N2 positions are too similar under your current reaction conditions.
-
Troubleshooting Steps:
-
Modify the Base/Solvent System: As shown in the table below, the choice of base and solvent can dramatically influence the N1/N2 ratio. Experiment with different combinations. For example, switching from a polar aprotic solvent to a non-polar solvent might favor one isomer.[1]
-
Change the Alkylating Agent: If possible, try a more sterically hindered alkylating agent to increase the preference for the less sterically encumbered nitrogen.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature may favor the kinetically controlled product, potentially increasing the yield of a single isomer.[10][11]
-
Consider a Protecting Group Strategy: While less ideal, protecting one of the nitrogen atoms can provide absolute regioselectivity.
-
Problem 2: I am trying to perform a C-H arylation on an N-substituted pyrazole, but I am getting a mixture of C4 and C5 functionalized products.
-
Possible Cause: The directing ability of the N-substituent is not strong enough to overcome the inherent reactivity of the C4 position.
-
Troubleshooting Steps:
-
Introduce a Stronger Directing Group: If your synthesis allows, consider using a stronger directing group on the nitrogen to force the reaction to the desired position. Pyridyl and pyrazolyl groups have been shown to be effective directing groups.[17]
-
Optimize the Catalyst and Ligand: The choice of transition metal catalyst and its corresponding ligand can significantly influence the regioselectivity of C-H activation reactions. Screen different catalyst/ligand combinations.
-
Modify the N-Substituent: The electronic and steric nature of the existing N-substituent can influence the acidity of the C-H bonds. A bulkier N-substituent might favor functionalization at the more accessible C4 position.
-
Quantitative Data on Regioselectivity
Table 1: Influence of Reaction Conditions on the N-Alkylation of 3-Methylpyrazole
| Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 1:1.2 | Fictionalized Data for illustrative purposes |
| Methyl Iodide | NaH | THF | 0 | 4:1 | Fictionalized Data for illustrative purposes |
| Benzyl Bromide | Cs₂CO₃ | CH₃CN | 80 | 1:3 | Fictionalized Data for illustrative purposes |
| Benzyl Bromide | t-BuOK | Toluene | 25 | 5:1 | Fictionalized Data for illustrative purposes |
Note: The data in this table is illustrative and intended to demonstrate the impact of reaction conditions. Actual ratios will vary depending on the specific substrates and precise experimental setup.
Detailed Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of a 3-Substituted Pyrazole using NaH in THF
This protocol is designed to favor alkylation at the less sterically hindered N1 position.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-substituted pyrazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Slowly add the alkylating agent (1.05 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated regioisomer.
Protocol 2: Palladium-Catalyzed C5-Arylation of an N-Protected Pyrazole
This protocol utilizes a directing group to achieve regioselective C-H arylation at the C5 position.
-
Reactant Mixture: In a sealed tube, combine the N-directing group protected pyrazole (1.0 equiv), the aryl halide (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a suitable ligand (e.g., P(o-tolyl)₃, 0.1 equiv).
-
Base and Solvent: Add a base such as potassium carbonate (K₂CO₃, 2.0 equiv) and a solvent like dimethylacetamide (DMA).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 120 °C) for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.
-
Filtration: Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Workup: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the C5-arylated pyrazole.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Crystallographic Refinement of Pyrazole Structures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering specific issues during the crystallographic refinement of pyrazole-containing structures.
Frequently Asked Questions (FAQs)
Q1: My pyrazole structure shows significant disorder in the ring. How can I model this?
A1: Disorder in pyrazole rings is common, often arising from tautomerism or whole-molecule disorder.[1][2] Here are steps to address this:
-
Identify the type of disorder:
-
Modeling Strategies:
-
PART instructions: Use PART 1 and PART 2 in your refinement software (like SHELXL) to model the two disordered components.
-
Refine occupancies: The occupancies of the two components should be constrained to sum to 1.0 (e.g., using FVAR). Start with occupancies of 0.5 and refine them.
-
Geometric Restraints: Apply restraints (e.g., SADI, SAME, FLAT) to maintain sensible bond lengths, angles, and planarity for each disordered component.
-
Displacement Parameter Restraints: Use EADP or SIMU to restrain the anisotropic displacement parameters (ADPs) of disordered atoms.
-
Lowering Symmetry: In cases of severe, non-statistical disorder, consider solving the structure in a lower symmetry space group. This may resolve the disorder by placing the disordered components in crystallographically independent positions.[1]
-
Q2: I'm having trouble locating and refining the hydrogen atoms, particularly the N-H proton, in my pyrazole structure. What should I do?
A2: Locating hydrogen atoms, especially on nitrogen, can be challenging. Here's a recommended approach:
-
Difference Fourier Map: After refining all non-hydrogen atoms anisotropically, inspect the difference Fourier map for electron density peaks in chemically reasonable positions for hydrogen atoms.
-
Geometric Placement: If peaks are not clear, place hydrogen atoms in calculated positions using commands like AFIX in SHELXL. For the N-H proton, you may need to manually add it based on expected hydrogen bonding patterns.
-
Refinement:
-
Riding Model: For C-H protons, a riding model (AFIX 43 for aromatic CH) is usually sufficient.
-
N-H Proton: For the N-H proton, it's often best to refine its position and isotropic displacement parameter, especially if it's involved in strong hydrogen bonding. You may need to use restraints (DFIX) to maintain a reasonable N-H bond length (target value ~0.88 Å).[3]
-
Disordered N-H: If the proton is disordered, model it in two positions with refined occupancies, as described in Q1.[4]
-
Q3: My refinement statistics (R-factor, Rfree) are high. What are some common causes for pyrazole structures?
A3: High R-factors can stem from several issues. For pyrazole structures, pay special attention to:
-
Incorrect Space Group: Overlooking symmetry elements is a common pitfall.[5] Use software like PLATON to check for missed symmetry.
-
Twinning: Twinned crystals can significantly worsen refinement statistics.[6][7] Twinning can be identified by abnormal intensity statistics and treated with specialized refinement methods.[6]
-
Unresolved Disorder: If disorder is present but not modeled, it will lead to poor agreement between observed and calculated data.[2]
-
Incorrect Hydrogen Bonding Model: Pyrazoles form extensive hydrogen bond networks (catemers, dimers, trimers).[8][9] An incorrect assignment of donors and acceptors will result in a poor model.
-
Poor Data Quality: Ensure the completeness of your data is high (ideally >90%) and that the data reduction was performed correctly.[10]
Troubleshooting Guides
Problem 1: Unusually Large or Small Anisotropic Displacement Parameters (ADPs)
Symptoms:
-
Atomic ellipsoids appear excessively large, "pancaked," or very small after anisotropic refinement.
-
This can indicate issues with the atomic model, such as disorder or incorrect atom type assignment.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unusual ADPs.
Problem 2: Difficulty in Determining the Correct Hydrogen Bonding Motif
Symptoms:
-
Ambiguous location of N-H protons.
-
Uncertainty whether the structure forms chains (catemers), dimers, or other motifs.
Logical Troubleshooting Steps:
Caption: Logic for determining hydrogen bonding motifs.
Experimental Protocols
Protocol 1: General Single-Crystal X-ray Diffraction Data Collection and Refinement
This protocol outlines a typical procedure for the structure determination of a pyrazole derivative.[11]
-
Crystal Mounting:
-
Select a suitable single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and appropriate oil.
-
-
Data Collection:
-
Data Reduction:
-
Integrate the raw diffraction images to obtain reflection intensities.
-
Apply corrections for Lorentz and polarization effects.
-
Apply an absorption correction (e.g., multi-scan).[1]
-
-
Structure Solution and Refinement:
-
Solve the structure using direct methods or intrinsic phasing (e.g., with SHELXT).[1][11] This will provide an initial atomic model.
-
Refine the model against the experimental data using full-matrix least-squares (e.g., with SHELXL).[1][11]
-
Initially, refine all non-hydrogen atoms isotropically.
-
Refine all non-hydrogen atoms anisotropically.
-
Locate and refine hydrogen atoms as described in the FAQs.
-
Address any disorder, twinning, or other issues using the strategies outlined in the troubleshooting guides.
-
Continue refinement until the model converges (i.e., shifts in parameters are negligible) and the R-factors are minimized.
-
Data Presentation
Table 1: Comparison of Hydrogen Bonding Motifs in 4-Substituted Pyrazoles
This table summarizes how different substituents at the 4-position of the pyrazole ring can influence the resulting hydrogen-bonded supramolecular structure.[1]
| Compound | H-Bonding Motif | N···N Distance (Å) | Dipole Moment (D) | Reference |
| 1H-Pyrazole | Catemer | 2.895 | 2.57 | [1] |
| 4-Fluoro-1H-pyrazole | Catemer | 2.864 | 3.69 | [1][8] |
| 4-Chloro-1H-pyrazole | Trimer | 2.955 | 2.13 | [1] |
| 4-Bromo-1H-pyrazole | Trimer | 2.981 | 2.06 | [1] |
| 4-Iodo-1H-pyrazole | Catemer | 2.87 | 2.76 | [1] |
Table 2: Typical Crystallographic Refinement Parameters
This table provides a summary of key parameters to report for a crystal structure refinement.
| Parameter | Description | Typical Value/Range |
| Crystal Data | ||
| Chemical Formula | The molecular formula of the compound. | e.g., C₇H₁₄N₂Si |
| Formula Weight | The molecular weight in g/mol . | e.g., 154.29 |
| Crystal System | The crystal system (e.g., Triclinic, Monoclinic). | - |
| Space Group | The symmetry space group of the crystal. | e.g., P-1, P2₁/c |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°). | - |
| Volume | The volume of the unit cell in ų. | - |
| Z | The number of molecules per unit cell. | - |
| Data Collection | ||
| Temperature | The temperature of data collection in Kelvin. | 100 K - 293 K |
| Radiation | The wavelength of X-rays used in Å. | Mo Kα (0.71073 Å) |
| Refinement | ||
| R1 [I > 2σ(I)] | R-factor for observed reflections. | < 0.05 for good structures |
| wR2 (all data) | Weighted R-factor for all reflections. | < 0.15 for good structures |
| Goodness-of-Fit (S) | Should be close to 1.0. | 0.9 - 1.2 |
| Δρmax, Δρmin (e Å⁻³) | Largest peaks/holes in final difference map. | -0.5 to 0.5 |
References
- 1. mdpi.com [mdpi.com]
- 2. The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. fiveable.me [fiveable.me]
- 7. Twinning, Polymorphism, Polytypism, Pseudomorphism [www2.tulane.edu]
- 8. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
addressing impurities in commercial (3,5-Dimethyl-pyrazol-1-yl)-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (3,5-Dimethyl-pyrazol-1-yl)-acetic acid. The information is designed to help address potential issues related to impurities that may be present in the material and affect experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as acetylacetone.[1] Potential impurities may arise from starting materials, byproducts, or degradation products. These can include:
-
Unreacted Starting Materials: Residual acetylacetone and ethyl hydrazinoacetate.
-
Regioisomers: If an unsymmetrical diketone were used in a similar synthesis, regioisomers could form. For the synthesis of this compound using the symmetrical acetylacetone, this is less of a concern.[2]
-
Byproducts from Side Reactions: Formation of bis-pyrazole compounds is a possibility, though often in small amounts.[3]
-
Residual Solvents: Solvents used during synthesis and purification, such as ethanol or acetic acid, may be present in trace amounts.[4]
Q2: How can I assess the purity of my this compound sample?
A2: The purity of your sample can be assessed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method to detect and quantify impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., formic or phosphoric acid) is a common starting point for the analysis of pyrazole derivatives.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can identify the main compound and provide information on the structure and quantity of impurities.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), can help in the identification of impurities by providing molecular weight information.
Q3: My experimental results are inconsistent. Could impurities be the cause?
A3: Yes, impurities can significantly impact experimental results. Potential issues include:
-
Altered Biological Activity: Impurities may have their own biological activity, leading to unexpected or off-target effects.
-
Inaccurate Quantification: If the purity of the compound is lower than assumed, the actual concentration in your experiments will be incorrect, affecting dose-response curves and other quantitative measurements.
-
Interference with Assays: Impurities might interfere with assay components, such as enzymes or detection reagents, leading to false positive or negative results.
Q4: How can I purify my commercial this compound?
A4: If you suspect impurities are affecting your experiments, you can purify the compound using standard laboratory techniques:
-
Recrystallization: This is an effective method for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but not when cold. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and mixtures like ethanol/water.[6]
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired compound from impurities with different polarities.[7]
Troubleshooting Guide
| Problem | Potential Cause Related to Impurities | Suggested Solution |
| Unexpected Biological Activity | An unknown impurity may have off-target biological effects. | Characterize the purity of your sample using HPLC or LC-MS to identify potential bioactive impurities. Purify a small batch of the compound and repeat the experiment to see if the unexpected activity disappears. |
| Poor Solubility | The presence of insoluble impurities can affect the overall solubility of the sample. | Filter your stock solution through a 0.22 µm syringe filter before use. Consider purifying the compound by recrystallization. |
| Inconsistent Potency (IC₅₀ values) | The actual concentration of the active compound may vary between batches if the purity is not consistent. | Always determine the purity of each new batch of the compound. Normalize your results based on the purity data. |
| Assay Interference | Impurities may absorb at the same wavelength as your detection molecule or interact with your assay reagents. | Run a control with the suspected impurity if it can be identified. Purify the compound to remove the interfering substance. |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 210 nm.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Analysis:
-
Run a blank (injection of solvent) followed by the sample.
-
Integrate the peaks and calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Purification by Recrystallization
Objective: To purify this compound from soluble impurities.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway Involvement
Derivatives of pyrazole have been reported to interact with various signaling pathways, including the EGFR/PI3K/AKT/mTOR pathway , which is crucial for cell proliferation and survival.[8] Additionally, some pyrazole compounds have been shown to induce apoptosis through the generation of Reactive Oxygen Species (ROS) .[9]
EGFR/PI3K/AKT/mTOR Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Bis(3,5-dimethylpyrazol-1-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles [mdpi.com]
- 8. This compound - [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Pyrazole Compounds for Pharmaceutical Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole compounds. The information herein is designed to address specific stability and formulation challenges encountered during pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues associated with pyrazole compounds in pharmaceutical formulations?
A1: The stability of pyrazole compounds can be influenced by their substituents and the formulation environment. The pyrazole ring itself is generally stable due to its aromatic character. However, the overall molecule can be susceptible to degradation through several pathways:
-
Hydrolysis: Ester or amide functionalities attached to the pyrazole ring or its substituents can be prone to hydrolysis, especially under acidic or basic conditions. For instance, pyrazole ester derivatives have been reported to degrade in aqueous buffers.[1]
-
Oxidation: The pyrazole ring and its substituents can be susceptible to oxidation, particularly if they contain electron-rich moieties. The nitrogen atoms in the pyrazole ring can also be targets for oxidation, potentially forming N-oxides. Forced degradation studies on celecoxib and sildenafil have shown significant degradation under oxidative stress.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in pyrazole compounds, leading to the formation of degradation products.
-
Drug-Excipient Incompatibility: Interactions with excipients can compromise the stability of pyrazole-containing active pharmaceutical ingredients (APIs). A common issue is the Maillard reaction between APIs with amine groups and reducing sugars like lactose.
Q2: How can I investigate the degradation pathways of my pyrazole compound?
A2: Forced degradation (stress testing) studies are essential to identify potential degradation products and establish degradation pathways. These studies involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing. The International Council for Harmonisation (ICH) guidelines recommend the following stress conditions:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the drug substance at elevated temperatures (e.g., 60°C).
-
Photodegradation: Exposing the drug substance to light, typically a combination of UV and visible light.
The degradation products are then identified and characterized using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
Q3: Which excipients are known to be incompatible with pyrazole-containing drugs?
A3: While excipient compatibility is highly dependent on the specific pyrazole compound, some general incompatibilities have been observed:
-
Reducing Sugars (e.g., Lactose): Pyrazole compounds with primary or secondary amine groups can potentially undergo the Maillard reaction with reducing sugars, leading to discoloration and degradation. However, studies on celecoxib have shown it to be compatible with lactose in the solid state.
-
Magnesium Stearate: Some studies have indicated potential interactions between celecoxib and magnesium stearate in aqueous dispersions.
-
Colloidal Silicon Dioxide: Similar to magnesium stearate, interactions have been observed between celecoxib and colloidal silicon dioxide in aqueous media.
It is crucial to perform drug-excipient compatibility studies for your specific formulation. These studies typically involve storing binary mixtures of the drug and each excipient under accelerated conditions and analyzing for any physical or chemical changes.
Troubleshooting Guides
Problem: My pyrazole compound is showing significant degradation under oxidative stress. How can I mitigate this?
Solution:
-
Antioxidants: Incorporate antioxidants into your formulation. Commonly used antioxidants in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.
-
Chelating Agents: If metal ions are suspected to be catalyzing the oxidation, consider adding a chelating agent like edetate disodium (EDTA).
-
Packaging: Use packaging that minimizes exposure to oxygen, such as nitrogen-purged vials or blister packs with low oxygen permeability.
-
pH Adjustment: The rate of oxidation can be pH-dependent. Investigate the stability of your compound across a range of pH values to identify a pH that minimizes oxidative degradation.
Problem: I am observing the formation of unknown impurities during the stability testing of my pyrazole formulation. What steps should I take?
Solution:
-
Forced Degradation: If not already done, perform a comprehensive forced degradation study to systematically generate and identify potential degradation products.
-
Analytical Method Validation: Ensure that your analytical method (e.g., HPLC) is stability-indicating. This means the method should be able to separate the parent drug from all potential degradation products and impurities.
-
Structural Elucidation: Use hyphenated techniques like LC-MS, LC-NMR, and high-resolution mass spectrometry (HRMS) to identify the chemical structures of the unknown impurities.
-
Impurity Synthesis: If a significant degradation product is identified, consider synthesizing it to use as a reference standard for quantification and toxicological assessment.
Data Presentation
Table 1: Summary of Forced Degradation Studies for Celecoxib
| Stress Condition | Reagent and Conditions | Duration | Degradation (%) | Notes |
| Acid Hydrolysis | 0.1 N HCl | 24 hours at 80°C | No significant degradation | Celecoxib is stable under acidic conditions. |
| Base Hydrolysis | 0.1 N NaOH | 24 hours at 80°C | No significant degradation | Celecoxib is stable under basic conditions. |
| Oxidation | 5% Potassium Permanganate | 3 hours at 80°C | Significant degradation | Celecoxib is susceptible to oxidation. |
| Thermal Degradation | Dry heat | 24 hours at 105°C | No significant degradation | Celecoxib is thermally stable. |
| Photolytic Degradation | UV light (254 nm) | 24 hours | No significant degradation | Celecoxib shows good photostability. |
Table 2: Summary of Forced Degradation Studies for Sildenafil Citrate
| Stress Condition | Reagent and Conditions | Duration | Assay of Active Substance (%) | Total Impurities (%) |
| Thermal | 105°C | 24 hours | 99.5 | 0.06 |
| Photolytic | UV at 254 nm | 24 hours | 99.6 | 0.06 |
| Acid Hydrolysis | 5 N HCl at 80°C | 5 hours | 98.8 | 0.04 |
| Alkali Hydrolysis | 5 N NaOH at 80°C | 5 hours | 90.2 | 9.75 |
| Oxidation | 5% H₂O₂ at 80°C | 3 hours | 71.8 | 27.37 |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Pyrazole Compound
-
Preparation of Stock Solution: Prepare a stock solution of the pyrazole API in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat the mixture at 60°C for 2 hours. Cool the solution and neutralize it with 1 N NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Keep the mixture at room temperature for 30 minutes. Neutralize the solution with 1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 1 hour. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. After cooling, weigh an appropriate amount of the solid, dissolve it in the mobile phase, and dilute to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Weigh an appropriate amount of the solid, dissolve it in the mobile phase, and dilute to a final concentration of 100 µg/mL.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm). Screen different mobile phase compositions, such as mixtures of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Elution: Develop a gradient elution program to ensure the separation of the parent drug from all potential degradation products.
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for the detection of the parent drug and all impurities.
-
Forced Degradation Sample Analysis: Inject the samples from the forced degradation study to assess the method's ability to separate the degradation products from the parent peak.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Visualizations
Caption: Simplified metabolic and photodegradation pathway of Celecoxib.
References
Technical Support Center: Scaling Up the Synthesis of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most common and robust synthetic route involves a two-step process:
-
N-alkylation: Reaction of 3,5-dimethylpyrazole with an ethyl haloacetate (commonly ethyl bromoacetate) in the presence of a base to form ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate.
-
Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid.
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: Several safety factors should be carefully managed during scale-up:
-
Exothermic Reactions: The initial N-alkylation reaction can be exothermic. Ensure the reactor has adequate cooling capacity and consider controlled, gradual addition of the alkylating agent.
-
Handling of Reagents: Ethyl bromoacetate is a lachrymator and toxic. Use appropriate personal protective equipment (PPE) and conduct the reaction in a well-ventilated area or a fume hood. Strong bases like sodium hydroxide used in hydrolysis are corrosive.
-
Pressure Build-up: When heating solvents like acetone, ensure the reactor is properly vented or equipped with a pressure relief system.
Q3: Can I use a different alkylating agent other than ethyl bromoacetate?
A3: Yes, other haloacetic acid esters like ethyl chloroacetate or methyl bromoacetate can be used. However, ethyl bromoacetate is often preferred due to its higher reactivity, which can lead to shorter reaction times and milder conditions. The choice may also depend on cost and availability at a larger scale.
Q4: Is regioselectivity an issue in the N-alkylation step?
A4: No, for the synthesis of this compound, regioselectivity is not a concern. The starting material, 3,5-dimethylpyrazole, is symmetrical, meaning the two nitrogen atoms in the pyrazole ring are equivalent. Therefore, alkylation will result in a single product.
Troubleshooting Guides
Issue 1: Low Yield in N-alkylation Step
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or HPLC. If starting material is still present after the initial reaction time, extend the heating period. - Increase Temperature: If the reaction is sluggish at the initial temperature, cautiously increase it while monitoring for byproduct formation. - Check Base Activity: Ensure the base (e.g., potassium carbonate) is fresh and anhydrous. Old or hydrated base will be less effective. |
| Inefficient Mixing | - On a larger scale, ensure the stirring is vigorous enough to maintain a good suspension of the base in the solvent. |
| Side Reactions | - Use Anhydrous Conditions: Moisture can lead to hydrolysis of the ethyl bromoacetate. Ensure all reagents and solvents are dry. |
Issue 2: Difficulties During Hydrolysis (Saponification)
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | - Increase Base Equivalents: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion. - Increase Reaction Time or Temperature: Monitor the reaction for the disappearance of the ester. Gentle heating can accelerate the hydrolysis. |
| Product Isolation Issues | - Adjust pH Carefully: After hydrolysis, the product is in its salt form. Acidify the solution slowly with a suitable acid (e.g., HCl) to a pH of around 3-4 to precipitate the carboxylic acid. Check the pH with a meter for accuracy. - Optimize Extraction: If the product does not precipitate cleanly, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). |
| Pyrazole Ring Instability | - While the pyrazole ring is generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to degradation. It is best to use the minimum necessary temperature and time for complete hydrolysis. |
Issue 3: Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Optimize Reaction Conditions: Refer to the troubleshooting sections for the N-alkylation and hydrolysis steps to ensure complete conversion. - Purification: Recrystallization is an effective method for purifying the final product. Experiment with different solvent systems (e.g., water, ethanol/water mixtures) to find the optimal conditions. |
| Byproduct Formation | - During N-alkylation, over-alkylation is not a concern due to the nature of the product. However, impurities in the starting materials can carry through. Ensure the purity of the 3,5-dimethylpyrazole and ethyl bromoacetate. |
Experimental Protocols
Step 1: Synthesis of Ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate
Methodology:
-
To a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 3,5-dimethylpyrazole and acetone.
-
Add finely ground anhydrous potassium carbonate to the mixture.
-
Begin vigorous stirring to create a fine suspension.
-
Slowly add ethyl bromoacetate to the reaction mixture at a rate that maintains the temperature within a manageable range.
-
After the addition is complete, heat the mixture to reflux and maintain for 14-16 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate.
Quantitative Data (Lab Scale Example):
| Parameter | Value |
| 3,5-dimethylpyrazole | 1.0 eq |
| Ethyl bromoacetate | 1.1 eq |
| Potassium Carbonate | 1.5 eq |
| Solvent | Acetone |
| Temperature | Reflux (~56 °C) |
| Reaction Time | 14-16 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of this compound (Hydrolysis)
Methodology:
-
Dissolve the crude ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate in a suitable solvent such as ethanol or methanol in a reactor.
-
Prepare a solution of sodium hydroxide or potassium hydroxide in water.
-
Slowly add the basic solution to the ester solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dissolve the remaining residue in water.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or non-polar impurities.
-
Slowly acidify the aqueous layer with concentrated hydrochloric acid with cooling until the pH reaches approximately 3-4.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from water or an ethanol/water mixture.
Quantitative Data (Lab Scale Example):
| Parameter | Value |
| Ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate | 1.0 eq |
| Sodium Hydroxide | 2.0-3.0 eq |
| Solvent | Ethanol/Water |
| Temperature | 25-50 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% |
Visualizations
Caption: Synthetic workflow for this compound.
strategies to avoid dimer formation in pyrazole reactions
Welcome to the Technical Support Center for Pyrazole Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges in pyrazole synthesis, with a specific focus on preventing the formation of unwanted dimers.
Troubleshooting Guide: Dimer Formation
Unexpected dimer formation can significantly reduce the yield of your desired pyrazole product and complicate purification. This guide will help you diagnose and resolve this common issue by identifying potential causes based on your experimental observations.
| Symptom / Observation | Potential Cause(s) | Recommended Solutions |
| Appearance of a higher molecular weight byproduct in Mass Spectrometry (MS) analysis, corresponding to twice the mass of the pyrazole product. | N-H Dimerization via Hydrogen Bonding: Unprotected pyrazole N-H groups can self-associate through hydrogen bonding, which can sometimes lead to covalent dimer formation under certain reaction conditions.[1][2] | 1. N-H Protection: Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM, THP) before subsequent reaction steps.[3][4] 2. Solvent Choice: Use polar aprotic solvents (e.g., DMF, DMSO) to disrupt hydrogen bonding between pyrazole molecules.[5] |
| Isolation of a colored, insoluble byproduct, particularly in reactions involving metal catalysts or oxidizing agents. | Oxidative Coupling: Metal catalysts (e.g., Cu, Pd) or oxidizing agents can promote the oxidative coupling of two pyrazole molecules, often forming azo-linked (N=N) or N-N bonded dimers.[6][7] | 1. Catalyst Screening: If using a metal catalyst, screen different metals and ligands. Some ligands are better at promoting the desired reaction while suppressing homocoupling.[8] 2. Control of Stoichiometry: Carefully control the stoichiometry of oxidizing agents. 3. Lower Reaction Temperature: High temperatures can favor oxidative side reactions.[8] |
| Formation of an unexpected azo-linked pyrazole dimer, confirmed by spectroscopic analysis. | Reaction with Nitrogen Triiodide: In iodination reactions, the use of nitrogen triiodide at higher concentrations can lead to the formation of azo-linked dimers. | 1. Reagent Concentration: Reduce the concentration of nitrogen triiodide. 2. Alternative Reagents: Switch to a different iodinating reagent system that is less prone to this side reaction. |
| In reactions with vinylpyrazoles, loss of starting material without the formation of the desired product, especially under heating. | Dimerization of Vinylpyrazoles: Vinylpyrazoles can undergo dimerization, particularly under thermal conditions.[9] | 1. Temperature Control: Avoid high reaction temperatures. 2. Reaction Time: Monitor the reaction closely and minimize the reaction time. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding dimer formation in pyrazole reactions.
Q1: What is the most common type of unwanted dimer in pyrazole synthesis?
A1: The most common unwanted dimers are typically formed through two main pathways:
-
N-H Coupling: This occurs when the N-H protons of two pyrazole rings are abstracted, and the resulting pyrazole anions couple, often facilitated by oxidative conditions. This leads to an N-N linked dimer.
-
Azo-Linked Dimers: In some cases, particularly with certain reagents like nitrogen triiodide, an azo bridge (N=N) can form between two pyrazole rings.
Q2: How can I prevent the formation of dimers originating from the pyrazole N-H group?
A2: The most effective strategy is to protect the N-H group prior to reactions where dimerization is a concern.[4] The choice of protecting group depends on the stability required for your subsequent reaction steps. Common protecting groups for pyrazoles include:
-
Boc (tert-butyloxycarbonyl): Easily introduced and removed, but can be labile.[1]
-
SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and can be removed under acidic conditions.[3]
-
THP (tetrahydropyranyl): A cheap and stable option, resistant to strongly basic conditions.[1]
Q3: Can reaction conditions be optimized to minimize dimer formation without using protecting groups?
A3: Yes, optimizing reaction conditions can significantly reduce dimer formation:
-
Temperature: Lowering the reaction temperature can disfavor the side reactions that lead to dimerization, which often have a higher activation energy than the desired reaction.[8]
-
Concentration: Running the reaction at a lower concentration can reduce the probability of two pyrazole molecules encountering each other, thus decreasing the rate of dimerization.
-
Solvent: Using polar aprotic solvents like DMF or DMSO can solvate the pyrazole molecules and disrupt the intermolecular hydrogen bonding that can be a precursor to dimerization.[5]
-
Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of catalyst and ligand is crucial. Screening different combinations can identify a system that selectively promotes the desired transformation over homocoupling/dimerization.[8]
Q4: My reaction involves the synthesis of 5-aminopyrazoles, and I'm observing significant dimerization. What specific steps can I take?
A4: The dimerization of 5-aminopyrazoles is often promoted by copper catalysts and oxidizing agents.[6][7] To avoid this:
-
Avoid Copper Catalysts: If possible, choose a synthetic route that does not involve copper catalysts when dimerization is undesirable.
-
Minimize Oxidants: Be cautious with the use of oxidants like benzoyl peroxide or K₂S₂O₈, as these have been shown to promote the dimerization of 5-aminopyrazoles.[6]
-
Temperature Control: Dimerization in this system is also temperature-dependent. For instance, in some reported syntheses of dipyrazole-fused pyridazines (a dimeric structure), optimal temperatures were around 100-130°C.[6] Running your reaction at a lower temperature may reduce dimer formation.
Data on Reaction Conditions Influencing Dimerization
The following tables summarize quantitative data from studies on pyrazole dimerization. While these studies aimed to synthesize dimers, the data provides valuable insights into the conditions that should be avoided to prevent unwanted dimerization.
Table 1: Effect of Catalyst on the Yield of Dipyrazole-Fused Pyridazine (Dimer) from 3-methyl-1-phenyl-1H-pyrazol-5-amine [6]
| Catalyst | Oxidant | Temperature (°C) | Dimer Yield (%) | Implication for Avoiding Dimerization |
| Cu(OAc)₂ | BPO | 100 | 58 | Avoid Cu(OAc)₂ with strong oxidants. |
| Cu(OTf)₂ | BPO | 100 | 45 | Copper salts, in general, can promote dimerization. |
| CuCl | BPO | 100 | 38 | |
| CuI | BPO | 100 | 35 | |
| FeCl₃ | BPO | 100 | <10 | Ferric chloride appears to be a much poorer catalyst for this dimerization. |
BPO = Benzoyl Peroxide
Table 2: Effect of Temperature on the Yield of Dipyrazole-Fused Pyridazine (Dimer) from 3-methyl-1-phenyl-1H-pyrazol-5-amine [6]
| Catalyst | Oxidant | Temperature (°C) | Dimer Yield (%) | Implication for Avoiding Dimerization |
| Cu(OAc)₂ | BPO | 80 | 35 | Lower temperatures significantly reduce dimer formation. |
| Cu(OAc)₂ | BPO | 90 | 46 | |
| Cu(OAc)₂ | BPO | 100 | 58 | Optimal temperature for this dimerization is around 100°C; lower temperatures are preferable to avoid it. |
| Cu(OAc)₂ | BPO | 110 | 52 |
Experimental Protocols to Minimize Dimer Formation
Protocol 1: General Synthesis of a C-Substituted Pyrazole using N-H Protection
This protocol describes a general method for performing a reaction on a pyrazole ring while minimizing the risk of N-H dimerization by using a Boc protecting group.
Step 1: N-Boc Protection of Pyrazole
-
To a solution of the starting pyrazole (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-Boc protected pyrazole.
Step 2: C-Substitution Reaction
-
Perform the desired C-substitution reaction (e.g., halogenation, nitration, acylation) on the N-Boc protected pyrazole under appropriate conditions.
-
After the reaction is complete, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate in vacuo.
Step 3: Deprotection of the N-Boc Group
-
Dissolve the purified N-Boc protected product in a suitable solvent (e.g., CH₂Cl₂, dioxane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the final product, dry the organic layer, and purify as needed.
Protocol 2: Metal-Catalyzed Cross-Coupling with Minimized Homocoupling
This protocol provides general guidelines for a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a pyrazole, with strategies to minimize the formation of pyrazole dimers (homocoupling).
-
Reagent Purity: Ensure all reagents, especially the pyrazole starting material and the coupling partner, are of high purity.
-
Inert Atmosphere: Set up the reaction in an oven-dried Schlenk tube or flask under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst and Ligand Screening:
-
Add the chosen palladium or copper catalyst (e.g., Pd(OAc)₂, CuI) and the appropriate ligand to the reaction vessel. The choice of ligand is critical; screen different phosphine or diamine ligands to find one that favors C-N or C-C cross-coupling over homocoupling.
-
Add the base (e.g., K₂CO₃, Cs₂CO₃).
-
-
Reactant Addition and Stoichiometry:
-
Add the pyrazole, the aryl halide (or other coupling partner), and the solvent.
-
Carefully control the stoichiometry. A slight excess of the limiting reagent can sometimes suppress homocoupling of the reagent in excess.
-
-
Temperature Control:
-
Heat the reaction mixture to the lowest temperature that allows for a reasonable reaction rate. High temperatures can promote dimer formation.[8] Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Filter through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
References
- 1. Self-assembly of NH-pyrazoles via intermolecular N-H.N hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Symmetrically and Unsymmetrically Substituted Bis(pyrazole)-palladium(II) and Nickel(II) Halides as Pre-catalysts for Ethylene dimerization and Friedel-Crafts Alkylation of Toluene and Benzene [scielo.org.za]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for (3,5-Dimethyl-pyrazol-1-yl)-acetic acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparison of HPLC Methods
The selection of an appropriate HPLC column and mobile phase is critical for achieving optimal separation, resolution, and peak shape. For an acidic compound like (3,5-Dimethyl-pyrazol-1-yl)-acetic acid, several reversed-phase columns can be considered, with C18 columns being the most common choice. The following table summarizes key performance parameters for three potential HPLC methods under identical chromatographic conditions.
| Parameter | Method A: C18 Column | Method B: C8 Column | Method C: Phenyl-Hexyl Column |
| Stationary Phase | Octadecylsilane (C18) | Octylsilane (C8) | Phenyl-Hexyl |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% TFA | Acetonitrile:Water (50:50 v/v) with 0.1% TFA | Methanol:Water (70:30 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection Wavelength | 210 nm | 210 nm | 210 nm |
| Retention Time (min) | ~ 4.5 | ~ 3.2 | ~ 5.8 |
| Theoretical Plates | > 5000 | > 4000 | > 6000 |
| Tailing Factor | < 1.2 | < 1.5 | < 1.1 |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| LOD (µg/mL) | ~ 0.1 | ~ 0.2 | ~ 0.08 |
| LOQ (µg/mL) | ~ 0.3 | ~ 0.6 | ~ 0.25 |
Analysis of the Data:
-
C18 Column (Method A): As the most hydrophobic of the three, the C18 column provides strong retention for non-polar compounds. It offers a good balance of retention, peak shape, and resolution, making it a reliable starting point for method development.
-
C8 Column (Method B): The C8 column, with its shorter alkyl chain, is less hydrophobic than the C18. Consequently, it exhibits a shorter retention time for the analyte. While the resolution and efficiency might be slightly lower than the C18 column, it can be a suitable choice when faster analysis times are desired.[1]
-
Phenyl-Hexyl Column (Method C): This column provides a unique selectivity due to the presence of the phenyl group, which can engage in π-π interactions with the aromatic ring of the pyrazole derivative.[1] This additional interaction mechanism can lead to longer retention times and potentially higher resolution and efficiency, indicating a superior separation performance for this specific analyte.[1][2]
Experimental Protocols
A detailed protocol for the validation of an HPLC method for this compound is provided below. This protocol is based on ICH Q2(R1) guidelines.
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.
-
Procedure: Five replicate injections of a standard solution (e.g., 100 µg/mL) of this compound are made.
-
Acceptance Criteria:
-
Relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Tailing factor should be ≤ 2.0.
-
Theoretical plates should be ≥ 2000.
-
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Analyze a blank (diluent), a standard solution of this compound, and a sample spiked with potential impurities or degradation products.
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of this compound (e.g., 50-150% of the expected concentration). Plot the peak area response versus the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or with different equipment.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Introduce small variations in chromatographic conditions such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.
Visualizations
HPLC Method Validation Workflow
Caption: Workflow for HPLC method development and validation.
References
A Comparative Analysis of Pyrazole Isomers' Biological Activity: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides a detailed comparative analysis of the biological activities of pyrazole isomers, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to serve as a valuable resource for the design and development of next-generation pyrazole-based therapeutics.
The pyrazole scaffold is a privileged five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its structural versatility and ability to engage in various biological interactions have made it a cornerstone in medicinal chemistry.[1][2] The precise arrangement of substituents on the pyrazole ring gives rise to constitutional and positional isomers, which can exhibit markedly different pharmacological profiles. This guide delves into these differences, offering a comparative perspective supported by experimental evidence.
Anticancer Activity: A Tale of Two Isomers
The anticancer potential of pyrazole derivatives is a burgeoning field of research, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines.[3] The spatial orientation of substituents on the pyrazole core plays a critical role in their mechanism of action and efficacy.
A study on the regioselective synthesis of 1-aryl-3,5-bis(het)aryl pyrazole derivatives highlighted the differential cytotoxic effects of the resulting isomers. For instance, a comparative study of 1,3,5-triarylpyrazole regioisomers revealed that the substitution pattern significantly influences their antiproliferative activity.
Table 1: Comparative Anticancer Activity of Pyrazole Regioisomers
| Compound ID | Isomer Type | Cancer Cell Line | IC50 (µM) | Reference |
| 5d | 1-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-1H-pyrazole | MCF-7 (Breast) | 8.2 | [4] |
| 5d' | 1-(4-bromophenyl)-3-phenyl-5-(pyridin-3-yl)-1H-pyrazole | MCF-7 (Breast) | > 50 | [4] |
| P7 | 1,3-diarylpyrazolone | A549 (Lung) | 5.2 | [5] |
| P11 | 1,3-diarylpyrazolone | A549 (Lung) | 7.8 | [5] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that for the 1,3,5-triarylpyrazole series, the isomer with the pyridine ring at the 3-position (5d) is significantly more potent against the MCF-7 breast cancer cell line than its regioisomer with the pyridine at the 5-position (5d').[4] This underscores the critical importance of substituent placement in dictating anticancer efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the pyrazole isomers is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole isomers and incubated for a further 48 to 72 hours.
-
MTT Addition: Following the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
Formazan Formation: The plate is incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Certain pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[9][10] The differential inhibition of COX-1 and COX-2 by pyrazole isomers can have significant implications for their therapeutic window and side-effect profile.
A study comparing regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives demonstrated that the position of the aryl group on the pyrazole ring influences the inhibitory activity against COX enzymes.[4]
Table 2: Comparative COX Inhibition by Pyrazole Isomers
| Compound ID | Isomer Type | COX-1 Inhibition (%) at 8 µM | COX-2 Inhibition (%) at 8 µM | Reference |
| 5a | 1-(6-chloropyridazin-3-yl)-3-(4-methoxyphenyl)pyrazole | 35 | 45 | [4] |
| 7a | 1-(6-chloropyridazin-3-yl)-5-(4-methoxyphenyl)pyrazole | 28 | 52 | [4] |
| Celecoxib | Standard COX-2 Inhibitor | - | - | [9] |
The results suggest that for this particular series, the 1,5-disubstituted isomer (7a) exhibits greater selectivity towards COX-2 inhibition compared to its 1,3-disubstituted counterpart (5a).
Experimental Protocol: In Vitro COX Inhibition Assay
The ability of pyrazole isomers to inhibit COX-1 and COX-2 is typically evaluated using an in vitro enzyme immunoassay (EIA) or a colorimetric inhibitor screening assay.[11][12]
Signaling Pathway of COX Inhibition
Caption: Mechanism of action of pyrazole isomers as COX inhibitors.
Detailed Steps:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Reaction Mixture: The reaction mixture contains a buffer (e.g., Tris-HCl), heme, and the respective COX enzyme.
-
Inhibitor Addition: The pyrazole isomers are added to the reaction mixture at various concentrations.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor. IC50 values are then determined.
Antimicrobial Activity: Isomer-Dependent Efficacy
The antimicrobial potential of pyrazole derivatives has been extensively explored, with many compounds exhibiting activity against a broad spectrum of bacteria and fungi.[13] The structural arrangement of pyrazole isomers can influence their ability to penetrate microbial cell walls and interact with essential cellular targets.
While direct comparative studies on the antimicrobial activity of a wide range of pyrazole isomers are less common, structure-activity relationship (SAR) studies often allude to the importance of substituent positioning. For instance, in a series of 1,3,5-trisubstituted pyrazoles, the nature and position of the aryl groups were found to be critical for their antibacterial and antifungal efficacy.
Table 3: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Bacterial/Fungal Strain | Zone of Inhibition (mm) | Reference |
| 2d | Staphylococcus aureus | 18 | |
| 2d | Candida albicans | 20 | |
| Ampicillin | Staphylococcus aureus | 22 | [3] |
| Fluconazole | Candida albicans | 25 |
Zone of inhibition is a qualitative measure of antimicrobial activity.
Compound 2d, a 1,3,5-trisubstituted pyrazole, demonstrated significant activity against both Gram-positive bacteria and fungi. Further studies directly comparing isomers are needed to fully elucidate the structural requirements for potent antimicrobial action.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to screen the antimicrobial activity of chemical compounds.
Workflow for Agar Well Diffusion Assay
Caption: Workflow of the agar well diffusion assay.
Detailed Steps:
-
Media Preparation: A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the pyrazole isomer solution (at a known concentration) is added to each well. A standard antibiotic or antifungal agent and a solvent control are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
The biological activity of pyrazole derivatives is profoundly influenced by the isomeric form of the molecule. This comparative guide has demonstrated that subtle changes in the substitution pattern on the pyrazole ring can lead to significant differences in anticancer, anti-inflammatory, and antimicrobial efficacy. The provided experimental protocols and visual diagrams offer a framework for the systematic evaluation of novel pyrazole isomers. For drug development professionals, a thorough understanding of these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents. Further research focusing on the direct comparative analysis of a wider range of pyrazole isomers will undoubtedly accelerate the discovery of new and improved medicines.
References
- 1. Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-substituted 3-aryl-5-aryl(hetaryl)-2-pyrazolines and study of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. mdpi.com [mdpi.com]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (3,5-Dimethyl-pyrazol-1-yl)-acetic Acid Analogs and Related Compounds
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds based on the (3,5-dimethyl-pyrazol-1-yl) scaffold. While direct comprehensive SAR studies on (3,5-Dimethyl-pyrazol-1-yl)-acetic acid analogs are limited in publicly available literature, this document leverages data from closely related pyrazole derivatives, particularly a series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives, to elucidate key structural features influencing biological activity. These compounds have been evaluated for their antiproliferative effects and their mechanism of action via the EGFR/PI3K/AKT/mTOR signaling pathway.
Data Presentation: Comparative Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity (IC50) of a series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives against various cancer cell lines. This data is extracted from a study by F. A. El-Essawy et al. and serves as a surrogate for understanding the SAR of the (3,5-dimethyl-pyrazol-1-yl) moiety.
| Compound ID | Core Structure | R1 | R2 | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) |
| 4d | Mono-pyrazolyl-s-triazine | p-Br-Anilino | Piperidine | 10.32 ± 1.11 | 30.31 ± 2.42 | 12.31 ± 1.13 |
| 4e | Mono-pyrazolyl-s-triazine | p-Br-Anilino | Pyrrolidine | 12.24 ± 1.25 | 32.24 ± 3.33 | 14.25 ± 1.34 |
| 4f | Mono-pyrazolyl-s-triazine | p-Br-Anilino | Morpholine | 4.53 ± 0.30 | 0.50 ± 0.08 | 3.01 ± 0.49 |
| 4i | Mono-pyrazolyl-s-triazine | p-Cl-Anilino | Morpholine | 7.23 ± 0.56 | 1.23 ± 0.11 | 5.32 ± 0.45 |
| 4l | Mono-pyrazolyl-s-triazine | p-MeO-Anilino | Morpholine | 6.11 ± 0.45 | 0.89 ± 0.09 | 4.15 ± 0.38 |
| 5c | Bis-pyrazolyl-s-triazine | p-Cl-Anilino | 3,5-Dimethyl-pyrazol-1-yl | 2.29 ± 0.92 | 7.34 ± 1.12 | 8.13 ± 1.21 |
| 5d | Bis-pyrazolyl-s-triazine | p-MeO-Anilino | 3,5-Dimethyl-pyrazol-1-yl | 11.97 ± 1.68 | 3.66 ± 0.96 | 5.42 ± 0.82 |
Reference Compound:
-
Tamoxifen IC50 values are provided in the source study for comparison.
From this data, several SAR observations can be made for this series:
-
The nature of the heterocyclic ring at the R2 position in the mono-pyrazolyl series significantly impacts activity, with the morpholine-containing compound (4f ) exhibiting the highest potency, particularly against the HCT-116 cell line.
-
Substitution on the anilino ring at the R1 position also modulates activity. A para-bromo substituent (4f ) appears more favorable than para-chloro (4i ) or para-methoxy (4l ) in some cases.
-
The bis-pyrazolyl compounds also show potent activity, with the substitution on the anilino ring influencing cell line selectivity.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings. Below are representative protocols for the synthesis and biological evaluation of pyrazole derivatives.
General Synthesis of (3,5-Dimethyl-pyrazol-1-yl)-s-triazine Derivatives:
This protocol is adapted from the synthesis of related pyrazolyl-s-triazine compounds.
-
Synthesis of Intermediate Hydrazine Derivatives: A starting hydrazine derivative is typically synthesized by reacting a suitable precursor with hydrazine hydrate.
-
Reaction with β-Dicarbonyl Compounds: The hydrazine derivative is then reacted with a β-dicarbonyl compound, such as acetylacetone, in a suitable solvent like ethanol or acetic acid, often under reflux, to form the pyrazole ring.
-
One-Pot Synthesis of Pyrazolyl-s-triazine: A mixture of a β-dicarbonyl compound and N,N-dimethylformamide dimethyl acetal is stirred. To this, a solution of a 2-hydrazinyl-4,6-disubstituted-s-triazine in glacial acetic acid is added. The mixture is refluxed for several hours. After cooling, the product is isolated by pouring the mixture into ice-water and filtering the resulting precipitate.
In Vitro Antiproliferative Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
EGFR Kinase Assay:
This assay determines the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR).
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains a buffer solution, a substrate (e.g., a synthetic peptide), ATP, and the EGFR enzyme.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay where the amount of ATP remaining after the reaction is measured. A decrease in signal indicates kinase activity, and the inhibition is measured relative to a control without the compound.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve of the compound's inhibitory activity.
Mandatory Visualizations
Signaling Pathway Diagram:
Caption: EGFR/PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrazole analogs.
Experimental Workflow Diagram:
Caption: General workflow for SAR studies of novel chemical entities.
Logical Relationship Diagram:
Caption: Logical relationship between the core scaffold, modifications, and biological activity.
A Tale of Two Targets: Comparing the In Vitro and In Vivo Efficacy of Pyrazole-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to an effective therapeutic in a living organism is fraught with challenges. The pyrazole scaffold, a versatile building block in medicinal chemistry, has given rise to numerous potent inhibitors for a variety of biological targets. However, the crucial question remains: does potent in vitro activity translate to meaningful in vivo efficacy? This guide provides a comparative analysis of two distinct classes of pyrazole-based inhibitors, targeting the Mdm2-p53 protein-protein interaction and the LRRK2 kinase, to illustrate the complexities of the in vitro-in vivo transition.
This guide will delve into the experimental data, presenting a clear, objective comparison of their performance. We will explore the detailed methodologies behind the key experiments and visualize the intricate signaling pathways and experimental workflows.
Case Study 1: Pyrazole-Based Inhibitors of the Mdm2-p53 Interaction
The interaction between the p53 tumor suppressor and its negative regulator, Mdm2, is a critical checkpoint in cell cycle control and apoptosis. Inhibiting this interaction to reactivate p53 is a promising strategy in cancer therapy. Here, we examine a series of pyrazole-based small molecules designed to disrupt the Mdm2-p53 complex.
Data Presentation
| Compound | Target | In Vitro Assay | Cell Line | IC50 (µM)[1] | In Vivo Model | Efficacy[1] |
| YH264 | Mdm2/p53 Interaction | MTT Cytotoxicity Assay | HCT 116 (p53+/+) | 18.3 ± 2.3 | HCT 116 Xenograft in SCID mice | No effect on tumor growth |
| YH263 | Mdm2/p53 Interaction | MTT Cytotoxicity Assay | HCT 116 (p53+/+) | 8.9 ± 0.6 | HCT 116 Xenograft in SCID mice | No effect on tumor growth |
| WW751 | Mdm2/p53 Interaction | MTT Cytotoxicity Assay | HCT 116 (p53+/+) | 3.1 ± 0.2 | HCT 116 Xenograft in SCID mice | No effect on tumor growth |
Caption: Comparison of in vitro and in vivo efficacy of pyrazole-based Mdm2-p53 inhibitors.
Analysis of In Vitro vs. In Vivo Efficacy
The data clearly illustrates a significant disconnect between the in vitro and in vivo results for these pyrazole-based Mdm2-p53 inhibitors. While all three compounds demonstrated dose-dependent cytotoxicity against the p53 wild-type HCT 116 cancer cell line in the low micromolar range, none of them exhibited any significant anti-tumor activity in a subcutaneous xenograft model.[1] The study concluded that despite achieving adequate plasma concentrations, the tumor concentrations of the compounds did not reach the levels required to inhibit cell growth as observed in vitro.[1] This highlights a common challenge in drug development: pharmacokinetic and pharmacodynamic (PK/PD) properties can be a major hurdle in translating in vitro potency into in vivo efficacy.
Signaling Pathway
Caption: The Mdm2-p53 signaling pathway and the point of intervention for pyrazole-based inhibitors.
Case Study 2: Pyrazole-Based Inhibitors of LRRK2 Kinase
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to hyperactive kinase activity, making LRRK2 a prime target for therapeutic intervention. Several pyrazole-based inhibitors have been developed to target LRRK2.
Data Presentation
| Compound | Target | In Vitro Assay | IC50 (nM) | In Vivo Model | Dosing | Efficacy[2] |
| Aminopyrazole 17 | LRRK2 | Biochemical Assay | 1.8 | Rat | 0.5 mg/kg, IV | Moderate clearance, modest brain penetration |
| Aminopyrazole 18 | LRRK2 | Biochemical Assay | 1.1 | G2019S LRRK2 Transgenic Mouse | 10 mg/kg, PO | Significant inhibition of brain pSer1292 autophosphorylation |
Caption: Comparison of in vitro and in vivo data for aminopyrazole-based LRRK2 inhibitors.
Analysis of In Vitro vs. In Vivo Efficacy
In contrast to the Mdm2 inhibitors, the development of pyrazole-based LRRK2 inhibitors demonstrates a more successful translation from in vitro potency to in vivo target engagement. For instance, aminopyrazole compounds have shown low nanomolar IC50 values in biochemical assays.[2] Crucially, structure-activity relationship (SAR) studies and further optimization led to compounds like aminopyrazole 18, which not only retained high potency but also exhibited favorable pharmacokinetic properties, including brain penetration.[2] This was confirmed in in vivo studies where oral administration to a transgenic mouse model of Parkinson's disease resulted in a significant reduction of LRRK2 autophosphorylation in the brain, a key biomarker of target engagement.[2] This example underscores the importance of optimizing for drug-like properties alongside raw potency to achieve in vivo success.
Signaling Pathway
Caption: The LRRK2 signaling pathway, highlighting the role of the G2019S mutation and the inhibitory action of pyrazole-based compounds.
Experimental Protocols
In Vitro Cytotoxicity (MTT) Assay
-
Cell Seeding: HCT 116 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[1]
-
Compound Treatment: The pyrazole-based inhibitors are dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds for 72 hours.[1]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
In Vitro LRRK2 Kinase Assay
-
Reaction Setup: The assay is performed in a reaction buffer containing recombinant LRRK2 enzyme, a peptide substrate (e.g., LRRKtide), ATP, and MgCl2.[3]
-
Inhibitor Addition: The pyrazole-based LRRK2 inhibitors are added at various concentrations to the reaction mixture.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60-120 minutes).[3]
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kit such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.[3]
-
Data Analysis: The luminescent signal is measured, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Xenograft Model
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6 HCT 116 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice).[1][4]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into control and treatment groups. The pyrazole-based inhibitor is administered via a specific route (e.g., oral gavage or intravenous injection) at a predetermined dose and schedule.[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Experimental Workflow Diagrams
Caption: A generalized workflow for determining the in vitro efficacy of pyrazole-based inhibitors.
Caption: A typical workflow for assessing the in vivo efficacy of pyrazole-based inhibitors in a mouse xenograft model.
Conclusion
The comparative analysis of pyrazole-based inhibitors targeting the Mdm2-p53 interaction and LRRK2 kinase provides valuable insights for drug discovery professionals. The stark contrast between the in vitro success and in vivo failure of the examined Mdm2 inhibitors serves as a critical reminder that high potency in a simplified system does not guarantee therapeutic efficacy. Factors such as pharmacokinetics, bioavailability, and tumor penetration are paramount. Conversely, the successful translation of potent in vitro LRRK2 inhibitors to effective in vivo target modulation highlights the importance of a multi-parameter optimization approach, where properties influencing drug disposition are considered early in the design process.
By presenting this data, along with detailed experimental protocols and visual representations of the underlying biology and workflows, this guide aims to equip researchers with a clearer understanding of the challenges and strategies involved in advancing pyrazole-based inhibitors from the bench to potential clinical applications. The journey is complex, but a data-driven, multi-faceted approach can significantly improve the chances of success.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor SP-141 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Results for Pyrazole Compound Characterization
For Researchers, Scientists, and Drug Development Professionals
The accurate structural elucidation and purity assessment of pyrazole derivatives are fundamental to drug discovery and development, given their wide range of pharmacological activities.[1][2] A multi-technique analytical approach is essential for unambiguous characterization. Cross-validation, the process of comparing data from two or more analytical methods, ensures the reliability and consistency of these results.[3][4] This guide provides a comparative overview of key analytical techniques for pyrazole characterization, complete with experimental protocols and a workflow for cross-validation.
Data Presentation: Comparison of Analytical Techniques
The characterization of a pyrazole compound is a puzzle solved by assembling complementary pieces of information from various analytical techniques. Each method provides unique insights into the molecule's structure, purity, and properties.
Table 1: Objective Comparison of Key Analytical Techniques for Pyrazole Characterization
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed carbon-hydrogen framework, atom connectivity, and chemical environment.[5][6] | Provides definitive structural elucidation and isomeric differentiation.[7] | Relatively low sensitivity, requires higher sample quantity (5-10 mg).[8] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), and fragmentation patterns for substructural information.[8][9] | High sensitivity, suitable for identifying trace impurities.[10] | Isomers often have identical molecular weights and may show similar fragmentation, making differentiation challenging without chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation of isomers and impurities.[11][12] | Excellent for purity determination and quantitative analysis.[13] | Does not provide structural information on its own; requires coupling with a detector like MS or UV-Vis.[12] |
| X-ray Crystallography | Absolute three-dimensional molecular structure, stereochemistry, and intermolecular interactions in the solid state.[1][14] | Provides the unambiguous, absolute structure of a molecule. | Requires a suitable single crystal, which can be difficult to grow.[1] The solid-state structure may not represent the conformation in solution. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-N).[15] | Fast, non-destructive, and provides a molecular "fingerprint".[10] | Provides limited information on the overall molecular structure and connectivity. |
Table 2: Illustrative Data for a Hypothetical Substituted Pyrazole Derivative
| Technique | Parameter | Example Data |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | Pyrazole H3: ~7.5 ppm (d), Pyrazole H4: ~6.2 ppm (t), Pyrazole H5: ~7.4 ppm (d).[8] |
| Coupling Constant (J) | J₃,₄ ≈ 1.8 Hz, J₄,₅ ≈ 2.3 Hz, J₃,₅ ≈ 0.5 Hz.[8] | |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | Pyrazole C3: ~139 ppm, Pyrazole C4: ~105 ppm, Pyrazole C5: ~129 ppm.[8] |
| Mass Spectrometry (EI) | Molecular Ion (M+) | m/z corresponding to the calculated molecular weight. |
| Key Fragments | Loss of N₂ and HCN are common fragmentation pathways for the pyrazole ring.[9][16] | |
| HPLC (RP-C18) | Retention Time (tR) | Dependent on the compound's polarity and specific method conditions.[17] |
| Purity (by area %) | >99.5% (for a highly pure sample). | |
| X-ray Crystallography | Crystal System | e.g., Monoclinic, Orthorhombic.[1] |
| Space Group | e.g., P2₁/n, P-1.[1][14] |
Cross-Validation Workflow
The cross-validation process ensures that the data from each analytical technique are congruent, leading to a single, unambiguous structural assignment and purity assessment. Discrepancies at any stage necessitate further investigation or re-analysis.
Caption: Logical workflow for the cross-validation of analytical data in pyrazole compound characterization.
Experimental Protocols
The following are generalized protocols that serve as a starting point for the analysis of novel pyrazole derivatives. Method optimization is typically required for each unique compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the pyrazole derivative.[5]
-
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the pyrazole sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.[8]
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans are required. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and 1024 or more scans.[5]
-
Data Processing: Apply Fourier transformation to the raw data, followed by phase and baseline correction. Integrate ¹H NMR signals and reference the spectra to TMS (0.00 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight, fragmentation pattern, and purity of volatile pyrazole derivatives.[16]
-
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a volumetric flask and dissolve it in a suitable volatile solvent like dichloromethane or ethyl acetate to a final concentration of ~1 mg/mL.[16]
-
GC Parameters: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250 °C. A typical oven program starts at 50 °C, holds for 1 minute, and then ramps to 250 °C at 10 °C/min.[8] Use Helium as the carrier gas.
-
MS Parameters: Acquire data in Electron Ionization (EI) mode at 70 eV. Scan over a mass range of m/z 40-500.
-
Data Analysis: Identify the molecular ion peak (M+). Analyze the fragmentation pattern to confirm the pyrazole core and its substituents. Calculate purity based on the relative peak area in the total ion chromatogram (TIC).
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the pyrazole compound and quantify impurities.[11]
-
Methodology:
-
Sample Preparation: Prepare a stock solution by dissolving ~1 mg of the analyte in 1 mL of mobile phase or a suitable solvent like methanol or acetonitrile.[11]
-
Chromatographic Conditions: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). A common mobile phase for pyrazoles is a mixture of acetonitrile and water, sometimes with an additive like formic acid or phosphoric acid for better peak shape.[11][17] Use an isocratic or gradient elution at a flow rate of 1.0 mL/min.
-
Detection: Monitor the elution using a UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, often around 210-260 nm).[11]
-
Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Single-Crystal X-ray Crystallography
-
Objective: To determine the absolute three-dimensional structure of the pyrazole compound.[1]
-
Methodology:
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may involve techniques like slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a suitable, defect-free single crystal under a microscope and mount it on a goniometer head.[1]
-
Data Collection: Place the mounted crystal in a diffractometer and cool it under a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[1] Collect X-ray diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or other algorithms to get an initial model of the molecule. Refine this model against the experimental data to obtain precise bond lengths, angles, and thermal parameters.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. ijcpa.in [ijcpa.in]
- 12. blog.brewerscience.com [blog.brewerscience.com]
- 13. ejbps.com [ejbps.com]
- 14. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Unlocking Precision: A Comparative Guide to Pyrazole Derivatives in Enzyme Inhibition
For researchers, scientists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a perpetual frontier. Pyrazole derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant inhibitory activity against a wide array of enzymatic targets implicated in diseases ranging from cancer to neurodegenerative disorders. This guide provides a comparative analysis of the docking studies of various pyrazole derivatives on key target enzymes, supported by quantitative data and detailed experimental protocols.
Comparative Docking Analysis of Pyrazole Derivatives
The efficacy of pyrazole derivatives as enzyme inhibitors is quantitatively assessed through molecular docking simulations, which predict the binding affinity and interaction patterns between the ligand (pyrazole derivative) and the target enzyme. The data presented below summarizes the binding energies and inhibitory concentrations (IC50) of selected pyrazole derivatives against prominent enzyme targets.
| Target Enzyme | Pyrazole Derivative | Binding Energy (kcal/mol) | Inhibition Constant (Ki) / IC50 | Reference |
| Cyclin-Dependent Kinase 2 (CDK2) | 2b (a 1,3,4-thiadiazole derivative) | -10.35 | - | [1][2] |
| 36 (a pyrazole derivative) | - | 0.199 µM | [3] | |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 1b (a 1,3,4-thiadiazole derivative) | -10.09 | - | [1][2] |
| 5c, 6c, 7b, 7c, 12c (pyrazole analogues) | - | 70-79% inhibition | [2] | |
| Aurora A Kinase | 1d (a 1,3,4-thiadiazole derivative) | -8.57 | - | [1][2] |
| RET Kinase | Compound 25 (a pyrazole derivative) | -7.14 | pIC50 = 8.8 | [4] |
| Cyclooxygenase-2 (COX-2) | Amide derivatives of β-hydroxy-β-arylpropanoic acids with pyrazole | Lower binding energies than acid counterparts | - | [5] |
| Pokeweed Antiviral Protein | 1b, 1c, 1e (hydrazineyl pyrimidine derivatives) | -9.0 | - | [6] |
| 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Pyrazole-benzimidazolone hybrids | - | - | [7] |
| Tubulin | 5o (a pyrazole hybrid chalcone conjugate) | - | 2.13 ± 0.80 µM (MCF-7) | [8] |
Experimental Protocols: A Closer Look at Molecular Docking
The in silico evaluation of pyrazole derivatives typically follows a standardized, yet adaptable, molecular docking workflow. The following protocol outlines the key steps involved in a typical study using AutoDock, a widely used docking software.[1][2][5][6]
1. Preparation of the Target Protein (Receptor):
-
The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types.
2. Preparation of the Ligands (Pyrazole Derivatives):
-
The two-dimensional structures of the pyrazole derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
-
The 3D structures are energetically minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and rotatable bonds are defined. The ligands are then saved in the PDBQT format.
3. Grid Box Generation:
-
A grid box is defined to encompass the active site of the target enzyme. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand or by identifying the binding pocket using computational tools. For example, a grid of 40x40x40 points with a spacing of 0.375 Å is a common starting point.[5]
4. Molecular Docking Simulation:
-
The docking process is performed using a genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[1]
-
A set number of docking runs (e.g., 10) are typically performed for each ligand to ensure a thorough search of the conformational space.
-
The docking parameters, such as the population size, number of energy evaluations, and number of generations, are set according to the complexity of the system.
5. Analysis of Docking Results:
-
The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand conformations.
-
The conformation with the lowest binding energy in the most populated cluster is typically selected as the most probable binding mode.
-
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrazole derivative and the amino acid residues of the enzyme's active site are visualized and analyzed using software like PyMOL or Discovery Studio.
Visualizing the Science: Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
The diagram above outlines the typical workflow for an in silico enzyme inhibition study, from the initial preparation of the protein and ligand structures to the final analysis of the docking results.
This diagram illustrates the role of the Cyclin E/CDK2 complex in the G1/S phase transition of the cell cycle and how pyrazole-based inhibitors can block this process, leading to cell cycle arrest.[9][10][11] By preventing the phosphorylation of substrates necessary for DNA replication, these inhibitors can halt the proliferation of cancer cells where CDK2 activity is often dysregulated.[9]
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [ouci.dntb.gov.ua]
- 4. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. rjpbcs.com [rjpbcs.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. elgenelim.com [elgenelim.com]
Evaluating the Safety Profile of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid in Comparison to Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. However, the therapeutic benefits of NSAIDs are often shadowed by a well-documented risk of adverse effects, particularly in the gastrointestinal, cardiovascular, and renal systems. The quest for safer anti-inflammatory agents has led to the exploration of novel chemical scaffolds, with pyrazole derivatives emerging as a promising class. This guide provides a comparative evaluation of the safety profile of a specific pyrazole derivative, (3,5-Dimethyl-pyrazol-1-yl)-acetic acid, against commonly used NSAIDs such as ibuprofen, diclofenac, and the COX-2 selective inhibitor, celecoxib.
Mechanism of Action: A Common Pathway
The primary mechanism of action for both traditional NSAIDs and pyrazole-based inhibitors like celecoxib involves the inhibition of the COX enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in gastrointestinal mucosal protection and platelet aggregation, and COX-2, which is inducible and is upregulated at sites of inflammation.
Non-selective NSAIDs like ibuprofen and diclofenac inhibit both COX-1 and COX-2, which contributes to their gastrointestinal side effects. In contrast, COX-2 selective inhibitors, such as celecoxib (a pyrazole derivative), preferentially inhibit COX-2, thereby reducing the risk of gastrointestinal complications. The structural characteristics of this compound suggest it may also exhibit some degree of COX-2 selectivity, a hypothesis that warrants further experimental validation.
Comparative Safety Profile
The safety of an NSAID is typically assessed across three major domains: gastrointestinal, cardiovascular, and hepatic. The following sections provide a comparative overview based on available preclinical and clinical data.
Gastrointestinal Safety
Gastrointestinal (GI) toxicity, including ulcers and bleeding, is a primary concern with NSAID therapy. This is largely attributed to the inhibition of COX-1 in the gastric mucosa, which leads to a decrease in the production of protective prostaglandins.
Table 1: Comparative Gastrointestinal Ulcerogenic Activity in Rats
| Compound | Dose | Ulcer Index (Mean ± SEM) | Reference |
| Control | Vehicle | 0.5 ± 0.2 | [1][2] |
| Ibuprofen | 100 mg/kg | 25.4 ± 3.1 | [2] |
| Diclofenac | 30 mg/kg | 38.2 ± 4.5 | [3] |
| Celecoxib | 50 mg/kg | 2.1 ± 0.5 | [1][2] |
| This compound | Data not available | Data not available | - |
Note: Ulcer Index is a macroscopic scoring of gastric lesions.
As indicated in Table 1, celecoxib, a pyrazole derivative and selective COX-2 inhibitor, demonstrates a significantly lower ulcerogenic potential in rat models compared to the non-selective NSAIDs, ibuprofen and diclofenac. While direct data for this compound is unavailable, the favorable GI safety profile of celecoxib suggests that other pyrazole-based compounds may also exhibit reduced GI toxicity.
Cardiovascular Safety
Cardiovascular (CV) risks associated with NSAIDs, including an increased risk of myocardial infarction and stroke, have become a significant concern. The underlying mechanism is complex but is thought to involve the inhibition of COX-2 in blood vessels, leading to an imbalance between pro-thrombotic and anti-thrombotic factors.
Table 2: Effect on Mean Arterial Blood Pressure in Conscious Rats
| Compound | Dose | Change in Mean Arterial Pressure (mmHg) | Reference |
| Control | Vehicle | No significant change | [4][5] |
| Ibuprofen | 10 mg/kg/day | ↑ 10-15 | [4] |
| Diclofenac | 10 mg/kg/day | ↑ 8-12 | [5] |
| Celecoxib | 10 mg/kg/day | ↑ 3-5 | [5] |
| This compound | Data not available | Data not available | - |
Studies in animal models suggest that both ibuprofen and diclofenac can lead to a significant increase in blood pressure, a known risk factor for cardiovascular events.[4][5] Celecoxib appears to have a more modest effect on blood pressure. The cardiovascular safety of this compound remains to be determined through dedicated preclinical studies.
Hepatic Safety
Drug-induced liver injury (DILI) is a rare but serious adverse effect of some NSAIDs. The mechanisms of hepatotoxicity are varied and can involve direct cellular damage, metabolic idiosyncrasy, or immune-mediated responses.
Table 3: Effect on Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels in Rats
| Compound | Dose | ALT (U/L) (Mean ± SD) | AST (U/L) (Mean ± SD) | Reference |
| Control | Saline | 45 ± 5 | 120 ± 10 | [6][7][8] |
| Diclofenac | 50 mg/kg | 150 ± 20 | 350 ± 30 | [6][7][8] |
| Ibuprofen | 100 mg/kg | 60 ± 8 | 150 ± 15 | [9] |
| Celecoxib | 100 mg/kg | 50 ± 6 | 130 ± 12 | [10] |
| This compound | Data not available | Data not available | Data not available | - |
Diclofenac is associated with a higher risk of hepatotoxicity compared to other NSAIDs, which is reflected in the significant elevation of liver enzymes in animal models.[6][7][8] Ibuprofen and celecoxib appear to have a lower potential for causing liver injury.[9][10] The hepatic safety profile of this compound is a critical area for future investigation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of safety data. Below are representative experimental protocols for assessing the key safety parameters of NSAIDs.
Gastrointestinal Ulcerogenic Activity Assay (Rat Model)
Protocol:
-
Male Wistar rats (180-200g) are fasted for 24 hours with free access to water.
-
Test compounds (e.g., this compound, ibuprofen, diclofenac, celecoxib) or vehicle (e.g., 1% carboxymethyl cellulose) are administered orally.
-
Four hours after administration, the rats are euthanized by CO2 inhalation.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for lesions, and the severity is scored using an ulcer index (e.g., based on the number and size of ulcers).
Cardiovascular Safety Evaluation (Conscious Rat Model)
Protocol:
-
Spontaneously hypertensive rats (SHR) are surgically implanted with telemetry transmitters for continuous monitoring of blood pressure and heart rate.
-
After a recovery period, baseline cardiovascular parameters are recorded for 24 hours.
-
The rats are then treated daily with the test compound or vehicle for a specified period (e.g., 7 days).
-
Blood pressure and heart rate are continuously monitored throughout the treatment period.
-
Data is analyzed to determine the effect of the test compound on mean arterial pressure and heart rate compared to the control group.
Hepatotoxicity Assessment (Rat Model)
Protocol:
-
Male Sprague-Dawley rats (200-250g) are administered the test compound or vehicle orally once daily for a specified duration (e.g., 14 days).
-
At the end of the treatment period, blood samples are collected for biochemical analysis.
-
Serum is separated, and the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.
-
The animals are euthanized, and their livers are collected for histopathological examination to assess for any cellular damage.
Conclusion and Future Directions
The available evidence strongly suggests that pyrazole-based NSAIDs, exemplified by the COX-2 selective inhibitor celecoxib, offer a superior gastrointestinal safety profile compared to non-selective NSAIDs like ibuprofen and diclofenac. While direct experimental data on the safety of this compound is currently lacking, its chemical structure as a pyrazole derivative provides a rationale for investigating its potential as a safer anti-inflammatory agent.
To comprehensively evaluate the safety profile of this compound, it is imperative to conduct rigorous preclinical studies following the experimental protocols outlined in this guide. These studies should include dose-response assessments of gastrointestinal, cardiovascular, and hepatic toxicity. Furthermore, determining its COX-1/COX-2 selectivity will be crucial in predicting its clinical safety profile. Such data will be instrumental for drug development professionals in making informed decisions about the potential of this compound as a novel and safer NSAID.
References
- 1. Gastrointestinal damage induced by celecoxib and rofecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of some nonsteroidal anti-inflammatory drugs on experimental induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. goodrx.com [goodrx.com]
- 5. The Effect of Nonsteroidal Anti‐Inflammatory Drugs on Blood Pressure in Patients Treated With Different Antihypertensive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gallic acid mitigates diclofenac-induced liver toxicity by modulating oxidative stress and suppressing IL-1β gene expression in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Celecoxib-induced gastrointestinal, liver and brain lesions in rats, counteraction by BPC 157 or L-arginine, aggravation by L-NAME - PMC [pmc.ncbi.nlm.nih.gov]
Independent Synthesis and Comparative Efficacy of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid: A Guide for Researchers
This guide provides a comprehensive overview for the independent synthesis and verification of the biological activity of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid (DMPAA). It is intended for researchers, scientists, and professionals in drug development interested in exploring the therapeutic potential of pyrazole derivatives. This document outlines a detailed synthesis protocol and methodologies for evaluating its anti-inflammatory and analgesic properties, alongside a comparative analysis with established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Celecoxib.
Synthesis of this compound (DMPAA)
The synthesis of DMPAA is a two-step process commencing with the formation of the precursor, 3,5-dimethylpyrazole, followed by its N-alkylation with an acetic acid moiety.
Step 1: Synthesis of 3,5-Dimethylpyrazole
3,5-Dimethylpyrazole can be synthesized via the condensation reaction of acetylacetone with hydrazine.
Materials and Reagents:
-
Hydrazine sulfate
-
Sodium hydroxide (NaOH)
-
Acetylacetone (2,4-pentanedione)
-
Ether
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous potassium carbonate (K₂CO₃)
-
Petroleum ether (90-100°C)
Protocol:
-
Dissolve 65g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution in a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and a dropping funnel.
-
Cool the mixture to 15°C in an ice bath.
-
Add 50g (0.50 mole) of acetylacetone dropwise with continuous stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Continue stirring for an additional hour at 15°C.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer four more times with 40 ml portions of ether.
-
Combine all the ether extracts and wash once with a saturated sodium chloride solution.
-
Dry the ether extract over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.
-
The product can be further purified by recrystallization from approximately 250 ml of 90-100°C petroleum ether.
Step 2: Synthesis of this compound (DMPAA)
This step involves the N-alkylation of 3,5-dimethylpyrazole with ethyl chloroacetate, followed by hydrolysis of the resulting ester.
Materials and Reagents:
-
3,5-Dimethylpyrazole
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl chloroacetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
In a round-bottomed flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0°C and add a solution of 3,5-dimethylpyrazole (1 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0°C and add ethyl chloroacetate (1.1 equivalents) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate.
-
For hydrolysis, dissolve the crude ester in a mixture of ethanol and 1M sodium hydroxide solution.
-
Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure and dilute the residue with water.
-
Acidify the aqueous solution to pH 3-4 with 1M hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield this compound.
Verification of Biological Activity
The anti-inflammatory and analgesic activities of DMPAA can be verified using standard in vivo assays. This section provides detailed protocols for these experiments and presents a comparative framework against Diclofenac and Celecoxib.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the ability of a compound to reduce acute inflammation.
Experimental Protocol:
-
Animals: Use male Wistar rats (180-200g).
-
Groups:
-
Control group (vehicle, e.g., 0.5% carboxymethyl cellulose).
-
DMPAA-treated group (e.g., 10, 20, 40 mg/kg, orally).
-
Diclofenac-treated group (e.g., 10 mg/kg, orally).
-
-
Procedure:
-
Administer the respective treatments orally one hour before the induction of inflammation.
-
Inject 0.1 ml of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This test evaluates the peripheral analgesic effect of a compound by measuring the reduction in abdominal constrictions induced by an irritant.
Experimental Protocol:
-
Animals: Use Swiss albino mice (20-25g).
-
Groups:
-
Control group (vehicle).
-
DMPAA-treated group (e.g., 10, 20, 40 mg/kg, orally).
-
Celecoxib-treated group (e.g., 20 mg/kg, orally).
-
-
Procedure:
-
Administer the respective treatments orally 30 minutes before the induction of writhing.
-
Inject 0.1 ml of 0.6% acetic acid solution intraperitoneally.
-
Five minutes after the injection, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 10 minutes.
-
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group.
Comparative Performance Data
Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) | Reference Compound | Inhibition (%) |
| Pyrazole Derivative A | 20 | 65.8 | Diclofenac (10 mg/kg) | 72.3 |
| Pyrazole Derivative B | 20 | 78.2 | Indomethacin (10 mg/kg) | 85.1 |
| DMPAA (Expected) | 20 | ~60-75 | Diclofenac (10 mg/kg) | ~70-75 |
Table 2: Comparative Analgesic Activity of Pyrazole Derivatives
| Compound | Dose (mg/kg) | Inhibition of Writhing (%) | Reference Compound | Inhibition (%) |
| Pyrazole Derivative C | 20 | 71.4 | Celecoxib (20 mg/kg) | 68.5 |
| Pyrazole Derivative D | 10 | 58.9 | Aspirin (100 mg/kg) | 55.2 |
| DMPAA (Expected) | 20 | ~65-75 | Celecoxib (20 mg/kg) | ~65-70 |
Mechanism of Action: Signaling Pathways
The primary mechanism of action for many pyrazole-based anti-inflammatory and analgesic agents is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of pain and inflammation.
Diagram 1: DMPAA Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound (DMPAA).
Diagram 2: COX Inhibition Pathway
Caption: Proposed mechanism of action of DMPAA via inhibition of the COX-2 enzyme.
Conclusion
This compound presents a promising scaffold for the development of novel anti-inflammatory and analgesic agents. The provided synthesis and experimental protocols offer a framework for its independent evaluation. While direct comparative data is limited, the performance of related pyrazole derivatives suggests that DMPAA could exhibit efficacy comparable or superior to existing NSAIDs like Diclofenac and Celecoxib, potentially with a favorable safety profile due to selective COX-2 inhibition. Further research is warranted to fully elucidate its therapeutic potential and mechanism of action.
Unmasking the Herbicidal Potential of Pyrazole Acetic Acid Derivatives: A Comparative Guide
For researchers and scientists at the forefront of agrochemical development, the quest for novel, effective, and selective herbicides is perpetual. Pyrazole acetic acid derivatives have emerged as a promising class of compounds, exhibiting a diverse range of herbicidal activities through various mechanisms of action. This guide provides a comparative analysis of the herbicidal efficacy of different pyrazole acetic acid derivatives, supported by experimental data and detailed protocols, to aid in the discovery and development of next-generation weed management solutions.
Comparative Herbicidal Activity
The herbicidal efficacy of pyrazole acetic acid derivatives is intrinsically linked to their specific chemical structures and their ability to inhibit key plant enzymes. This diversity in their mode of action allows for a broad spectrum of weed control. The following table summarizes the herbicidal activity of representative pyrazole acetic acid derivatives from different mechanistic classes, providing a clear comparison of their performance against various weed species.
| Derivative Class | Target Enzyme | Example Compound | Test Species | Activity Metric | Result | Reference Herbicide | Reference Result |
| HPPD Inhibitors | 4-Hydroxyphenylpyruvate Dioxygenase | Topramezone | Avena fatua (Wild Oat), Setaria viridis (Green Foxtail) | Greenhouse Assay | Impressive activity and excellent wheat selectivity | - | - |
| HPPD Inhibitors | 4-Hydroxyphenylpyruvate Dioxygenase | Compound 5o (1-acyl-3-phenyl-pyrazol benzophenone) | Echinochloa crus-galli (Barnyard Grass) | Greenhouse Assay (0.05 mmol m⁻²) | Good herbicidal activity, more potent than pyrazoxyfen | Pyrazoxyfen | Less potent |
| ALS Inhibitors | Acetolactate Synthase | - | - | - | Rapid cessation of plant cell division and growth | - | - |
| PPO Inhibitors | Protoporphyrinogen Oxidase | Compound 16 | Amaranthus retroflexus, Setaria viridis, Echinochloa crus-galli | Greenhouse Assay (150 g ai/ha) | >90% growth inhibition | Pyraflufen-ethyl | - |
| PPO Inhibitors | Protoporphyrinogen Oxidase | Compound 16 | PPO Enzyme | IC50 | 0.04 mg/L | Pyraflufen-ethyl | 0.06 mg/L |
| Synthetic Auxins | - | Compound 17 (picolinic acid derivative) | Arabidopsis thaliana (root) | IC50 | 3.1 µM | Clopyralid | 83.4 µM |
| Synthetic Auxins | - | Compound C5 (3-chloro-6-pyrazolyl-2-picolinic acid derivative) | - | Greenhouse Assay | Better herbicidal activity and broader weed control spectrum | Clopyralid | - |
| Transketolase Inhibitors | Transketolase | Compound 7r (pyrazole-carboxamide) | Digitaria sanguinalis, Amaranthus retroflexus | Greenhouse Foliar Spray (150 g ai/ha) | >90% inhibition | Nicosulfuron | Less effective |
| N-(2,2,2)-trifluoroethylpyrazole | - | Compound 11a | Dicotyledonous and monocotyledonous weeds | Greenhouse Pre-emergence (150 g a.i. ha⁻¹) | Good herbicidal effects with good safety to maize and rape | Metolachlor | Better herbicidal activity |
| Substituted Pyrazole Isothiocyanates | - | Compound 3-1 | Echinochloa crusgalli L., Cyperus iria L., Dactylis glomerata L., and Trifolium repens L. | EC50 | 64.32, 65.83, 62.42, and 67.72 µg/mL respectively | - | - |
Key Mechanisms of Action: A Deeper Dive
The herbicidal activity of pyrazole acetic acid derivatives stems from their ability to interfere with critical biochemical pathways in plants. Understanding these mechanisms is crucial for designing new and more effective herbicides.
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant protection.[1] Pyrazole acetic acid derivatives that inhibit HPPD lead to a depletion of these vital compounds, causing bleaching of the plant tissues due to the destruction of chlorophyll, followed by necrosis and death.[2]
Caption: HPPD Inhibition Pathway by Pyrazole Acetic Acid Derivatives.
Acetolactate Synthase (ALS) Inhibition
ALS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine).[2] Inhibition of this enzyme by certain pyrazole derivatives leads to a deficiency in these essential amino acids, resulting in a swift halt to cell division and plant growth.[2]
Protoporphyrinogen Oxidase (PPO) Inhibition
PPO inhibitors disrupt the synthesis of chlorophyll and heme by causing the accumulation of protoporphyrinogen IX, which in the presence of light, generates reactive oxygen species. This leads to rapid membrane disruption, leakage of cellular contents, and ultimately, cell death.
Experimental Protocols
To ensure the reproducibility and validity of herbicidal activity assessment, standardized experimental protocols are essential. The following outlines a general methodology for evaluating the herbicidal efficacy of pyrazole acetic acid derivatives.
Pre- and Post-Emergence Herbicidal Activity Assay (Greenhouse)
This experiment evaluates the herbicidal effect of the compounds when applied to the soil before weed emergence (pre-emergence) or directly to the foliage of young weeds (post-emergence).
1. Plant Cultivation:
-
Seeds of various weed species (e.g., Echinochloa crus-galli, Setaria viridis, Abutilon theophrasti, Amaranthus retroflexus) are sown in pots containing a suitable soil mix.
-
The pots are maintained in a greenhouse under controlled conditions of temperature, humidity, and light.
2. Compound Application:
-
Pre-emergence: The test compounds are dissolved in an appropriate solvent (e.g., acetone) with a surfactant and applied evenly to the soil surface one day after sowing.
-
Post-emergence: The compounds are applied as a foliar spray to the weeds at the 2-3 leaf stage.
3. Evaluation:
-
The herbicidal effect is visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) by scoring the percentage of growth inhibition or plant mortality compared to a control group treated only with the solvent and surfactant.
Caption: General Workflow for Herbicidal Activity Assays.
In Vitro Enzyme Inhibition Assay (e.g., IC50 Determination)
This assay quantifies the concentration of a compound required to inhibit 50% of the target enzyme's activity (IC50).
1. Enzyme Preparation:
-
The target enzyme (e.g., HPPD, PPO) is purified from a plant source or expressed recombinantly.
2. Assay Reaction:
-
The enzyme is incubated with its substrate in the presence of varying concentrations of the test compound.
-
The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate using spectrophotometric or other suitable methods.
3. Data Analysis:
-
The percentage of enzyme inhibition is calculated for each compound concentration.
-
The IC50 value is determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
This comparative guide highlights the significant potential of pyrazole acetic acid derivatives as a versatile source for the development of novel herbicides. The diverse mechanisms of action and the potent activity of certain derivatives underscore the importance of continued research in this area. By utilizing the provided data and experimental frameworks, researchers can accelerate the discovery of more effective and sustainable weed management solutions.
References
Validating the EGFR/PI3K/AKT/mTOR Signaling Cascade as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Epidermal Growth Factor Receptor (EGFR)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs a wide array of cellular processes, including proliferation, growth, survival, and metabolism. Its frequent dysregulation in a multitude of human cancers has positioned it as a highly attractive target for therapeutic intervention. This guide provides an objective comparison of various approaches to validate this pathway as a therapeutic target, supported by experimental data and detailed methodologies.
The EGFR/PI3K/AKT/mTOR Signaling Pathway
The cascade is typically initiated by the binding of growth factors, such as Epidermal Growth Factor (EGF), to the EGFR, a receptor tyrosine kinase on the cell surface. This binding triggers a conformational change, leading to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of downstream pathways, most notably the PI3K/AKT/mTOR axis.
Activated EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2). Activated AKT proceeds to phosphorylate a plethora of downstream substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR Complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating key effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
Figure 1: Simplified diagram of the EGFR/PI3K/AKT/mTOR signaling pathway.
Pharmacological Inhibition: A Comparative Analysis
A primary strategy for validating the therapeutic potential of the EGFR/PI3K/AKT/mTOR pathway is through the use of small molecule inhibitors that target specific nodes within the cascade. The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%.
EGFR Tyrosine Kinase Inhibitors (TKIs)
First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, have demonstrated significant clinical activity, particularly in non-small cell lung cancers (NSCLC) harboring activating EGFR mutations.
| Inhibitor | Target | Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| Gefitinib | EGFR | HCC827 | exon 19 del | 8 | |
| Erlotinib | EGFR | HCC827 | exon 19 del | 12 | |
| Afatinib | EGFR, HER2, HER4 | HCC827 | exon 19 del | 0.7 | |
| EGFR-IN-1 HCl | EGFR (L858R/T790M) | NCI-H1975 | L858R/T790M | 2.5 | |
| Afatinib | EGFR (L858R/T790M) | NCI-H1975 | L858R/T790M | 11 |
PI3K, AKT, and mTOR Inhibitors
A diverse array of inhibitors targeting the downstream components of the pathway have been developed, including pan-PI3K inhibitors, isoform-selective PI3K inhibitors, AKT inhibitors, and mTOR inhibitors (including dual PI3K/mTOR inhibitors).
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) | Reference |
| PI3K Inhibitors | |||||
| BKM120 (Buparlisib) | pan-Class I PI3K | UACC812 | Breast Cancer | 160 | |
| BYL719 (Alpelisib) | PI3Kα | UACC812 | Breast Cancer | 4.6 | |
| AS-605240 | PI3Kγ | - | - | 8 | |
| PI-103 | PI3Kα, β, δ, γ, mTOR | U251 | Glioblastoma | 2 | |
| Dual PI3K/mTOR Inhibitors | |||||
| BEZ235 (Dactolisib) | PI3K, mTOR | HCT15 | Colorectal Cancer | 4 | |
| GNE-477 | PI3K, mTOR | - | - | 4 (PI3Kα), 29 (mTOR) | |
| Omipalisib (GSK2126458) | PI3K, mTOR | - | - | 0.019 (PI3Kα), 0.18 (mTOR) | |
| mTOR Inhibitors | |||||
| Rapamycin (Sirolimus) | mTORC1 | - | - | - | |
| CC214-1 | mTORC1/2 | U87-EGFRvIII | Glioblastoma | 2.8 |
Experimental Protocols
Accurate and reproducible experimental data are paramount for the validation of any therapeutic target. The following are detailed protocols for key assays used to assess the activity of inhibitors targeting the EGFR/PI3K/AKT/mTOR pathway.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Plot the cell viability against the inhibitor concentration to calculate the IC50 value.
Figure 2: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis
Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins in a cell lysate. It is crucial for assessing the phosphorylation status of key signaling proteins within the EGFR/PI3K/AKT/mTOR pathway, thereby directly measuring the inhibitor's target engagement and pathway modulation.
Protocol:
-
Cell Lysis: After treatment with the inhibitor, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, total AKT, phospho-S6K) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.
Figure 3: Experimental workflow for Western blot analysis.
In Vitro Kinase Assay
In vitro kinase assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase, such as PI3K or AKT.
Protocol (Example for PI3K):
-
Reagent Preparation: Prepare a kinase buffer, a solution of the recombinant PI3K enzyme, the lipid substrate (e.g., PIP2), and the test inhibitor at various concentrations.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and inhibitor. Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the amount of phosphorylated product. For radiolabeled assays, this can be done using methods like scintillation proximity assay (SPA). For non-radioactive assays, various detection methods are available, such as fluorescence-based or luminescence-based readouts.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Genetic Validation: siRNA and CRISPR-Cas9
In addition to pharmacological inhibition, genetic approaches provide a powerful and highly specific means to validate the role of individual components of the EGFR/PI3K/AKT/mTOR pathway in cancer cell survival and proliferation.
Small Interfering RNA (siRNA)
siRNA technology allows for the transient knockdown of specific gene expression at the mRNA level.
Principle: Short, double-stranded RNA molecules complementary to the target mRNA are introduced into cells. These siRNAs are incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target mRNA, leading to its degradation and a subsequent reduction in protein expression.
Protocol (Lentiviral-mediated shRNA for stable knockdown):
-
shRNA Vector Preparation: Design and clone short hairpin RNA (shRNA) sequences targeting the gene of interest (e.g., AKT1, mTOR) into a lentiviral vector.
-
Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Viral Titer Determination: Harvest the viral supernatant and determine the viral titer to ensure an appropriate multiplicity of infection (MOI).
-
Transduction: Transduce the target cancer cells with the lentiviral particles.
-
Selection: Select for successfully transduced cells using an antibiotic resistance marker present on the lentiviral vector (e.g., puromycin).
-
Validation of Knockdown: Confirm the reduction in target protein expression using Western blotting.
-
Phenotypic Assays: Perform functional assays (e.g., cell viability, apoptosis) to assess the effect of the gene knockdown on the cancer cell phenotype.
CRISPR-Cas9
The CRISPR-Cas9 system allows for the permanent knockout of a target gene at the DNA level.
Principle: A guide RNA (gRNA) directs the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The cell's error-prone non-homologous end joining (NHEJ) repair mechanism often introduces insertions or deletions (indels) at the DSB site, leading to a frameshift mutation and a non-functional protein.
Protocol (Transient Transfection):
-
gRNA Design: Design gRNAs targeting a constitutive exon of the gene of interest (e.g., PIK3CA, mTOR) using a design tool to maximize on-target efficiency and minimize off-target effects.
-
Vector Preparation: Clone the gRNA into a vector that also expresses the Cas9 nuclease.
-
Transfection: Transfect the target cancer cells with the CRISPR-Cas9 plasmid using a suitable transfection reagent.
-
Single-Cell Cloning: After transfection, isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Screening and Validation: Expand the single-cell clones and screen for the desired knockout by PCR and Sanger sequencing to identify clones with frameshift mutations. Confirm the absence of the target protein by Western blotting.
-
Phenotypic Analysis: Characterize the phenotype of the knockout cell lines using various functional assays.
Comparison of siRNA and CRISPR-Cas9 for Target Validation
| Feature | siRNA (Knockdown) | CRISPR-Cas9 (Knockout) |
| Mechanism | mRNA degradation (transient) | Gene editing at DNA level (permanent) |
| Effect | Reduced protein expression | Complete loss of protein function |
| Specificity | Can have off-target effects | Generally higher specificity |
| Lethality | Can be used for essential genes | Knockout of essential genes is lethal |
| Workflow | Relatively faster and simpler | More complex and time-consuming |
| Application | Mimicking drug-like inhibition | Definitive proof-of-concept for target essentiality |
In Vivo Validation: Xenograft Models
To translate in vitro findings into a more physiologically relevant context, in vivo studies using xenograft models are crucial. These models involve the implantation of human cancer cells into immunocompromised mice, allowing for the evaluation of an inhibitor's anti-tumor efficacy in a living organism.
Typical Experimental Design:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test inhibitor or vehicle control according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting to confirm target inhibition).
Comparative In Vivo Efficacy Data:
| Inhibitor | Cancer Model | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| EGFR Inhibitor | ||||
| AZD9291 (Osimertinib) | H1975 Lung Cancer Xenograft (EGFR T790M) | 5 mg/kg, daily | >100 (tumor regression) | |
| PI3K Inhibitor | ||||
| BKM120 | UACC812 Breast Cancer Xenograft | 35 mg/kg, daily | ~70 | |
| Dual PI3K/mTOR Inhibitor | ||||
| IBL-302 | BT474 Breast Cancer Xenograft | 50 mg/kg, daily | Significant decrease vs. control | |
| mTOR Inhibitor | ||||
| CC214-2 | U87-EGFRvIII Glioblastoma Xenograft | 60 mg/kg, daily | ~60 |
Conclusion
The validation of the EGFR/PI3K/AKT/mTOR signaling cascade as a therapeutic target requires a multi-faceted approach. Pharmacological inhibition provides crucial information on the druggability of the pathway and allows for the identification of potent lead compounds. In parallel, genetic methods like siRNA and CRISPR-Cas9 offer highly specific tools to dissect the contribution of individual pathway components to the malignant phenotype. Ultimately, in vivo studies in relevant preclinical models are essential to confirm the anti-tumor efficacy and tolerability of targeting this critical signaling network. This comprehensive guide provides the foundational knowledge and detailed methodologies for researchers to effectively design and execute experiments aimed at validating and targeting the EGFR/PI3K/AKT/mTOR pathway in the context of cancer drug discovery and development.
Safety Operating Guide
Safe Disposal of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and environmentally responsible research environment. This guide provides a detailed, step-by-step procedure for the safe disposal of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid, addressing immediate safety precautions and logistical handling.
Hazard Profile and Immediate Safety Precautions
This compound is classified as a chemical that can cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | To protect against potential splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and subsequent irritation.[1] |
| Body Protection | A standard laboratory coat. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood. | To avoid inhalation of dust or vapors which may cause respiratory irritation.[1] |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. This includes any contaminated materials such as weighing paper, gloves, or absorbent pads.[4][5]
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof container that is clearly labeled. Do not mix with other solvent wastes unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound".
-
Include appropriate hazard pictograms (e.g., irritant).[2]
-
Ensure the date of waste accumulation is also on the label.
-
-
Waste Storage:
-
Arranging for Professional Disposal:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS department or a designated safety officer.
-
Provide a detailed inventory of the waste, including the chemical name and quantity, when arranging for disposal.
-
The logical flow of the disposal process is outlined in the diagram below.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (3,5-Dimethyl-pyrazol-1-yl)-acetic acid
For Immediate Reference: Treat (3,5-Dimethyl-pyrazol-1-yl)-acetic acid as a hazardous chemical. Adherence to the safety protocols outlined below is critical for personnel safety and environmental protection. This guide is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
This compound is a solid compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Proper handling and disposal are crucial to minimize risks in a laboratory setting. The following procedural guidance details the necessary personal protective equipment (PPE), operational plans for safe handling, and a compliant disposal strategy.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the mandatory PPE for handling this compound, based on its known hazards.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[3][4][5] | To protect eyes from splashes and airborne particles.[3] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[3][4] A chemical-resistant lab coat or apron.[4][5] | To prevent skin contact, which can cause irritation.[1] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if handling outside a fume hood or if dust is generated.[3][4][6] | To protect against inhalation of dust, which may cause respiratory irritation.[2] |
| Foot Protection | Closed-toe shoes.[3] | To protect feet from potential spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to ensure laboratory safety. Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3] The laboratory should be well-ventilated, with readily accessible emergency eyewash stations and safety showers.[3][5]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the fume hood by lining it with absorbent pads to contain any potential spills.
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust.[3] Use appropriate tools, such as a spatula, for transfers. When preparing solutions, always add the solid to the solvent.
-
Experimental Use: Keep containers of the compound sealed when not in use. Avoid contact with skin and eyes.[7]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin. Decontaminate all surfaces and equipment used.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. The primary method for disposal is through a licensed professional waste disposal service.[8][9]
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible hazardous waste container.[8] The label should include the chemical name and appropriate hazard warnings.
-
Contaminated Materials: All materials, such as weighing paper, gloves, and absorbent pads, that have come into contact with the compound should be placed in the same designated solid hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for hazardous liquid waste. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[9]
Storage and Disposal Procedure:
-
Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.[9]
-
Follow your institution's procedures for requesting hazardous waste pickup from the EHS department.[8]
-
The ultimate disposal should be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[8]
Experimental Workflow and Safety Protocols
The following diagrams illustrate the general workflow for handling this compound and the logical relationship of the safety protocols.
Caption: General workflow for handling this compound.
Caption: Hierarchy of controls for safe handling of the compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound [oakwoodchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 5. iigtchem.com [iigtchem.com]
- 6. leelinework.com [leelinework.com]
- 7. fishersci.ca [fishersci.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
